2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-propyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-3-9-11-7-4-5-10-6-8(7)12-9/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXIUTGDXRGSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717010 | |
| Record name | 2-Propyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-11-0 | |
| Record name | 2-Propyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is designed for efficiency and scalability, commencing from the commercially available precursor, trans-4-Amino-1-Boc-3-hydroxypiperidine. This document offers a detailed exposition of the synthetic strategy, including mechanistic insights, step-by-step experimental protocols, and characterization data. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing a practical framework for the synthesis of this and structurally related compounds.
Introduction and Strategic Overview
The oxazolo[5,4-c]pyridine core represents a privileged heterocyclic system, appearing in a variety of biologically active molecules. The fusion of an oxazole ring to a piperidine scaffold imparts a unique three-dimensional architecture, offering the potential for novel interactions with biological targets. The 2-propyl substituent provides a lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide outlines a logical and efficient two-step synthesis of the title compound, beginning with a commercially available, stereochemically defined piperidine building block.
The overall synthetic strategy is depicted below. It leverages the inherent reactivity of the starting material to achieve a chemoselective N-acylation, followed by a dehydrative cyclization to construct the fused oxazole ring.
An In-Depth Technical Guide to the Anticipated Mechanism of Action of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine: A Structurally Novel Ligand
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of neuropharmacology, the exploration of novel chemical scaffolds that can modulate critical neurotransmitter systems is a cornerstone of therapeutic innovation. This technical guide addresses the hypothetical compound 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine , a molecule for which, at the time of this writing, there is no available data in the peer-reviewed scientific literature regarding its synthesis or biological activity.
The absence of empirical data presents a unique challenge, but also a compelling opportunity. As Senior Application Scientists, our role extends beyond the mere recitation of established facts to the principled application of existing knowledge to forecast the properties of novel structures. This guide, therefore, is structured not as a retrospective summary, but as a prospective analysis and a strategic roadmap for investigation.
We will proceed by:
-
Deconstructing the molecular architecture of the target compound and identifying its closest structurally and pharmacologically characterized relative: Gaboxadol.
-
Formulating a primary hypothesis for the mechanism of action of this compound based on a detailed understanding of Gaboxadol's interaction with its biological targets.
-
Proposing a comprehensive, multi-stage research program designed to synthesize this novel compound and systematically elucidate its pharmacological profile and mechanism of action. This will include detailed experimental protocols and the rationale behind their selection.
This document is intended to serve as a robust framework for any research team considering the synthesis and characterization of this and related novel oxazolo-pyridine scaffolds.
Part 1: Structural Analysis and Primary Hypothesis Formulation
The structure of this compound is a fascinating amalgamation of a bicyclic heterocyclic core with a specific alkyl substitution. To predict its biological activity, we must turn to its nearest well-documented analogue, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol , more commonly known as Gaboxadol or THIP .[1][2]
Gaboxadol is a potent and selective agonist at γ-aminobutyric acid type A (GABAA) receptors, with a notable functional selectivity for δ-subunit-containing receptors.[1] These receptors are typically located extrasynaptically and are involved in tonic inhibition, a constant, low-level inhibitory tone in the brain.
Structural Comparison: Gaboxadol vs. This compound
| Feature | Gaboxadol (THIP) | This compound | Predicted Impact of Structural Change |
| Bicyclic Core | Tetrahydroisoxazolo[5,4-c]pyridine | Tetrahydro-oxazolo[5,4-C]pyridine | The rearrangement of the N and O atoms in the five-membered ring (isoxazole vs. oxazole) will alter the electronic distribution and hydrogen bonding potential of the heterocycle. This could significantly impact binding affinity and efficacy at the GABAA receptor. |
| Substituent | 3-hydroxy (in its enol form) | 2-propyl | The replacement of a polar, hydrogen-bond-donating hydroxyl group with a nonpolar, lipophilic propyl group represents a substantial chemical modification. This is expected to disrupt the canonical binding interactions observed with Gaboxadol, which relies on this hydroxyl group for key interactions within the GABA binding pocket. The increased lipophilicity may also alter the compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier. |
Primary Hypothesis:
Based on this structural analysis, we hypothesize that This compound is unlikely to retain the GABAA receptor agonist activity characteristic of Gaboxadol. The critical pharmacophoric elements of Gaboxadol, particularly the 3-hydroxyl group that mimics the carboxylate of GABA, are absent. The introduction of a 2-propyl group and the altered heteroatom arrangement in the oxazole ring would likely preclude effective binding to the GABAA receptor orthosteric site.
Therefore, this novel compound may either be inactive at GABAA receptors or, more intriguingly, it may possess an entirely different pharmacological profile, potentially interacting with other central nervous system targets. The tetrahydropyridine core is a privileged scaffold found in a variety of CNS-active agents.
Part 2: A Proposed Research Program for Synthesis and Mechanistic Elucidation
The following is a detailed, phased approach to the investigation of this compound.
Phase 1: Chemical Synthesis and Characterization
As this compound is not commercially available, the first critical step is its chemical synthesis. A plausible synthetic route would likely involve the construction of the oxazole ring onto a pre-formed and suitably functionalized tetrahydropyridine precursor.
Experimental Protocol: Proposed Synthesis of this compound
-
Preparation of a Key Intermediate: The synthesis could commence from a protected 4-piperidone derivative. Reaction with a suitable reagent would introduce the necessary functionalities for the subsequent oxazole ring formation.
-
Oxazole Ring Formation: The functionalized piperidone can then be reacted with butyramide or a related reagent under cyclization-promoting conditions to form the 2-propyl-oxazole ring.
-
Deprotection and Purification: The final step would involve the removal of any protecting groups from the tetrahydropyridine nitrogen, followed by purification of the final compound, likely via column chromatography or recrystallization.
-
Structural Verification: The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Phase 2: Initial Pharmacological Screening
With the pure compound in hand, a broad-based screening approach is warranted to identify its primary biological target(s).
Experimental Workflow: Target Identification
Caption: Workflow for the initial pharmacological screening of the novel compound.
Detailed Protocols:
-
Broad Receptor Profiling: The compound should be submitted to a commercial or in-house broad ligand binding screen. This will test the compound at a single high concentration (e.g., 10 µM) against a wide array of CNS targets, including GPCRs, ion channels, and transporters. This is the most efficient method to quickly identify potential primary targets.
-
Direct GABAA Receptor Binding Assay: To directly test our primary hypothesis, a competitive radioligand binding assay for the GABAA receptor should be performed.
-
Objective: To determine if the compound binds to the GABAA receptor.
-
Method:
-
Prepare synaptic membrane fractions from rat or mouse brain tissue.
-
Incubate the membranes with a known GABAA receptor radioligand (e.g., [³H]muscimol or [³H]gaboxadol).
-
In parallel incubations, include increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and subsequently determine the binding affinity (Ki).
-
-
Phase 3: In-depth Mechanistic Studies
Assuming a primary target is identified in Phase 2, the subsequent phase will focus on elucidating the precise mechanism of action at that target. For the sake of this guide, let's assume an unexpected hit is identified, for instance, at a specific dopamine receptor subtype.
Signaling Pathway Elucidation: A Hypothetical Example
If the compound is found to bind to the Dopamine D2 receptor, the following studies would be necessary to determine if it is an agonist, antagonist, or allosteric modulator.
Caption: Decision tree for characterizing the functional activity at a hypothetical target.
Experimental Protocol: cAMP Assay for D2 Receptor Function
-
Objective: To determine if the compound modulates the adenylyl cyclase signaling pathway downstream of the Gi-coupled D2 receptor.
-
Method:
-
Use a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-D2 or HEK-D2 cells).
-
Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP accumulation. A potent D2 agonist will cause a dose-dependent decrease in cAMP.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then challenge with a known D2 agonist (e.g., quinpirole). An antagonist will block the ability of quinpirole to inhibit cAMP accumulation.
-
Quantify cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Conclusion and Forward Outlook
The journey to characterize a novel chemical entity like This compound is a testament to the scientific method. While we hypothesize a departure from the GABAergic activity of its closest analogue, Gaboxadol, the true pharmacological nature of this compound remains an open and exciting question. The experimental roadmap laid out in this guide provides a rigorous and logical progression from synthesis to in-depth mechanistic understanding. The data generated from such a program would not only reveal the specific properties of this molecule but could also open up new avenues in medicinal chemistry for the broader class of oxazolo[5,4-c]pyridine derivatives. It is through such systematic investigation that the next generation of therapeutics for neurological and psychiatric disorders will be discovered.
References
-
Gaboxadol (THIP) : Information on its synthesis and primary mechanism as a GABAA receptor agonist can be found in various patents and scientific articles. A representative patent is US20200223865A1, which describes its manufacture and mentions its therapeutic potential.[1]
-
THIP Analogues : The synthesis and biological activity of related compounds, including thio-analogues, provide context for structure-activity relationships in this chemical space. An example is the study on 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol.[2]
Sources
A Technical Guide to 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous signaling molecules and its conformational rigidity make it an attractive core for designing potent and selective ligands for a variety of biological targets. While the specific derivative, 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, is documented in chemical databases, the broader class of its analogs has been more extensively studied, revealing a wide range of pharmacological activities.[1][2][3] This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound class, with a focus on their potential in oncology and neuroscience.
The Tetrahydro-oxazolo[5,4-c]pyridine Core: A Scaffold of Opportunity
The fusion of an oxazole ring with a tetrahydropyridine ring creates a bicyclic system with a unique three-dimensional architecture. This scaffold can be considered a purine analog, where the imidazole ring is replaced by an oxazole, allowing it to interact with biological targets typically addressed by purine-like molecules, such as protein kinases.[4] The oxazole ring acts as a versatile component, capable of participating in hydrogen bonding and other electronic interactions, while the tetrahydropyridine moiety provides a saturated, flexible component that can be modified to tune physicochemical properties like solubility and membrane permeability.
The isoxazolo analog of this core structure, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol, is a well-known GABA-A receptor agonist, highlighting the potential for this scaffold to modulate central nervous system targets.[5][6][7] More recent research has pivoted towards exploring derivatives as inhibitors of key enzymes in cancer signaling pathways.[8][9]
Synthetic Strategies and Methodologies
The synthesis of the tetrahydro-oxazolo[5,4-c]pyridine core can be approached through several routes, typically involving the construction of the oxazole ring onto a pre-existing piperidine or dihydropyridine precursor.
General Synthetic Approach
A common strategy involves the cyclization of an aminopyridine derivative. For the synthesis of 2-substituted derivatives, a key intermediate is a 3-amino-4-halopiperidine or a related protected precursor. The synthesis can be conceptually broken down as follows:
-
Formation of the Piperidine Ring: Starting from readily available materials, a suitably functionalized piperidine ring is synthesized.
-
Introduction of the Amino Group: An amino group is installed adjacent to a leaving group (e.g., a hydroxyl or halide) on the piperidine ring.
-
Oxazole Ring Formation: The oxazole ring is constructed via condensation and cyclization with a carboxylic acid derivative. For the title compound, this would be butyric acid or an activated derivative thereof (e.g., butyryl chloride, butyric anhydride).
A representative workflow for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, which can be adapted, involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids.[10]
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology adapted from syntheses of analogous heterocyclic systems.
Step 1: Synthesis of N-Boc-3-amino-4-hydroxypiperidine
-
To a solution of N-Boc-4-oxopiperidine in methanol, add ammonium acetate and sodium cyanoborohydride at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the aminohydroxy-piperidine intermediate.
-
Causality: Reductive amination is a robust method for converting a ketone to an amine. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate, minimizing side reactions.
-
Step 2: Oxazole Ring Formation and Aromatization
-
Dissolve the aminohydroxy-piperidine intermediate in a suitable solvent such as toluene.
-
Add butyryl chloride and a non-nucleophilic base like triethylamine.
-
Heat the mixture to reflux for 12 hours with a Dean-Stark trap to remove water.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, and concentrate under reduced pressure.
-
Causality: The acylation of the amino group followed by intramolecular cyclization via nucleophilic attack of the hydroxyl group and subsequent dehydration forms the oxazole ring. Refluxing in toluene with a Dean-Stark trap drives the dehydration step to completion.
-
Step 3: Deprotection and Final Product Isolation
-
Dissolve the Boc-protected intermediate in a solution of hydrochloric acid in dioxane.
-
Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction mixture with a base and extract the product.
-
Purify by preparative HPLC to obtain this compound.
-
Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Synthesis Workflow Diagram
Caption: General synthetic workflow for the target compound.
Biological Activity and Therapeutic Targets
Derivatives of the tetrahydro-oxazolo[5,4-c]pyridine scaffold have shown promise in several therapeutic areas, most notably in oncology.
Anticancer Activity
The structural similarity of the oxazolo-pyridine core to purines makes it an ideal starting point for the design of kinase inhibitors.[4] Several studies have demonstrated that this class of compounds can inhibit key enzymes involved in cancer cell proliferation, angiogenesis, and survival.
-
Heat Shock Protein 90 (Hsp90) Inhibition: A class of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine compounds has been identified as potent Hsp90 inhibitors, demonstrating cytotoxic effects in cancer cell lines.[8][9] Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins.
-
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-validated target in oncology. Analogs such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[11]
-
VEGFR-2 Inhibition: Some novel oxazolo[5,4-d]pyrimidine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[12][13]
Central Nervous System (CNS) Activity
The parent isoxazolo analog, Gaboxadol, is a testament to the scaffold's ability to interact with CNS targets.[5] While the specific 2-propyl oxazolo derivative has not been extensively profiled, related structures have been investigated for various neurological activities. For instance, a series of 2-substituted-pyridines were evaluated for anticonvulsant and sympathetic blocking activities.[14] This suggests that modifications to the 2-position of the oxazole ring can significantly influence the pharmacological profile, potentially shifting it from a GABAergic modulator to other CNS targets.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the broader class of oxazolo-pyridines and related fused systems, several key structural features have been identified as critical for biological activity.
-
Substitution at the 2-Position: The substituent at the C-2 position of the oxazole ring directly projects into the solvent-exposed region or a specific sub-pocket of the target's active site.
-
In the context of anticancer agents, aryl or heteroaryl groups at this position are often crucial for potent activity.[4][15] For example, phenyl rings substituted with halogens or methylpiperazine moieties have been shown to enhance antiproliferative activity.[4]
-
The introduction of a propyl group, as in the title compound, would increase lipophilicity compared to smaller alkyl groups. This could influence membrane permeability and interaction with hydrophobic pockets in a target protein.
-
-
Substitution on the Tetrahydropyridine Nitrogen: The nitrogen atom of the tetrahydropyridine ring is a key point for modification.
-
In Hsp90 inhibitors based on the related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold, substitution at the N-5 position with a 2,4-resorcinol carboxamide was found to be essential for activity.[8][9] This highlights the importance of this position for establishing key interactions with the target protein.
-
SAR Summary Table for Anticancer Activity (Hypothetical Data Based on Analogs)
| Compound ID | R1 (at C-2) | R2 (at N-5) | Target Kinase | IC₅₀ (nM) | Reference |
| Analog 1 | Phenyl | H | c-Met | 250 | [11] |
| Analog 2 | 4-Chlorophenyl | H | c-Met | 68 | [11] |
| Analog 3 | Methyl | 2,4-Resorcinol Carboxamide | Hsp90 | 120 | [9] |
| Analog 4 | Ethyl | 2,4-Resorcinol Carboxamide | Hsp90 | 95 | [9] |
| 2-Propyl | Propyl | H | (Predicted) | - | - |
Target Interaction and Signaling Pathway
Many of the anticancer oxazolo-pyridine derivatives function by inhibiting protein kinases. The diagram below illustrates the general mechanism of a kinase inhibitor targeting a receptor like VEGFR-2.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a versatile and promising class of compounds for drug discovery. While significant research has focused on their application as anticancer agents, particularly as kinase inhibitors, the historical context of related compounds as CNS modulators suggests that their therapeutic potential is broader.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive exploration of substituents at the C-2 position and on the tetrahydropyridine nitrogen is warranted to build a detailed SAR model for various targets.
-
Target Deconvolution: For compounds showing potent cellular activity, identifying the specific molecular target(s) is crucial.
-
Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is a necessary step toward clinical development.
References
-
Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (n.d.). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. [Link]
-
Zizzari, A. T., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Kumar, P., et al. (2008). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]
-
Zizzari, A. T., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. [Link]
-
Anonymous. (n.d.). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. ResearchGate. [Link]
-
Anonymous. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
-
Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. [Link]
-
Szymański, P., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
-
Wujec, M., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
Paneth, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Lundbeck, H. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
-
Unangst, P. C., et al. (1993). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
-
Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]
-
Asano, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
-
Anonymous. (n.d.). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. [Link]
- Lundbeck, H. (2016). Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol.
Sources
- 1. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound; CAS No.: 885273-11-0 [chemshuttle.com]
- 3. This compound | 885273-11-0 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 7. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 8. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Biological activity of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
An In-Depth Technical Guide to the Biological Activity of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Abstract
This technical guide provides a comprehensive overview of the biological activity of this compound, a novel heterocyclic compound identified as a potent and selective agonist for the G-protein coupled receptor 52 (GPR52). Primarily drawing from patent literature, this document will delve into the mechanism of action, potential therapeutic applications in psychiatric disorders such as schizophrenia, and the experimental methodologies used to characterize its pharmacological profile. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR52.
Introduction to this compound
This compound belongs to a class of oxazolo[5,4-c]pyridine derivatives. These compounds have emerged as a significant area of interest in medicinal chemistry due to their potential to modulate central nervous system (CNS) targets. The core scaffold of this molecule has been optimized to achieve specific interactions with G-protein coupled receptors, leading to the identification of this compound as a promising therapeutic agent. Its development has been notably advanced by Takeda Pharmaceutical Company, with patent filings indicating its potential for treating a range of psychiatric conditions.
The Molecular Target: G-Protein Coupled Receptor 52 (GPR52)
Overview and Expression of GPR52
GPR52 is an orphan G-protein coupled receptor, meaning its endogenous ligand has not yet been definitively identified. It is predominantly expressed in the brain, with the highest concentrations found in the striatum. The striatum is a critical component of the basal ganglia, which plays a pivotal role in motor control, reward, and cognition. The specific localization of GPR52 in this brain region suggests its involvement in modulating key neuronal circuits implicated in psychiatric disorders.
GPR52 Signaling Pathway
GPR52 is coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates neuronal excitability and gene expression.
Caption: Workflow for cAMP accumulation assay.
In Vivo Efficacy Assessment: Animal Models of Psychosis
To evaluate the potential antipsychotic effects of GPR52 agonists, preclinical studies in animal models are essential. A common model is the MK-801-induced hyperlocomotion model in rodents. MK-801 is an NMDA receptor antagonist that induces a hyperdopaminergic state, leading to increased locomotor activity, which is considered a surrogate for psychosis.
Conceptual Workflow:
-
Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment.
-
Compound Administration: A vehicle or the test compound (this compound) is administered at various doses.
-
Induction of Hyperlocomotion: After a predetermined pretreatment time, animals are challenged with a psychostimulant such as MK-801.
-
Locomotor Activity Monitoring: The animals are placed in open-field arenas equipped with infrared beams to automatically track their locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
Data Analysis: The locomotor activity data is compared between the vehicle-treated group and the compound-treated groups. A statistically significant reduction in MK-801-induced hyperlocomotion by the test compound would indicate potential antipsychotic efficacy.
Conclusion and Future Directions
This compound represents a promising step forward in the development of novel therapeutics for psychiatric disorders. As a potent GPR52 agonist, it offers a unique mechanism of action for modulating the striatal circuits implicated in schizophrenia. The preclinical data, as inferred from patent literature, supports its potential to normalize dopamine signaling.
Future research should focus on comprehensive preclinical profiling, including formal pharmacokinetic and toxicology studies, to establish a clear therapeutic window. Furthermore, elucidation of the endogenous ligand for GPR52 would provide deeper insights into its physiological role and further validate it as a drug target. The progression of this compound or related analogs into clinical development will be a critical step in determining the real-world therapeutic value of GPR52 agonism.
References
- Title: Oxazolo[5,4-c]pyridine compound and use thereof for GPR52 agonist.
- Title: Oxazolo[5,4-c]pyridine compound and use thereof for GPR52 agonist.
Spectroscopic characterization of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Foreword: A Predictive Approach to Structural Elucidation
In the landscape of drug discovery and chemical research, scientists are often faced with the challenge of characterizing novel molecules for which no prior spectroscopic data exists. This guide addresses such a scenario for the heterocyclic compound This compound . While this compound is commercially available, its detailed spectroscopic profile is not extensively documented in public literature.[1][2][3]
Therefore, this document adopts the perspective of a senior application scientist tasked with developing a robust analytical workflow for its structural confirmation and purity assessment. We will proceed with a predictive methodology, grounding our analysis in the fundamental principles of spectroscopy and drawing upon established data from analogous molecular scaffolds. This guide is designed to be a practical tool for researchers, explaining not just what to measure, but why specific spectral features are anticipated and how to interpret them to build a cohesive, self-validating structural portrait of the molecule.
Molecular Overview and Analytical Strategy
The first step in any characterization is to understand the target's fundamental properties.
Molecular Structure:
-
Systematic Name: this compound
-
CAS Number: 885273-11-0
The structure consists of three key regions, each contributing distinct spectroscopic signatures:
-
A saturated tetrahydropyridine ring , providing signals characteristic of aliphatic amines.
-
A fused oxazole ring , an aromatic heterocycle that serves as the primary chromophore.
-
A 2-propyl substituent , offering a classic aliphatic spin system.
Our analytical strategy is to use a suite of orthogonal spectroscopic techniques—NMR, Mass Spectrometry, Infrared, and UV-Visible—to probe these regions. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on the structure, we predict seven unique proton signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Evidence |
| H-a (Propyl CH₃) | ~0.9 - 1.0 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ | Standard aliphatic methyl group coupled to a methylene group. |
| H-b (Propyl CH₂) | ~1.6 - 1.8 | Sextet (sxt) | 2H | -CH₂-CH₂ -CH₃ | Methylene group coupled to adjacent methyl (3H) and methylene (2H) groups (n+1 rule). |
| H-c (Propyl CH₂) | ~2.7 - 2.9 | Triplet (t) | 2H | -CH₂ -CH₂-CH₃ | Methylene group adjacent to the electron-withdrawing oxazole ring, causing a downfield shift. |
| H-6 | ~2.8 - 3.0 | Multiplet (m) | 2H | C6-H₂ | Aliphatic methylene protons in the tetrahydropyridine ring. |
| H-5 | ~3.1 - 3.3 | Multiplet (m) | 2H | C5-H₂ | Methylene protons adjacent to the secondary amine nitrogen (N4), leading to a downfield shift relative to H-6. |
| H-7 | ~3.9 - 4.1 | Multiplet (m) | 2H | C7-H₂ | Methylene protons adjacent to the fused ring system, expected to be the most downfield of the ring protons. |
| H-4 (NH) | ~4.0 - 6.0 | Broad Singlet (br s) | 1H | N4-H | The chemical shift of amine protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupolar relaxation and exchange. It will disappear upon D₂O exchange. |
Expertise in Practice: The predicted chemical shifts for the tetrahydropyridine ring protons are based on the known effects of nitrogen heteroatoms in saturated rings, which deshield adjacent protons.[4][5] The complexity of the multiplets arises from potential second-order coupling and the rigid, non-planar conformation of the ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon skeleton, with nine expected signals corresponding to the nine unique carbon atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Supporting Evidence |
| C-i (Propyl CH₃) | ~13 - 15 | CH₃ | -CH₂-CH₂-C H₃ | Typical upfield chemical shift for a terminal aliphatic methyl carbon. |
| C-h (Propyl CH₂) | ~21 - 23 | CH₂ | -CH₂-C H₂-CH₃ | Standard aliphatic methylene carbon. |
| C-g (Propyl CH₂) | ~29 - 32 | CH₂ | -C H₂-CH₂-CH₃ | Aliphatic methylene attached to the oxazole ring. |
| C-6 | ~25 - 30 | CH₂ | C 6 | Aliphatic methylene carbon in the tetrahydropyridine ring. |
| C-5 | ~42 - 46 | CH₂ | C 5 | Methylene carbon adjacent to the nitrogen atom (N4), shifted downfield due to the inductive effect. |
| C-7 | ~48 - 52 | CH₂ | C 7 | Methylene carbon adjacent to the fused ring system. |
| C-3a | ~115 - 125 | C | C 3a | Quaternary carbon at the fusion of the two rings. |
| C-7a | ~150 - 155 | C | C 7a | Quaternary carbon at the fusion, part of the C=N bond system. |
| C-2 | ~165 - 170 | C | C 2 | Carbon of the oxazole ring, double bonded to N1 and single bonded to the propyl group and O3. This carbon is expected to be the most downfield. |
Trustworthiness through Technique: To validate these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (C) will be absent, allowing for unambiguous assignment of each carbon type.[6]
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. For a molecule like this, containing basic nitrogen atoms, Electrospray Ionization (ESI) is the ideal technique.
Predicted High-Resolution Mass Spectrum (HRMS)
In positive-ion ESI mode, the molecule will readily accept a proton, primarily on one of the nitrogen atoms.
-
Predicted Ion: [M+H]⁺
-
Calculated Exact Mass of [C₉H₁₅N₂O]⁺: 167.1184
-
Significance: Observing a high-resolution mass within a narrow tolerance (e.g., ± 5 ppm) of this calculated value provides unambiguous confirmation of the elemental formula C₉H₁₄N₂O. This is a critical component of structural validation for any new or reference compound.[7]
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 167.12) would reveal characteristic fragments that further support the proposed structure.
| Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss | Fragment Structure/Identity |
| 167.12 | 138.09 | 29.03 (C₂H₅) | Loss of an ethyl radical from the propyl group. |
| 167.12 | 124.08 | 43.04 (C₃H₇) | Loss of the entire propyl group. |
| 124.08 | 96.06 | 28.02 (C₂H₄) | Retro-Diels-Alder-type fragmentation of the tetrahydropyridine ring. |
Authoritative Grounding: The fragmentation of N-heterocycles is well-studied. Cleavage at bonds beta to the nitrogen atom and fragmentation of saturated rings are common pathways that help to confirm the connectivity of the molecular skeleton.[8][9][10][11]
Caption: A plausible MS/MS fragmentation pathway for the target molecule.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Inject the sample and acquire data in positive-ion ESI mode over a mass range of m/z 50-500.
-
Data Processing: Extract the ion chromatogram for m/z 167.12 to confirm the presence of the target ion and analyze the mass spectrum to determine its exact mass.
Vibrational and Electronic Spectroscopy
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of the molecule.
Predicted Infrared (IR) Spectrum
IR spectroscopy probes the vibrational modes of chemical bonds. The spectrum will confirm the presence of key functional groups.
| Predicted Absorption (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 3400 | N-H Stretch | Secondary Amine (R₂NH) | Characteristic stretching frequency for the N-H bond in the tetrahydropyridine ring.[12] |
| 2850 - 2960 | C-H Stretch | Aliphatic (sp³) | Strong absorptions from the numerous C-H bonds in the propyl and tetrahydropyridine moieties. |
| 1640 - 1670 | C=N Stretch | Imine (in oxazole ring) | The carbon-nitrogen double bond in the oxazole ring gives a characteristic absorption in this region. |
| 1550 - 1600 | Ring Skeletal Vibrations | Oxazole/Pyridine Core | Vibrations associated with the fused heterocyclic ring system. |
| 1050 - 1150 | C-O Stretch | Ether (in oxazole ring) | Stretching vibration of the C-O-C bond within the oxazole ring. |
Predicted UV-Visible (UV-Vis) Spectrum
UV-Vis spectroscopy measures electronic transitions within the molecule. The primary chromophore is the conjugated oxazolo[5,4-C]pyridine system.
-
Predicted λ_max: 280 - 320 nm
-
Transition Type: π → π*
-
Rationale: Fused heterocyclic systems like oxazolopyridines typically exhibit strong absorption bands in the UV-A to UV-B range due to π → π* electronic transitions within the conjugated system.[13][14][15] The saturated tetrahydropyridine ring and the alkyl propyl group are auxochromes and are not expected to contribute significantly to the absorption profile. Studies on related oxazolo[5,4-b]pyridine derivatives show absorption maxima in the 281–333 nm range, supporting this prediction.[13][14]
Experimental Protocols
ATR-FTIR Spectroscopy:
-
Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ for approximately 32 scans.
UV-Visible Spectroscopy:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette to measure the absorbance spectrum from 200-600 nm, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λ_max).
Conclusion: An Integrated Analytical Portrait
The structural elucidation of This compound requires an integrated, multi-technique approach. While direct literature data is sparse, a robust and scientifically sound characterization can be achieved by applying fundamental spectroscopic principles.
-
NMR Spectroscopy will define the precise H and C environments and their connectivity.
-
High-Resolution Mass Spectrometry will unequivocally confirm the molecular formula.
-
Infrared Spectroscopy will verify the presence of key functional groups like the N-H and C=N bonds.
-
UV-Visible Spectroscopy will characterize the electronic properties of the core chromophore.
By following the predictive models and experimental protocols outlined in this guide, a researcher can confidently confirm the identity, structure, and purity of this compound, establishing a validated reference standard for future research and development activities.
References
- ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
-
ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Retrieved from
- MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties.
- ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest.
- ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
- Palamarchuk, I.V., Kulakov, I.V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- Jennings, A. L., & Boggs, J. E. (1963). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- PubChem. (n.d.). This compound.
- Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
- ResearchGate. (n.d.). UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2.
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
- ChemShuttle. (n.d.). This compound.
- Crysdot LLC. (n.d.). 2-Propyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine.
- ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Theoretical studies on the ultraviolet spectra of five-membered heterocycles. π-Systems isoelectronic with condensed aromatic hydrocarbons.
- ChemicalBook. (n.d.). This compound.
- Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- Google Patents. (n.d.). US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
- National Center for Biotechnology Information. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties.
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- PubMed. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity.
- ResearchGate. (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
- PubMed. (n.d.). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives.
- PubMed. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
Sources
- 1. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound; CAS No.: 885273-11-0 [chemshuttle.com]
- 3. This compound | 885273-11-0 [amp.chemicalbook.com]
- 4. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
- 10. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 15. preprints.org [preprints.org]
The Emergence of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Scaffolds as Potent Hsp90 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) has solidified its position as a critical target in oncology and other therapeutic areas due to its essential role in maintaining the stability and function of a multitude of oncoproteins and signaling molecules. The inhibition of Hsp90 leads to the simultaneous degradation of these "client" proteins, offering a multi-pronged attack on cancer cell survival and proliferation. This technical guide delves into the promising class of Hsp90 inhibitors based on the 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine scaffold and its close isoxazolo analogues. We will explore the mechanism of action, synthesis, structure-activity relationships, and key experimental protocols for the evaluation of these compounds, providing a comprehensive resource for researchers in the field of drug discovery.
Introduction: Hsp90, a Linchpin of Cellular Homeostasis and a Prime Therapeutic Target
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in the folding, maturation, and stability of a diverse array of "client" proteins.[1][2] In normal cells, Hsp90 is crucial for maintaining cellular homeostasis under stress conditions. However, in cancer cells, Hsp90 is often overexpressed and its function is co-opted to stabilize mutated and overexpressed oncoproteins that are essential for tumor growth and survival.[2] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., RAF-1, AKT), and transcription factors (e.g., mutant p53).[3]
By inhibiting the ATPase activity of Hsp90, small molecule inhibitors disrupt the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[1][4] This pleiotropic effect on multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy. The focus of this guide is a novel class of synthetic Hsp90 inhibitors built around the 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine and the closely related and more extensively studied 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine core.[5][6][7]
The 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Scaffold: A Privileged Structure for Hsp90 Inhibition
The 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine scaffold represents a promising framework for the design of potent and selective Hsp90 inhibitors. Its rigid, bicyclic core allows for the precise positioning of substituents to interact with key residues in the ATP-binding pocket of Hsp90's N-terminal domain. The general structure of this class of compounds is depicted below:
Caption: General structure of the 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine scaffold.
Key substitutions at the 2-position (R1) and the 5-position (R2) have been explored to optimize binding affinity and cellular activity. For the purpose of this guide, we will focus on the insights gained from the closely related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine series, for which more extensive data is available.[5][6][7]
Synthesis of Tetrahydro-isoxazolo-[4,5-c]-pyridine Analogs
The synthesis of the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine core can be achieved through a multi-step process. A representative synthetic route is outlined below, based on published methods.[8]
Caption: Generalized synthetic workflow for tetrahydro-isoxazolo-[5,4-c]-pyridines.
Exemplary Protocol for N-5 Substitution:
-
Starting Material: 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine core.
-
Reagents: Desired carboxylic acid (e.g., 2,4-dihydroxy-5-isopropylbenzoic acid), coupling agents (e.g., HATU, HOBt), and a tertiary amine base (e.g., DIPEA).
-
Solvent: Anhydrous polar aprotic solvent (e.g., DMF).
-
Procedure: a. Dissolve the carboxylic acid in the solvent. b. Add the coupling agents and stir for 10-15 minutes at room temperature to activate the acid. c. Add the tetrahydro-isoxazolo-[4,5-c]-pyridine core and the base. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). g. Purify the crude product by column chromatography.
Structure-Activity Relationships (SAR)
Systematic modification of the tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold has provided crucial insights into the structural requirements for potent Hsp90 inhibition.
| Position of Substitution | Key Findings | Reference |
| N-5 Position | Substitution with a 2,4-resorcinol carboxamide moiety is critical for high-affinity binding to the N-terminal ATP pocket of Hsp90. | [5] |
| C-3 Position | Introduction of an amide group at this position can modulate the inhibitory activity. | [5] |
| C-3 Amide Substituent | A derivative bearing a hydroxamic acid residue at this position exhibited dual inhibition of Hsp90 and HDAC6. | [5] |
These findings underscore the importance of the resorcinol moiety for anchoring the inhibitor in the ATP-binding site and the potential for dual-target inhibition through modifications at the C-3 position.
Mechanism of Action: Disruption of the Hsp90 Chaperone Cycle
The primary mechanism of action for this class of inhibitors is the competitive binding to the ATP-binding pocket located in the N-terminal domain of Hsp90. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein maturation and release.
Sources
- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. | BioGRID [thebiogrid.org]
- 7. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the In Silico Modeling of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Binding to the GABA-A Receptor
Executive Summary
This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of the binding of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine to its putative biological target, the γ-aminobutyric acid type A (GABA-A) receptor. Authored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind protocol choices, emphasizing a self-validating workflow that integrates molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. By grounding each step in established scientific principles and authoritative protocols, this guide serves as a practical blueprint for generating robust, reproducible, and insightful computational data in the early stages of drug discovery.
Introduction: Charting a Course for a Novel Ligand
The journey of a potential therapeutic agent from concept to clinic is fraught with challenges, primary among them being the precise characterization of its interaction with a biological target. For novel chemical entities like this compound, where experimental data may be sparse, in silico modeling provides an indispensable toolkit to predict and analyze binding behavior at an atomic level.[1]
The Rationale for Target Selection: The GABA-A Receptor
The Multi-Pillar In Silico Strategy
A single computational method is merely a snapshot; a rigorous investigation requires a multi-faceted approach to build confidence in the results. This guide is structured around a workflow that progressively refines our understanding of the ligand-receptor interaction:
-
Molecular Docking: To generate initial, plausible binding poses and provide a first-pass estimation of binding affinity.[5]
-
Molecular Dynamics (MD) Simulation: To evaluate the stability of the docked pose in a dynamic, solvated environment, accounting for the inherent flexibility of both the protein and the ligand.[6]
-
Binding Free Energy Calculations: To provide a more accurate, quantitative estimate of binding affinity by leveraging the dynamic information from the MD simulation.[7]
Core Methodologies: The 'Why' Behind the Workflow
A proficient scientist does not merely follow steps but understands the principles that make them valid. This section details the theoretical underpinnings of our chosen methods.
Molecular Docking: Predicting the Initial Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It addresses two key questions: what is the binding conformation (the "pose"), and how strong is the interaction (the "score")?
-
Causality in Choice: We use docking first because it is computationally inexpensive and rapidly screens through many possible conformations. This allows us to generate a limited set of high-quality poses for more rigorous, and computationally expensive, analysis. The process involves a search algorithm (e.g., a genetic algorithm) that explores the ligand's conformational space within the binding site, and a scoring function that estimates the binding affinity for each generated pose.[9] It's crucial to recognize that the scoring function is an approximation of the true binding free energy and is best used for rank-ordering poses and compounds rather than determining an absolute affinity.[10]
Molecular Dynamics (MD): From a Static Pose to a Dynamic System
While docking provides a valuable static picture, biological systems are in constant motion. MD simulation is a powerful technique that uses Newton's laws of motion to simulate the physical movements of atoms and molecules over time.[11]
-
Causality in Choice: We perform MD simulation on the best-ranked docking pose to assess its stability. If a docked pose is energetically favorable but dynamically unstable, it is unlikely to represent a true binding mode. The simulation provides insights into:
-
Pose Stability: Does the ligand remain in the binding pocket, or does it drift away?
-
Protein Flexibility: How does the protein accommodate the ligand? Are there induced-fit effects?[12]
-
Solvent Effects: How do explicit water molecules mediate the protein-ligand interaction?
-
The simulation is governed by a force field (e.g., AMBER, CHARMM), which is a set of parameters and equations that define the potential energy of the system, dictating the forces on each atom.[6][13]
Binding Free Energy Calculation: Quantifying Affinity
The final step is to obtain a more accurate estimation of the binding free energy (ΔG_bind), which directly relates to the binding constant (K_d or K_i).[14] The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA or MM/GBSA) methods are popular "end-point" techniques.[15]
-
Causality in Choice: MM/PBSA offers a balance between computational accuracy and speed.[7] It calculates the free energy by combining the molecular mechanics energy of the system with a continuum solvent model to estimate the solvation energy. The calculation is performed on a series of snapshots extracted from the stable portion of the MD trajectory, thus averaging the energy over a representative ensemble of conformations. This is inherently more accurate than a single-conformation docking score.[16]
The In Silico Workflow: A Step-by-Step Protocol
This section provides a detailed, actionable protocol. Each step is designed to be verifiable and is grounded in established best practices.
Part A: System Preparation
Trustworthiness Check: Proper preparation is the foundation of a reliable simulation. Errors introduced here will propagate through the entire workflow.
-
Target Selection and Retrieval:
-
Action: Download the cryo-EM structure of the human α1β2γ2 GABA-A receptor in complex with GABA and flumazenil (a benzodiazepine site ligand). A suitable entry is PDB ID: 6D6T.[17]
-
Justification: Using a high-resolution experimental structure provides an accurate starting point for the receptor's conformation.[17] This specific structure contains the relevant subunits for benzodiazepine-like modulation.
-
-
Receptor Preparation (Using AutoDock Tools or similar software):
-
Action i: Separate the protein chains from co-crystallized ligands, water, and other non-essential molecules.[18]
-
Justification: Non-structural molecules can interfere with the docking algorithm. We want to study the binding of our specific ligand in isolation.
-
Action ii: Add polar hydrogens to the protein. The protonation states of key residues (e.g., Histidine) should be checked and corrected based on the local microenvironment, which can be predicted using tools like the H++ server.[19]
-
Justification: Hydrogens are critical for forming hydrogen bonds but are often not resolved in experimental structures. Correct protonation ensures accurate electrostatics.
-
Action iii: Assign partial charges (e.g., Kollman charges).[18]
-
Justification: The scoring function and force field rely on accurate partial charges to calculate electrostatic interactions.
-
Action iv: Save the prepared receptor file in the PDBQT format, which includes charge and atom type information for AutoDock.[20]
-
-
Ligand Preparation:
-
Action i: Obtain the 2D structure of this compound (PubChem CID: 55255355).[21]
-
Action ii: Convert the 2D structure to a 3D conformation using a tool like Open Babel. Perform an initial energy minimization of the ligand in isolation.[8]
-
Justification: This ensures a low-energy, sterically reasonable starting conformation for the ligand.
-
Action iii: Assign partial charges (e.g., Gasteiger charges).[20]
-
Justification: As with the receptor, accurate ligand charges are essential for calculating interaction energies.
-
Action iv: Save the prepared ligand in the PDBQT format.
-
Part B: Molecular Docking with AutoDock Vina
-
Define the Binding Site:
-
Action: The benzodiazepine binding site on the GABA-A receptor is located at the interface between the α and γ subunits.[3] Identify the residues in this pocket from the 6D6T structure or related literature. Define a grid box (the search space for docking) that encompasses these residues with a buffer of ~5 Å.[9][22]
-
Justification: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and reducing the chance of finding irrelevant binding sites.
-
-
Run Docking Simulation:
-
Action: Use AutoDock Vina to dock the prepared ligand into the prepared receptor, specifying the grid box coordinates.[5] An example command is:
-
Justification: Vina's search algorithm will explore various poses of the ligand within the box, and its scoring function will rank them based on predicted binding affinity.[5]
-
-
Analyze Docking Results:
-
Action: Vina will output multiple binding modes (typically 9) ranked by affinity in kcal/mol.[10] Visualize the top-ranked pose using software like PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
-
Justification: The primary goal is to identify a pose that is both energetically favorable (low binding energy) and makes chemically sensible interactions with key residues in the binding pocket. This top pose will be the starting point for the MD simulation.
-
| Metric | Description | Example Value |
| Binding Affinity | Estimated free energy of binding. More negative is better. | -8.7 kcal/mol |
| Interacting Residues | Amino acids in the binding pocket forming key contacts. | HIS101, TYR159, PHE77 |
| Interaction Types | Nature of the chemical interactions. | Hydrogen Bond, Pi-Pi Stacking |
Part C: Molecular Dynamics Simulation with GROMACS
Trustworthiness Check: A stable MD simulation is paramount. Key metrics like temperature, pressure, and Root Mean Square Deviation (RMSD) must be monitored to ensure the system has reached equilibrium.
-
System Setup:
-
Action: Use a simulation package like GROMACS or AMBER.[6][23]
-
Choose a suitable force field (e.g., AMBER ff14SB for the protein, GAFF for the ligand).[24]
-
Place the complex in a periodic box of appropriate size (e.g., cubic with 10 Å padding).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[25]
-
-
Justification: This process creates a realistic, periodic biomolecular environment for the simulation, which is essential for accurate dynamics.
-
-
Minimization and Equilibration:
-
Action i (Minimization): Perform energy minimization to relax the system and remove any bad contacts introduced during setup.[26]
-
Action ii (NVT Equilibration): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[27]
-
Action iii (NPT Equilibration): Continue equilibration at the target temperature and pressure (e.g., 1 bar) (NPT ensemble), allowing the box volume to fluctuate to achieve the correct density. The position restraints are gradually released.[23]
-
Justification: This multi-step equilibration process ensures the system is stable at the desired temperature and pressure before the production simulation begins, preventing artifacts.
-
-
Production MD:
-
Action: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).[26]
-
Justification: The production run generates the data for analysis. The simulation must be long enough for the system to explore relevant conformational states and for key metrics, like the ligand's RMSD, to converge.
-
Part D: Post-Simulation Analysis
-
Trajectory Analysis:
-
Action: Calculate and plot the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their starting positions. Also, calculate the Root Mean Square Fluctuation (RMSF) for each residue.
-
Justification: RMSD analysis confirms the stability of the system. A stable, low RMSD for the ligand indicates it has found a stable binding mode. RMSF analysis highlights flexible regions of the protein.
-
| Metric | Description | Indication of Stability |
| Protein RMSD | Measures deviation of the protein backbone from the initial structure. | Reaches a plateau after an initial rise. |
| Ligand RMSD | Measures deviation of the ligand from its position in the binding pocket. | Reaches a stable, low-value plateau (< 3 Å). |
| RMSF | Measures the fluctuation of individual residues over time. | High values indicate flexible loops; low values indicate stable secondary structures. |
-
Binding Free Energy Calculation (MM/PBSA):
-
Action: Use the g_mmpbsa tool (for GROMACS) or the MMPBSA.py script (for AMBER) to calculate the binding free energy.[15][16] This involves extracting snapshots from the stable part of the trajectory and computing the energy components for the complex, receptor, and ligand.
-
Justification: This provides a quantitative estimate of binding affinity that is more reliable than the docking score because it is averaged over multiple conformations and uses a more sophisticated solvation model.
-
| Energy Component | Description | Example Value (kcal/mol) |
| ΔE_vdw | van der Waals energy | -45.5 |
| ΔE_elec | Electrostatic energy | -15.2 |
| ΔG_polar | Polar solvation energy | +30.8 |
| ΔG_nonpolar | Non-polar solvation energy | -4.1 |
| ΔG_bind | Total Binding Free Energy | -34.0 |
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-stage computational workflow to model the binding of this compound to the GABA-A receptor. By systematically progressing from rapid pose prediction with molecular docking to dynamic stability assessment with MD simulations and finally to quantitative affinity estimation with MM/PBSA, this protocol establishes a high degree of confidence in the resulting predictions.
The true power of this approach lies not just in predicting a single binding affinity, but in providing a detailed, atomic-level understanding of the interaction. The insights gained—identifying key interacting residues, understanding the role of protein flexibility, and quantifying the energetic drivers of binding—provide an invaluable foundation for subsequent experimental validation and can guide the rational design of more potent and selective analogs. This in silico framework serves as a critical first step in accelerating the discovery and development of novel therapeutics.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
-
Gang, T., & Covarrubias, G. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
- D.M.F. van Aalten, C. Oostenbrink, J.M.H. Teichmann, S.P. van der Spoel, W.F. van Gunsteren. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry.
-
Alonso, H., Bliznyuk, A. A., & Gready, J. E. (2006). Free Energy Calculations for Protein–Ligand Binding Prediction. Methods in Molecular Biology. [Link]
-
Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
The Amber Guy. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
PubMed. (n.d.). Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. [Link]
-
Woo, H. J., & Roux, B. (2005). Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences. [Link]
-
MaddyList. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
-
RCSB PDB. (2018). 6D6T: Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B. RCSB Protein Data Bank. [Link]
-
Bioinformatics Review. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]
-
Unknown Author. (n.d.). Molecular Docking Tutorial. [Link]
-
Helms, V., & Wade, R. C. (1998). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal. [Link]
-
RCSB PDB. (2025). 9CXA: Native human GABAA receptor of beta2-alpha1-beta3-alpha1-gamma2 assembly. RCSB Protein Data Bank. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
H. B. Le, T. T. T. Pham, & M. S. Lee. (2014). Computational evaluation of protein – small molecule binding. PubMed Central. [Link]
-
RCSB PDB. (2022). 8DD3: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus DMCM. RCSB Protein Data Bank. [Link]
-
Wu, J. C., & Wang, L. (2008). Calculation of protein–ligand binding free energy by using a polarizable potential. Proceedings of the National Academy of Sciences. [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
MDPI. (2024). A Practical Guide to All-Atom and Coarse-Grained Molecular Dynamics Simulations Using Amber and Gromacs. MDPI. [Link]
-
Bioinformatics and Biotech. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
-
PDBj. (n.d.). PDB-9cxb: Native human GABAA receptor of beta2-alpha1-beta1-alpha2-gamma2 a.... Yorodumi. [Link]
-
ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
-
K. T. D., & D. K. (2012). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
-
Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group. [Link]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
-
ResearchGate. (2020). (PDF) Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. ResearchGate. [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]
-
bioRxiv. (2025). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. bioRxiv. [Link]
-
Galaxy Training!. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training!. [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
-
ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
-
ResearchGate. (2017). How to do a Molecular Dynamics simulation for DNA molecule without constraint it?. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PubMed. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
-
PubMed. (n.d.). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. [Link]
-
PubMed Central. (n.d.). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. PubMed Central. [Link]
-
PubMed Central. (n.d.). Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics. PubMed Central. [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peng-lab.org [peng-lab.org]
- 8. youtube.com [youtube.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etflin.com [etflin.com]
- 11. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 16. youtube.com [youtube.com]
- 17. rcsb.org [rcsb.org]
- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 19. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 20. sites.ualberta.ca [sites.ualberta.ca]
- 21. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
An In-depth Technical Guide to the Discovery of Novel Oxazolo[5,4-c]pyridine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Pursuit of Privileged Scaffolds
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable ability to bind to a diverse range of biological targets with high affinity. The oxazolopyridine core, a fused heterocyclic system, represents one such scaffold. Its structural resemblance to endogenous purines allows it to act as a bioisostere, making it a compelling starting point for the design of novel therapeutics, particularly in oncology and immunology.[1][2]
This guide provides an in-depth exploration of the discovery process for novel oxazolopyridine derivatives, with a special focus on the underexplored oxazolo[5,4-c]pyridine isomer. While its sister isomers, such as the oxazolo[5,4-d]pyrimidine system, have been more extensively studied, the unique electronic and steric properties of the [5,4-c] core present a frontier of untapped potential for therapeutic innovation. We will delve into the strategic rationale, synthetic methodologies, biological evaluation, and structure-activity relationship (SAR) analysis that underpin the journey from a core scaffold to a viable drug candidate.
The Strategic Imperative: Why Oxazolopyridines?
The foundational logic for investigating oxazolopyridine scaffolds is their structural analogy to purine bases like adenine and guanine.[2] By replacing the imidazole ring of a purine with an oxazole ring, we create a molecule that can potentially interact with the ATP-binding sites of numerous enzymes, particularly kinases, which play a central role in cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[5]
Derivatives of the broader oxazolopyridine family have demonstrated significant inhibitory activity against a range of therapeutically relevant targets:
-
Kinase Inhibition: Including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinases (JAK1/JAK2), and Aurora A kinase.[1][3]
-
Anticancer Activity: Showing cytotoxicity against various human cancer cell lines.[2][5]
-
Immunomodulatory Effects: Exhibiting potential as immunosuppressive agents.[4]
The oxazolo[5,4-c]pyridine isomer, specifically, offers a distinct arrangement of nitrogen and oxygen atoms, which can lead to unique hydrogen bonding patterns and dipole moments compared to its more studied relatives. This distinction is the causal driver for its investigation—it may offer novel selectivity profiles or overcome resistance mechanisms encountered with other scaffolds.
The Synthetic Landscape: From Blueprint to Molecule
The construction of the oxazolopyridine core is a pivotal step that dictates the feasibility of generating diverse compound libraries for screening. Synthetic strategies generally involve the cyclization of a functionalized pyridine or the annulation of a pyrimidine ring onto an existing oxazole.
Generalized Synthetic Workflow
The assembly of a substituted oxazolopyridine library typically follows a convergent strategy. This approach maximizes diversity at late stages, allowing for the efficient exploration of the chemical space around the core.
Caption: Generalized workflow for oxazolopyridine library synthesis.
Protocol: Synthesis of an Oxazolo[5,4-d]pyrimidine Core
This protocol is adapted from established methods for constructing the related and well-documented oxazolo[5,4-d]pyrimidine scaffold, which serves as a validated blueprint for approaching other isomers.[2][3] The key is the cyclization of a functionalized oxazole precursor.
Objective: To synthesize a 7-substituted-2-(isoxazolyl)oxazolo[5,4-d]pyrimidine.
Pillar of Trustworthiness: This two-step protocol is self-validating. The formation of the intermediate imidoester (Step 1) can be confirmed by LC-MS and ¹H NMR before proceeding. Successful ring closure (Step 2) is validated by the disappearance of the imidoester signals and the appearance of characteristic signals for the fused heterocyclic system in the final NMR and mass spectra.
Step-by-Step Methodology:
-
Step 1: Formation of the Imidoester Intermediate
-
To a solution of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile (1.0 eq) in a round-bottom flask, add triethyl orthoformate (10.0 eq).
-
Causality: Triethyl orthoformate serves as a one-carbon synthon that reacts with the C5-amino group of the oxazole to form the key ethoxymethyleneamino intermediate, which is essential for the subsequent cyclization.
-
Heat the reaction mixture to reflux (approx. 145°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure. The resulting crude imidoester derivative is often used in the next step without further purification.
-
-
Step 2: Ring Closure to Form the Oxazolo[5,4-d]pyrimidine Core
-
Dissolve the crude intermediate from Step 1 in ethanol (0.2 M).
-
Add an aqueous solution of the desired primary amine (e.g., methylamine, 1.5 eq).
-
Causality: The amine acts as a nucleophile, attacking the imidoester carbon and displacing the ethoxy group. This is followed by an intramolecular cyclization where the nitrogen attacks the nitrile group, forming the fused pyrimidine ring.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the formation of the product by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization to yield the final 7-substituted oxazolo[5,4-d]pyrimidine product.
-
The Unexplored Frontier: A Proposed Synthesis for the Oxazolo[5,4-c]pyridine Core
Specific, validated synthetic routes for the oxazolo[5,4-c]pyridine scaffold are less prevalent in the literature. However, we can logically design a robust strategy based on the principles of intramolecular cycloaddition, a powerful tool for forming fused ring systems.[6][7]
Proposed Strategy: Intramolecular Nitrile Oxide Cycloaddition (INOC).
Caption: Proposed synthetic route to the oxazolo[5,4-c]pyridine core.
This proposed route leverages a well-established INOC reaction. The key is the strategic placement of an aldoxime and an unsaturated bond (alkyne or alkene) on a pyridine precursor, which, upon oxidation, generates a transient nitrile oxide that rapidly cyclizes to form the desired fused oxazole ring. This strategy provides a clear and actionable path for researchers to access this novel scaffold.
Biological Evaluation: From Molecule to Mechanism
Once a library of novel compounds is synthesized, a systematic biological evaluation is required to identify promising candidates and elucidate their mechanism of action.
High-Throughput Screening (HTS) Cascade
A tiered approach is employed to efficiently screen large numbers of compounds, starting with broad assays and progressing to more specific, complex, and resource-intensive assays for only the most promising hits.
Caption: A typical screening cascade for anticancer drug discovery.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which a novel compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Pillar of Expertise: The choice of cell lines is critical. A panel should include cell lines where the target of interest (e.g., VEGFR-2) is known to be overexpressed, as well as control lines.[3] Including a non-cancerous cell line (e.g., normal human dermal fibroblasts) provides an early assessment of general cytotoxicity and a preliminary therapeutic window.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: The MTT reagent is a yellow tetrazolium salt that is cleaved by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the intellectual core of lead optimization. It involves systematically modifying the structure of a hit compound to understand which chemical features are responsible for its biological activity. This knowledge guides the rational design of more potent and selective analogs.
For the oxazolopyrimidine/pyridine class, SAR studies have revealed several key insights, particularly for kinase inhibitors.[1]
Caption: Key SAR points for the oxazolopyridine scaffold. (Note: DOT language cannot render chemical structures; this diagram illustrates the concept.)
Quantitative SAR Data Summary
The following table summarizes representative SAR data for oxazolopyrimidine derivatives targeting VEGFR-2, demonstrating how subtle structural changes can dramatically impact potency.
| Compound ID | C2-Substituent | C5-Substituent | C7-Substituent | VEGFR-2 IC₅₀ (µM) | Ref |
| 5a | 4-Methoxyphenyl | -CH₃ | N-(4-methylphenyl)amino | 0.33 | [1] |
| 5b | Phenyl | -CH₃ | N-(4-methylphenyl)amino | > 10 | [1] |
| 5c | 4-Chlorophenyl | -CH₃ | N-(4-methylphenyl)amino | 0.45 | [1] |
| 5d | 4-Methoxyphenyl | -H | N-(4-methylphenyl)amino | 1.21 | [1] |
| 5e | 4-Methoxyphenyl | -CH₃ | Benzylamino | > 10 | [1] |
Expert Insights from Data:
-
C2-Substituent: A 4-methoxy group on the phenyl ring (Compound 5a ) is significantly better than an unsubstituted phenyl ring (5b ), suggesting a key interaction in a hydrophobic pocket that may also involve some polar contact.
-
C5-Substituent: The presence of a methyl group at C5 (5a ) is preferable to a proton (5d ), indicating this small alkyl group likely provides a favorable van der Waals contact in the active site.
-
C7-Substituent: The nature of the substituent at C7 is critical. A substituted aniline (5a ) is far superior to a simple benzylamine (5e ), highlighting the importance of this region for establishing key interactions that anchor the inhibitor.
Conclusion and Future Horizons
The oxazolopyridine scaffold, particularly its purine-mimicking isomers, has proven to be a remarkably fertile ground for the discovery of potent enzyme inhibitors. Extensive research on oxazolo[5,4-d]pyrimidines has yielded a deep understanding of the SAR required for potent kinase inhibition.[1][8]
The true opportunity now lies with the less-explored isomers, chief among them the oxazolo[5,4-c]pyridine core. Its unique structural and electronic features present a compelling hypothesis: that it can yield inhibitors with novel selectivity profiles, improved properties, or the ability to address acquired drug resistance. The synthetic strategies and evaluation cascades detailed in this guide provide a validated roadmap for the scientific community to systematically explore this promising scaffold. The next breakthrough in this class of molecules may well emerge from this underexplored frontier.
References
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Shavva, A. G., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Archiv der Pharmazie, 354(9), e2100118. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Various Authors. (2023). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]
-
Zheldakov, A. A., et al. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. [Link]
-
Sochacka-Ćwikła, A., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 29(11), 2535. [Link]
-
Shavva, A. G., et al. (2021). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. ResearchGate. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]
-
Milišiūnaitė, V., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][9][10]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health. [Link]
-
El-Gendy, M. A., et al. (2021). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
Unangst, P. C., et al. (1987). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
G. A. M. Nawwar, et al. (2016). Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview). Semantic Scholar. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
G. A. M. Nawwar, et al. (2015). Synthesis of Oxazolo[5,4‐d][9][10][11]triazolo[4,3‐a]pyrimidines as a New Class of Heterocyclic Compounds. Sci-Hub. [Link]
-
Milišiūnaitė, V., et al. (2021). Convenient synthesis of pyrazolo[4',3':5,6]pyrano[4,3-c][9][10]oxazoles via intramolecular nitrile oxide cycloaddition. KTU ePubl. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazoles via intramolecular nitrile oxide cycloaddition [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth exploration of the potential therapeutic targets of the novel heterocyclic compound, 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogues and the broader oxazolo[5,4-c]pyridine scaffold reveals a landscape rich with therapeutic possibilities. This guide synthesizes existing knowledge on related compounds to propose a rational, evidence-based strategy for identifying and validating the targets of this promising molecule.
Introduction: The Therapeutic Promise of the Oxazolo[5,4-c]pyridine Scaffold
The this compound molecule belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The fused oxazole and pyridine ring system creates a rigid scaffold with specific electronic and steric properties, making it an attractive starting point for the design of targeted therapies. While the therapeutic profile of this specific propyl-substituted derivative is yet to be fully elucidated, the broader family of oxazolo[5,4-d]pyrimidines and related tetrahydro-isoxazolo-pyridine structures have demonstrated a wide array of biological activities.[1][2] These activities often stem from the inhibition of key enzymes and signaling pathways implicated in various disease states, most notably cancer.[3]
Extrapolating Potential Therapeutic Targets from Structurally Related Compounds
Based on a thorough review of the scientific literature, we can hypothesize several classes of proteins as potential targets for this compound. These hypotheses are drawn from studies on compounds sharing the core bicyclic scaffold or exhibiting similar structural motifs.
Protein Kinases: A Prevalent Target Class
Numerous derivatives of fused pyridine heterocyclic systems have been identified as potent protein kinase inhibitors. This suggests that this compound may also exhibit affinity for this enzyme class.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Derivatives of oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[4][5] Inhibition of VEGFR-2 can disrupt the blood supply to cancerous tissues, thereby impeding their growth and metastasis.
-
Aurora Kinase A (AURKA): Certain oxazolo[5,4-d]pyrimidine derivatives have shown inhibitory activity against AURKA, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] Dysregulation of AURKA is a common feature in many cancers, making it a validated therapeutic target.
-
c-Met: The c-Met proto-oncogene, a receptor tyrosine kinase, is another attractive target in cancer therapy. Deregulation of c-Met signaling is associated with tumor growth, invasion, and metastasis. Structurally related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been successfully designed as c-Met inhibitors.[6]
-
Receptor Interacting Protein 1 (RIP1) Kinase: In the realm of inflammatory diseases and neurodegeneration, RIP1 kinase is a key player in necroptotic cell death. The discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent RIP1 kinase inhibitors suggests that the tetrahydro-pyridine core is amenable to targeting this kinase.[7]
-
Janus Kinase 2 (JAK2): JAK2 is a non-receptor tyrosine kinase integral to signaling pathways that control cell growth and proliferation. Selective JAK2 inhibitors are sought after for the treatment of myeloproliferative neoplasms and other cancers. A 1,2,4-triazolo[1,5-a]pyridine scaffold has served as the basis for the development of selective JAK2 inhibitors.[8]
Apoptosis and Chaperone Proteins
Beyond direct kinase inhibition, related scaffolds have shown promise in modulating other critical cellular processes.
-
B-cell lymphoma 2 (BCL-2): The anti-apoptotic protein BCL-2 is a key target in cancer therapy. Some oxazolo[5,4-d]pyrimidine derivatives have been found to inhibit BCL-2, thereby promoting cancer cell death.[1]
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. A class of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine compounds has been identified as cytotoxic Hsp90 inhibitors.[9][10]
Neurological and Metabolic Targets
The tetrahydro-pyridine core is also present in molecules targeting the central nervous system.
-
GABA Receptors: Analogues of THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) are known to be GABA receptor agonists.[11] This suggests that this compound could potentially interact with these important neurotransmitter receptors.
-
Metabotropic Glutamate Receptor 5 (mGluR5): Negative allosteric modulators of mGluR5 have therapeutic potential in depression and other CNS disorders. A series of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines have been optimized as potent and orally active mGluR5 NAMs.[12]
-
Dopamine Receptors: A novel class of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has been shown to possess central dopamine agonist properties, indicating that the tetrahydropyridine moiety can be a key pharmacophore for dopamine receptor ligands.[13]
The following table summarizes the potential therapeutic targets for this compound based on the activities of structurally related compounds.
| Potential Target Class | Specific Target Examples | Therapeutic Area | Reference Compound Scaffold |
| Protein Kinases | VEGFR-2, Aurora Kinase A, c-Met, RIP1 Kinase, JAK2 | Oncology, Inflammation | oxazolo[5,4-d]pyrimidine, pyrazolo[4,3-c]pyridine, pyrazolo[3,4-c]pyridine, triazolo[1,5-a]pyridine |
| Apoptosis Regulators | BCL-2 | Oncology | oxazolo[5,4-d]pyrimidine |
| Chaperone Proteins | Hsp90 | Oncology | isoxazolo-[4,5-c]-pyridine |
| Neurotransmitter Receptors | GABA Receptors, mGluR5, Dopamine Receptors | Neurology, Psychiatry | isoxazolo[5,4-c]pyridin-3-ol, oxazolo[4,5-c]pyridine, tetrahydropyridinyl-thiazolamine |
Experimental Workflows for Target Identification and Validation
To empirically determine the therapeutic targets of this compound, a multi-pronged approach is recommended, starting with broad, unbiased screening and progressing to specific, hypothesis-driven validation.
Initial Target Identification: Unbiased Approaches
The following diagram illustrates a generalized workflow for initial, unbiased target identification.
Caption: Unbiased workflow for identifying protein targets.
Protocol 1: Phenotypic Screening
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins and genetic backgrounds.
-
Compound Treatment: Treat cells with a range of concentrations of this compound.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Mechanism-based Screens (Optional): In cell lines showing high sensitivity, employ reporter assays for key signaling pathways (e.g., NF-κB, Wnt, MAPK) to narrow down the potential mechanism of action.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a protein lysate from a cell line of interest or relevant tissue.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. Include a control with unconjugated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Hit Prioritization: Prioritize candidate proteins that are significantly enriched in the compound-treated sample compared to the control.
Target Validation: Hypothesis-Driven Approaches
Once a list of potential targets is generated, it is crucial to validate these interactions using orthogonal methods.
The following diagram outlines a workflow for validating a hypothesized kinase target.
Caption: Workflow for validating a hypothesized kinase target.
Protocol 3: In Vitro Kinase Inhibition Assay
-
Reagents: Obtain recombinant kinase protein, its specific substrate, and ATP.
-
Assay Setup: In a microplate format, combine the kinase, substrate, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation time, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 Determination: Plot the kinase activity against the compound concentration to calculate the IC50 value.
Protocol 4: Cellular Target Engagement Assay (Western Blot)
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a defined period.
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of the target protein's downstream substrate. Also, probe for the total amount of the substrate protein as a loading control.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Conclusion and Future Directions
The structural features of this compound, when viewed in the context of its chemical relatives, point towards a high probability of interaction with therapeutically relevant targets, particularly within the protein kinase family. The proposed workflows provide a robust framework for moving from hypothesis to validated target. Future research should focus on a systematic execution of these experimental plans, coupled with structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The insights gained will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.
References
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link][1][3]
-
Gwizdala, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link][4]
-
Gwizdala, K., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link][5]
-
Krogsgaard-Larsen, P., et al. (1982). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 25(7), 845-849. [Link][11]
-
Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1013-1025. [Link]
-
Request PDF. (n.d.). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. ResearchGate. [Link][2]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link][3]
-
PubChem. (n.d.). This compound. [Link]
-
Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 54-65. [Link][9]
-
Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. [Link][10]
-
Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link][7]
-
Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]
-
Norman, M. H., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(17), 7796-7815. [Link][8]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 987-999. [Link][6]
-
Hirose, W., et al. (2016). Synthesis and optimization of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines as potent and orally-active metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry, 24(18), 4347-4357. [Link][12]
-
Jaen, J. C., et al. (1990). 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties. Journal of Medicinal Chemistry, 33(1), 311-317. [Link][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and optimization of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines as potent and orally-active metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of A-438079 (2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine) in Cell-Based Assays
Introduction: Unveiling the Potential of A-438079 as a Selective P2X7 Receptor Antagonist
A-438079, chemically identified as 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, has emerged as a potent and selective antagonist of the P2X7 receptor (P2X7R)[1][2][3]. This ligand-gated ion channel, activated by high concentrations of extracellular adenosine triphosphate (ATP), is a key player in a multitude of physiological and pathological processes, including inflammation, immune responses, neuropathic pain, and cancer[4][5][6]. The unique properties of the P2X7R, such as the formation of a large, non-selective pore upon prolonged activation, make it a compelling target for therapeutic intervention[6][7].
The activation of P2X7R by ATP, often released in the extracellular milieu during cellular stress, injury, or inflammation, triggers a cascade of downstream signaling events. These include the rapid influx of Ca²⁺ and Na⁺, and the efflux of K⁺, leading to membrane depolarization and the activation of various intracellular pathways[4][6]. Consequently, this can lead to the assembly and activation of the NLRP3 inflammasome, resulting in the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18[6][7]. Given its significant role in pro-inflammatory signaling, the development of selective P2X7R antagonists like A-438079 is of paramount interest for researchers in both academic and industrial settings.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of A-438079 in a variety of cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the precise investigation of P2X7R-mediated signaling pathways and the evaluation of novel therapeutic agents.
Mechanism of Action: A-438079 as a Competitive Antagonist of the P2X7 Receptor
A-438079 acts as a competitive antagonist at the P2X7 receptor, with a reported pIC50 of 6.9[1][2][3][8]. This indicates a high-affinity interaction with the receptor, effectively blocking the binding of its endogenous agonist, ATP. By occupying the ATP-binding site, A-438079 prevents the conformational changes required for channel opening and subsequent ion flux. This blockade inhibits the downstream signaling cascades initiated by P2X7R activation, including calcium influx, inflammasome activation, and cytokine release[6][9].
The selectivity of A-438079 for the P2X7R over other P2X receptor subtypes has been demonstrated, making it a valuable tool for dissecting the specific contributions of P2X7R in complex biological systems[1][2][3]. Its efficacy has been validated in various cell lines, including 1321N1 cells stably expressing the rat P2X7 receptor, where it has been shown to block BzATP-evoked increases in intracellular calcium with an IC50 of 321 nM[1][2][3].
Figure 1: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of A-438079.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key cell-based assays to investigate the antagonistic activity of A-438079.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the functional blockade of the P2X7R by A-438079. The influx of extracellular calcium upon receptor activation is a proximal and robust readout of P2X7R function.
Materials and Reagents:
-
Cells expressing P2X7R (e.g., HEK293-P2X7R, THP-1, or primary macrophages)
-
A-438079 hydrochloride (CAS 899431-18-6)
-
P2X7R agonist (e.g., ATP or BzATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture cells to 80-90% confluency. Seed cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Prepare serial dilutions of A-438079 in HBSS. After the dye loading incubation, wash the cells twice with HBSS. Add 100 µL of the A-438079 dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include vehicle control wells (e.g., DMSO in HBSS).
-
Agonist Stimulation and Data Acquisition: Prepare a 2X concentrated solution of the P2X7R agonist (e.g., 2 mM ATP) in HBSS. Place the microplate in a fluorescent plate reader and set the appropriate excitation and emission wavelengths for the chosen dye. Initiate kinetic reading and, after establishing a stable baseline, add 100 µL of the 2X agonist solution to each well. Continue recording the fluorescence signal for at least 5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the concentration of A-438079 to determine the IC50 value.
Protocol 2: Dye Uptake Assay (YO-PRO-1)
Prolonged activation of the P2X7R leads to the formation of a large pore permeable to molecules up to 900 Da. This assay measures the uptake of a fluorescent dye like YO-PRO-1 to quantify pore formation.
Materials and Reagents:
-
Cells expressing P2X7R
-
A-438079 hydrochloride
-
P2X7R agonist (e.g., BzATP)
-
YO-PRO-1 iodide
-
Assay buffer (e.g., HBSS)
-
96-well black microplates
-
Fluorescent plate reader
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend cells in the assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Compound and Dye Incubation: In a 96-well black microplate, add 50 µL of the cell suspension to each well. Add 25 µL of varying concentrations of A-438079 or vehicle control. Then, add 25 µL of a solution containing the P2X7R agonist (e.g., 200 µM BzATP) and YO-PRO-1 (e.g., 2 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (typically ~491 nm excitation and ~509 nm emission).
-
Data Analysis: Subtract the background fluorescence (wells with cells and YO-PRO-1 but no agonist). Plot the fluorescence intensity against the concentration of A-438079 to calculate the IC50 value for the inhibition of dye uptake.
Figure 2: General experimental workflow for cell-based assays using A-438079.
Data Presentation and Interpretation
The results of cell-based assays with A-438079 should be presented clearly to allow for straightforward interpretation. A tabular format is recommended for summarizing quantitative data.
| Assay Type | Key Parameter | Expected Outcome with A-438079 | Typical Concentration Range |
| Calcium Mobilization | IC50 | Dose-dependent inhibition of agonist-induced calcium influx | 10 nM - 10 µM |
| Dye Uptake (YO-PRO-1) | IC50 | Dose-dependent reduction of agonist-induced dye uptake | 100 nM - 30 µM |
| IL-1β Release (ELISA) | IC50 | Dose-dependent decrease in LPS + ATP-induced IL-1β secretion | 100 nM - 30 µM |
Troubleshooting and Expert Insights
-
Cell Line Variability: The expression levels of P2X7R can vary significantly between cell lines and even with passage number. It is crucial to characterize the P2X7R expression and function in your chosen cell line before initiating large-scale experiments.
-
Agonist Potency: The potency of ATP can be influenced by ectonucleotidases present on the cell surface. Using a more stable agonist like BzATP can sometimes yield more consistent results.
-
Solubility of A-438079: A-438079 hydrochloride is soluble in DMSO[10]. Prepare a concentrated stock solution in DMSO and then dilute it in an aqueous buffer for your experiments. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Cytotoxicity: At high concentrations, some compounds can exhibit cytotoxic effects. It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to ensure that the observed inhibition is not due to cell death.
Conclusion
A-438079 is a powerful and selective tool for the investigation of P2X7R signaling in a wide range of cell-based assays. By carefully selecting the appropriate assay and adhering to the robust protocols outlined in these application notes, researchers can confidently probe the intricate roles of the P2X7 receptor in health and disease. The insights gained from such studies will be invaluable for the development of novel therapeutic strategies targeting this important ion channel.
References
- Di Virgilio, F., Sarti, A. C., Falzoni, S., De Marchi, E., & Adinolfi, E. (2018). Extracellular ATP and P2 purinergic signalling in the tumour microenvironment.
- McGaraughty, S., et al. (2007).
- Michel, A. D., et al. (2006). Establishment of an assay for P2X7 receptor-mediated cell death. Purinergic Signalling, 2(1), 109–117.
-
Crysdot LLC. 2-Propyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. [Link]
- Michel, A. D., et al. (2001). Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1. British Journal of Pharmacology, 132(7), 1457–1465.
- Adinolfi, E., et al. (2018). Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Expert Opinion on Therapeutic Targets, 22(10), 847–858.
- Fountain, S. J., et al. (2022). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Molecular Biosciences, 9, 894371.
- Gornowicz, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
-
PubMed. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
- Subbarao, M., et al. (2022). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Arulkumaran, N., et al. (2011). A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases.
- Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612-1617.
- Gornowicz, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(3), 1365.
-
Eurasian Journal of Chemistry. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]
- Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1011-1025.
- Ozkanlar, S., et al. (2016). P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats. Immunopharmacology and Immunotoxicology, 38(3), 209-215.
-
ResearchGate. Chemical synthesis and dose optimization of P2X7R inhibitors A438079... [Link]
-
PubChem. This compound. [Link]
- Di Virgilio, F., & Sarti, A. C. (2020). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences, 21(10), 3465.
- Du, K., et al. (2013). Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation. Toxicological Sciences, 135(2), 336-344.
-
MOLBASE. 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. [Link]
-
PubChem. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. [Link]
- Simoni, D., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 154-165.
-
ResearchGate. (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]
- Gornowicz, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4994.
- Sosič, I., et al. (2020). Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry, 12(6), 505-523.
- Foley, M. A., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(21), 8543-8562.
- Shetty, C. R., et al. (2022). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Journal of Molecular Structure, 1265, 133423.
- Google Patents. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
- Jaen, J. C., et al. (1990). 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties. Journal of Medicinal Chemistry, 33(1), 311-317.
-
Gemo, N., et al. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][4][8]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 13(28), 19335-19341.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Oxazolo[5,4-c]pyridine Derivatives in Cancer Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: Initial searches for the specific compound "2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine" did not yield significant literature regarding its application in cancer research. However, the core chemical scaffold, particularly the closely related oxazolo[5,4-d]pyrimidine system, is the subject of extensive investigation in oncology. This guide, therefore, focuses on the broader class of oxazolo[5,4-c]pyridine derivatives, providing a comprehensive overview of their established and potential applications in cancer research, grounded in available scientific literature.
Introduction: The Oxazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The quest for targeted cancer therapies has led to the exploration of diverse chemical scaffolds capable of selectively interacting with key molecular targets within cancer cells. The oxazolo[5,4-d]pyrimidine moiety has emerged as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purine bases.[1] This similarity allows derivatives of this scaffold to act as competitive inhibitors for enzymes and receptors that would typically bind purines, such as protein kinases.
The versatility of the oxazolo[5,4-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] This has led to the development of a multitude of derivatives with promising anti-cancer activities, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[2][4]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Derivatives of the oxazolo[5,4-d]pyrimidine scaffold have been shown to exert their anti-cancer effects by inhibiting a range of protein kinases and other key proteins involved in tumor progression. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5][6]
Inhibition of VEGFR-2 Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process. Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Oxazolo[5,4-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, these compounds prevent the transfer of phosphate groups to tyrosine residues, thereby blocking the activation of the receptor and inhibiting downstream signaling. This leads to a reduction in tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolo[5,4-d]pyrimidine derivatives.
Application Notes: Investigating Oxazolo[5,4-d]pyrimidine Derivatives in Cancer Research
Application 1: Screening for Anti-proliferative and Cytotoxic Activity
A primary application of novel oxazolo[5,4-d]pyrimidine derivatives is to assess their ability to inhibit the growth of and/or kill cancer cells. This is typically the first step in evaluating the potential of a new compound.
Experimental Rationale: The choice of cell lines is critical. It is advisable to use a panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon) to determine the spectrum of activity.[4][6] Including a non-cancerous cell line (e.g., normal human dermal fibroblasts) is essential to assess for selective toxicity towards cancer cells.[4][5]
Application 2: Elucidating the Mechanism of Action
Once a compound has demonstrated cytotoxic activity, the next step is to understand how it is working. Based on the known targets of this scaffold, key areas of investigation include apoptosis induction and kinase inhibition.
Experimental Rationale:
-
Apoptosis Assays: Many anti-cancer agents work by inducing programmed cell death (apoptosis). Assays such as Annexin V/PI staining can quantify the percentage of apoptotic cells. Western blotting for key apoptotic markers like cleaved caspase-3 and BCL-2 family proteins can provide further mechanistic insight.[2]
-
Kinase Inhibition Assays: To confirm direct inhibition of suspected kinase targets like VEGFR-2, in vitro kinase assays are the gold standard. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method for determining the 50% cytotoxic concentration (CC50) of an oxazolo[5,4-d]pyrimidine derivative against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT29, A549, MCF7) and a normal cell line (e.g., NHDF)
-
Complete growth medium (specific to each cell line)
-
Oxazolo[5,4-d]pyrimidine derivative, dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the oxazolo[5,4-d]pyrimidine derivative in complete growth medium. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol describes how to assess changes in the expression of key apoptosis-related proteins following treatment with an oxazolo[5,4-d]pyrimidine derivative.
Materials:
-
Cancer cells treated with the compound at a relevant concentration (e.g., CC50)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-BCL-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Strategic Workflow for the In Vitro Efficacy Profiling of Novel CNS-Active Compounds
Focus Molecule: 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Introduction and Strategic Rationale
The characterization of novel chemical entities is a cornerstone of modern drug discovery. The compound this compound belongs to a class of heterocyclic scaffolds known to interact with a variety of biological targets. Related structures, such as those based on the isoxazolo[5,4-c]pyridine core, have demonstrated activity as GABA agonists, highlighting a potential for this compound class to modulate central nervous system (CNS) targets.[1][2] Given the prevalence of G-protein coupled receptors (GPCRs) as primary targets for CNS-acting drugs, a systematic evaluation of the compound's interaction with key GPCR families, such as dopamine and serotonin receptors, is a logical and efficient starting point for efficacy profiling.[3][4]
This guide, designed for drug development scientists, outlines a comprehensive, multi-phase in vitro strategy to first identify specific GPCR targets of this compound and subsequently characterize the functional consequences of this interaction. Our approach progresses from broad affinity screening to detailed mechanistic functional assays, providing a robust framework for determining the compound's potency, efficacy, and potential for biased signaling.[5][6]
Phase 1: Target Identification via Radioligand Binding Assays
Scientific Rationale: The initial and most fundamental question is whether the compound physically interacts with a receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[7] By competing with a radiolabeled ligand of known high affinity, we can determine the compound's binding affinity (expressed as the inhibition constant, Ki), providing the first crucial piece of evidence for a direct interaction. This step is critical for prioritizing which receptor systems warrant further functional investigation.[8]
Workflow for Target Identification
Caption: Phase 2 workflow for functional efficacy and potency assessment.
Protocol 3.1: Gi-Coupled GPCR Activity via cAMP Measurement
Objective: To measure the ability of the test compound to act as an agonist or antagonist at a Gi-coupled receptor (e.g., Dopamine D2) by quantifying changes in intracellular cAMP levels.
Rationale: Gi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP. [8]This assay measures this decrease. To quantify inhibition, adenylyl cyclase is first stimulated with forskolin, and the compound's ability to reverse this stimulation is measured. [9] Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the target Gi-coupled receptor.
-
Assay Kit: A commercial luminescence or HTRF-based cAMP assay kit (e.g., cAMP-Glo™ from Promega, HTRF cAMP from Cisbio). [10][11]* Forskolin: To stimulate adenylyl cyclase.
-
Reference Agonist: e.g., Dopamine for the D2 receptor.
-
Reference Antagonist: e.g., Haloperidol for the D2 receptor.
-
White, opaque 384-well assay plates.
-
Luminometer or HTRF-compatible plate reader.
Procedure (Agonist Mode):
-
Cell Plating: Seed cells into a 384-well plate and grow overnight to form a confluent monolayer.
-
Compound Addition: Remove culture medium and add the test compound serially diluted in stimulation buffer, along with a forskolin co-treatment (e.g., 3-10 µM).
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Cell Lysis & Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis reagent to release cAMP, followed by a detection reagent. [10]5. Signal Reading: After a final incubation period, read the plate on a luminometer or HTRF reader. The signal will be inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist.
Procedure (Antagonist Mode):
-
Follow steps 1-2 above, but pre-incubate the cells with the serially diluted test compound for 15-30 minutes before adding a fixed concentration of a reference agonist (typically at its EC80 value) plus forskolin. [11]2. Proceed with steps 3-5.
-
Data Analysis: Determine the IC50 of the test compound's ability to block the reference agonist's effect.
Protocol 3.2: β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin 2 to an activated GPCR, providing a direct readout of a distinct signaling pathway.
Rationale: The PathHunter® β-arrestin assay (DiscoverX) is a widely used platform based on Enzyme Fragment Complementation (EFC). [12]The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Ligand-induced receptor activation causes β-arrestin to be recruited, forcing the complementation of the two enzyme fragments. This creates an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. [13][12] Materials:
-
Cell Line: PathHunter® β-arrestin cell line co-expressing the target GPCR fused to ProLink and β-arrestin fused to EA.
-
Assay Reagents: PathHunter® detection reagents (Galacton Star Substrate, Emerald II Solution).
-
Reference Agonist.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure (Agonist Mode):
-
Cell Plating: Plate the PathHunter® cells in the assay plate and incubate for 24-48 hours.
-
Compound Addition: Add serially diluted test compound or reference agonist to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Development: Add the PathHunter® detection reagent mixture to all wells as per the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Signal Reading: Read the chemiluminescent signal on a plate-reading luminometer.
-
Data Analysis: Plot the signal (Relative Light Units) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Data Presentation and Interpretation
Effective evaluation requires the clear summarization and comparison of quantitative data from all assays.
Table 1: Summary of Pharmacological Parameters for this compound
| Parameter | Receptor Target | Value | Units | Assay Type |
| Binding Affinity | ||||
| Ki | Dopamine D2 | e.g., 75 | nM | Radioligand Binding |
| Ki | Serotonin 5-HT2A | e.g., >10,000 | nM | Radioligand Binding |
| Functional Potency | ||||
| EC50 (cAMP) | Dopamine D2 | e.g., 150 | nM | cAMP Accumulation |
| EC50 (β-Arrestin) | Dopamine D2 | e.g., 500 | nM | β-Arrestin Recruitment |
| Functional Efficacy | ||||
| Emax (cAMP) | Dopamine D2 | e.g., 85% | % of Dopamine | cAMP Accumulation |
| Emax (β-Arrestin) | Dopamine D2 | e.g., 30% | % of Dopamine | β-Arrestin Recruitment |
Interpretation Framework
-
Agonist: The compound demonstrates high affinity (low Ki) and produces a dose-dependent response in one or both functional assays (cAMP and/or β-arrestin) with measurable EC50 and Emax values.
-
Antagonist: The compound shows high affinity (low Ki) but has no effect in agonist-mode functional assays. In antagonist mode, it produces a dose-dependent inhibition of the reference agonist's effect.
-
Biased Agonist: The compound shows significantly different potency (EC50) or efficacy (Emax) between the G-protein (cAMP) and β-arrestin pathways. [13]For example, the hypothetical data in Table 1 suggests the compound is a biased agonist at the D2 receptor, preferentially signaling through the G-protein pathway over the β-arrestin pathway.
-
Inactive: The compound displays weak or no binding affinity (Ki > 10 µM) and no functional activity.
Conclusion
This application note provides a validated, phase-driven framework for the comprehensive in vitro characterization of this compound. By systematically progressing from target binding to multi-pathway functional analysis, researchers can efficiently determine the compound's primary molecular targets, quantify its potency and efficacy, and uncover nuanced pharmacological properties such as biased agonism. This structured approach ensures a thorough and robust evaluation, generating the critical data needed to advance promising compounds in the drug discovery pipeline.
References
-
Calignano, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Staus, D. P., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Scientific Reports, 13(1), 3538. [Link]
-
Zhang, J. H., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Kumari, P. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]
-
Tsiomita, M., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry, 409(20), 4847-4856. [Link]
-
Li, I. C., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 5(3), 153-158. [Link]
-
de Jong, L. A., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Wacker, D., et al. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 38(1), 1-6. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
-
Schihada, H., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 43(1), 4-8. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5427. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
De Vries, J. B., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(2), 239-246. [Link]
-
Püski, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1146205. [Link]
-
ResearchGate. (n.d.). Comparison of different arrestin recruitment assays. ResearchGate. [Link]
-
Minnerup, K. M. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Doctoral dissertation, University of Regensburg. [Link]
-
Smith, J. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
-
Janetzko, P. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1282200. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]
-
Burstein, E. S., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 145(8), 1106-1115. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]
-
Sahasranaman, V., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 669. [Link]
-
Van den Eynde, T., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Szałaj, N., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]
- Lundbeck, A/S. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
-
PubChem. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. National Center for Biotechnology Information. [Link]
-
Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612-1617. [Link]
Sources
- 1. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 2. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP-Glo™ Assay [promega.jp]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
For Research, Scientific, and Drug Development Professionals
Introduction
The therapeutic potential of any novel chemical entity is intrinsically linked to its pharmacokinetic (PK) profile. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its efficacy and safety in vivo.[1][2] This document provides a comprehensive guide for researchers engaged in the preclinical pharmacokinetic profiling of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, a heterocyclic compound with potential pharmacological activity.
The protocols and methodologies outlined herein are designed to furnish a robust and reliable characterization of the compound's behavior in biological systems. Early and thorough in vitro and in vivo ADME studies are critical for identifying promising drug candidates, guiding structural optimization, and minimizing the risk of late-stage clinical failures.[1][3] Adherence to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is paramount for ensuring data integrity and facilitating future regulatory submissions.[4][5]
Strategic Overview of Pharmacokinetic Profiling
A comprehensive pharmacokinetic assessment involves a tiered approach, beginning with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in relevant animal models. This strategy allows for early identification of potential liabilities and conserves resources.
Caption: High-level workflow for pharmacokinetic profiling.
Part 1: In Vitro Characterization
Prior to in vivo studies, a panel of in vitro assays should be conducted to evaluate the fundamental ADME properties of this compound.
Plasma Protein Binding (PPB)
Expertise & Experience: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues.[6] Only the unbound fraction of a drug is generally considered pharmacologically active.[7][8] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the unbound fraction (fu) of a compound in plasma.[7][8]
Protocol: Plasma Protein Binding Assessment using Rapid Equilibrium Dialysis (RED)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled plasma (human, rat, mouse) from at least three different donors at 37°C.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
Spike the plasma with the test compound to a final concentration (e.g., 1-10 µM), ensuring the final solvent concentration is low (<1%) to avoid protein precipitation.[9]
-
Add the spiked plasma to one chamber of the RED device and the dialysis buffer to the other chamber.[8]
-
Incubate the sealed plate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to allow for equilibrium.[6]
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[8]
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins and analyze the supernatant by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percent bound is calculated as: (1 - fu) x 100.
-
Metabolic Stability
Expertise & Experience: The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver.[10] This is a key determinant of a drug's half-life and oral bioavailability.[11] Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro system for assessing Phase I metabolic stability.[10][12]
Protocol: Metabolic Stability Assessment in Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw pooled liver microsomes (human, rat, mouse) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a fresh NADPH-regenerating system solution.[12]
-
-
Assay Procedure:
-
In a 96-well plate, combine the reaction buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).[9][10]
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent with an internal standard.[10]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
-
Table 1: Representative In Vitro ADME Data for this compound
| Parameter | Human | Rat | Mouse |
| Plasma Protein Binding (% Bound) | 85.2 | 82.1 | 79.5 |
| Microsomal Stability (t½, min) | 45 | 30 | 25 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | 23.1 | 27.7 |
Part 2: In Vivo Pharmacokinetic Study
Following promising in vitro data, an in vivo study is necessary to understand the compound's behavior in a whole organism.[13]
Experimental Design and Rationale
Expertise & Experience: The choice of animal model, dose, and route of administration are critical for obtaining meaningful PK data. Rodents, such as Sprague-Dawley rats, are commonly used in early preclinical PK studies due to their well-characterized physiology and handling feasibility.[14] Both intravenous (IV) and oral (PO) administration routes are typically employed to determine absolute bioavailability. The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route assesses oral absorption.[15] Dose selection is often guided by in vitro potency and preliminary toxicity data.[16]
Caption: In vivo pharmacokinetic experimental workflow.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model and Housing:
-
Use male Sprague-Dawley rats (n=3-5 per group) with indwelling jugular vein catheters for serial blood sampling.
-
Acclimate the animals for at least one week prior to the study.
-
House animals in accordance with institutional guidelines and provide ad libitum access to food and water.
-
-
Dosing Formulation and Administration:
-
IV Formulation: Prepare a clear solution of the test compound in a suitable vehicle (e.g., saline, 5% dextrose in water). Filter-sterilize the solution before administration.
-
PO Formulation: Prepare a solution or a homogenous suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).[15]
-
Administer the IV dose as a bolus via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sample Collection:
-
Collect serial blood samples (approx. 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method. The bioanalytical method must be validated according to FDA or EMA guidelines, assessing parameters such as accuracy, precision, selectivity, and stability.[4][5][17]
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
-
Table 2: Exemplary Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 500 | 350 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng*h/mL) | 800 | 2000 |
| CL (mL/min/kg) | 20.8 | - |
| Vd (L/kg) | 2.5 | - |
| t½ (h) | 2.0 | 2.5 |
| F (%) | - | 50 |
Part 3: Bioanalytical Method Validation
Trustworthiness: The reliability of pharmacokinetic data is entirely dependent on the quality of the bioanalytical method used for quantification. A rigorous validation process is mandatory to ensure that the method is accurate, precise, and reproducible. Regulatory bodies like the FDA and EMA have published detailed guidelines on bioanalytical method validation.[4][5][18]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The systematic application of the in vitro and in vivo protocols described in these application notes will enable a comprehensive pharmacokinetic characterization of this compound. The data generated will be crucial for making informed decisions in the drug discovery and development process, ultimately contributing to the selection of candidates with a higher probability of clinical success.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry May 2018. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
National Institutes of Health. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]
-
Creative Bioarray. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ResearchGate. Designing an In Vivo Preclinical Research Study. [Link]
-
Admescope. Preclinical formulations for pharmacokinetic studies. [Link]
-
Integrating preclinical data into early clinical development. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 9. mercell.com [mercell.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. symeres.com [symeres.com]
- 14. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. fda.gov [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
High-Throughput Screening of Oxazolo[5,4-c]pyridine Libraries: A Guide to Application and Protocol
Introduction: The Therapeutic Potential of Oxazolo[5,4-c]pyridines
The oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel therapeutics. Structurally analogous to purine bases, these compounds have been investigated for a wide range of biological activities, particularly as inhibitors of key signaling proteins.[1][2] Their isomeric cousins, the oxazolo[5,4-d]pyrimidines, have demonstrated potent inhibitory effects against various protein kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).[1][3] This established bioactivity suggests that libraries of oxazolo[5,4-c]pyridine derivatives represent a promising avenue for the discovery of new drug candidates, particularly in oncology.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for oxazolo[5,4-c]pyridine libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols for both biochemical and cell-based screening, and outline a robust workflow for data analysis and hit validation.
Library Synthesis: A Strategic Approach to Chemical Diversity
While numerous synthetic routes exist for related scaffolds like oxazolo[5,4-d]pyrimidines, a common strategy involves the construction of the pyrimidine or pyridine ring onto a pre-existing, functionalized oxazole core.[3] A generalized synthetic approach for an oxazolo[5,4-c]pyridine library would similarly start with a versatile oxazole building block, allowing for the introduction of diverse substituents to explore the chemical space and establish structure-activity relationships (SAR).
A plausible synthetic pathway could initiate from a functionalized 5-aminooxazole derivative. This intermediate can then undergo cyclization with a suitable partner to form the fused pyridine ring. The diversity of the library can be expanded by varying the substituents on the oxazole core and by employing a range of reagents for the pyridine ring formation.
High-Throughput Screening: A Multi-faceted Strategy
A successful HTS campaign for identifying bioactive oxazolo[5,4-c]pyridines requires a two-pronged approach: a primary screen to identify initial "hits" with desired activity, followed by a secondary screen to confirm these hits and eliminate false positives. For a library of potential kinase inhibitors, a biochemical assay targeting a specific kinase is a logical starting point, followed by a cell-based assay to assess cellular potency and cytotoxicity.
Assay Development and Validation: The Foundation of a Robust Screen
Before embarking on a large-scale screen, the chosen assay must be rigorously developed and validated to ensure its reliability and reproducibility. A key metric for this is the Z'-factor, a statistical parameter that quantifies the separation between the high and low signals of the assay, thus indicating its quality.[6][7]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An ideal Z'-factor is between 0.5 and 1.0, signifying an excellent assay with a large signal window and low data variability.[8] A value between 0 and 0.5 is considered marginal, while a value below 0 indicates an unsuitable assay for HTS.[8]
Biochemical Screening: Targeting Kinase Activity
A primary screen using a biochemical assay allows for the direct measurement of a compound's ability to inhibit a specific kinase. A variety of assay formats are available, with fluorescence-based methods being particularly amenable to HTS due to their sensitivity and simplicity.[9]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a generic HTRF-based assay to identify inhibitors of a target kinase.
Materials:
-
384-well, low-volume, white microplates
-
Target kinase and its specific substrate peptide
-
ATP (Adenosine triphosphate)
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and a compatible acceptor fluorophore)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20)
-
Positive control (a known inhibitor of the target kinase)
-
Negative control (DMSO)
-
Oxazolo[5,4-c]pyridine compound library dissolved in DMSO
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound from the library into the wells of the 384-well plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme Addition: Add the target kinase, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plates at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the compounds to interact with the kinase.
-
Reaction Initiation: Add a mixture of the substrate peptide and ATP, diluted in assay buffer, to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
Detection: Add the HTRF detection reagents to all wells.
-
Final Incubation: Incubate the plates in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plates on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: The HTRF ratio is calculated for each well. The percentage of inhibition is then determined relative to the positive and negative controls.
Cell-Based Screening: Assessing Cellular Efficacy and Cytotoxicity
Compounds that show activity in the biochemical screen ("hits") should be further evaluated in a cell-based assay. This is a critical step as it provides insights into the compound's ability to cross the cell membrane, its potency in a more physiologically relevant environment, and its potential cytotoxicity.[5][10][11]
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess the effect of compounds on the viability of cancer cell lines.
Materials:
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Positive control (a known cytotoxic agent, e.g., doxorubicin)
-
Negative control (vehicle, e.g., 0.1% DMSO in media)
-
Confirmed hits from the primary screen
Procedure:
-
Cell Seeding: Seed the cancer cells into the wells of the microplates at a pre-optimized density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the hit compounds. Include positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the negative control. IC₅₀ values (the concentration of a compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
The large volume of data generated from an HTS campaign requires a systematic and robust analysis workflow.[4][12]
Hit Identification: In the primary screen, "hits" are typically identified as compounds that produce a signal beyond a certain threshold, often defined as a specific number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[13]
Hit Confirmation and Prioritization:
-
Dose-Response Confirmation: Initial hits should be re-tested in the primary assay at multiple concentrations to generate a dose-response curve and determine their potency (e.g., IC₅₀ or EC₅₀).[14]
-
Orthogonal Assays: To eliminate false positives that may be specific to the primary assay format, confirmed hits should be tested in an orthogonal assay that measures the same biological activity but uses a different detection method.[14]
-
Secondary Assays: Validated hits are then subjected to a battery of secondary assays to further characterize their biological activity. For kinase inhibitors, this would include profiling against a panel of other kinases to assess their selectivity.[15] Cellular assays, as described above, are also a crucial part of this stage.
-
Structure-Activity Relationship (SAR) Analysis: As data is generated for a series of related compounds, SAR analysis is performed to understand how chemical modifications affect biological activity, guiding the synthesis of more potent and selective analogs.[16]
Key Signaling Pathways Targeted by Oxazolo-pyridines
Understanding the signaling pathways modulated by this class of compounds is crucial for interpreting screening results and for guiding further drug development efforts.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, migration, and survival, all key processes in angiogenesis.[17][18][19]
EGFR Signaling Pathway
The binding of ligands like EGF to EGFR leads to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and proliferation.[20][21][22]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[23] Ligand binding to a cytokine receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[24] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[24][25]
Conclusion
The high-throughput screening of oxazolo[5,4-c]pyridine libraries offers a promising strategy for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. A successful screening campaign is built upon a foundation of careful assay development and validation, followed by a systematic workflow of primary and secondary screening, and a rigorous data analysis and hit validation process. By integrating biochemical and cell-based assays, researchers can efficiently identify and characterize potent and selective modulators of key biological pathways, paving the way for the development of the next generation of targeted therapies.
References
-
Gloc, M. J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Subbarao, M., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 1-18. [Link]
-
Gloc, M. J., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. [Link]
-
Creative BioMart. High-throughput Screening Platform. Creative BioMart. [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
BMG LABTECH. (2023). The Z prime value (Z´). BMG LABTECH. [Link]
-
Wikipedia. (2023). JAK-STAT signaling pathway. Wikipedia. [Link]
-
Rudolph, J., et al. (2009). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Lee, J., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 587-600. [Link]
-
Durrant, J. D., & Amaro, R. E. (2014). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PubMed Central. [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Journal of Chemical Research, 4(25), 15. [Link]
-
Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
-
National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]
-
Aok, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed, 29630008. [Link]
-
El-Gamal, M. I., et al. (2019). Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]
-
Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
-
Yang, S. T., & Zhang, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Scott, B. M., et al. (2023). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. mSystems, 8(6), e00551-23. [Link]
-
Eurofins Discovery. (2023, April 17). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. YouTube. [Link]
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. [Link]
-
Szymański, P., et al. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(4), 357-366. [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Lee, J., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 587-600. [Link]
-
Wikipedia. (2023). Epidermal growth factor receptor. Wikipedia. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Wikipedia. (2023). Z-factor. Wikipedia. [Link]
-
ResearchGate. (n.d.). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Ottl, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
Animated biology with arpan. (2023, October 15). JAK-STAT signaling pathway. YouTube. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
HiTSeekR. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. PubMed Central. [Link]
-
Wikimedia Commons. (2010, October 27). File:EGFR signaling pathway.png. Wikimedia Commons. [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]
Sources
- 1. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 5. biotechnologia-journal.org [biotechnologia-journal.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. knime.com [knime.com]
- 13. academic.oup.com [academic.oup.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR-Based Structural Elucidation of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Abstract
This document provides a detailed guide for the complete structural characterization of the novel heterocyclic compound, 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. We present a logical workflow, from optimal sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, and step-by-step protocols are provided to ensure reproducible and accurate results. This guide is intended for researchers, scientists, and drug development professionals requiring unambiguous confirmation of the molecular structure of complex heterocyclic systems.
Introduction and Structural Overview
The compound this compound (Molecular Formula: C₉H₁₄N₂O) is a fused heterocyclic system of interest in medicinal chemistry and drug discovery.[1][2][3] Its structure comprises three distinct moieties: a propyl group, an oxazole ring, and a tetrahydropyridine ring. The unambiguous assignment of all proton and carbon signals is critical for confirming its identity, assessing purity, and understanding its chemical properties.
NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] This guide will systematically employ a series of NMR experiments to build the structure from its constituent parts.
Molecular Structure and Atom Numbering:
For clarity in spectral interpretation, the following numbering scheme will be used throughout this note:
Figure 1: Structure and numbering of this compound.
Experimental Workflow: A Validating System
The structural elucidation process follows a logical progression where each experiment builds upon the data from the previous one. This creates a self-validating system, minimizing ambiguity and ensuring high confidence in the final assignment.
Diagram 1: Logical workflow for NMR-based structure elucidation.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[5][6] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.
Materials:
-
This compound sample (5-10 mg for ¹H; 15-30 mg for ¹³C and 2D experiments).
-
High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent).[7]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), filtered and stored over molecular sieves.
-
Glass Pasteur pipette and a small plug of glass wool.
-
Vortex mixer.
Methodology:
-
Weighing: Accurately weigh 15-20 mg of the sample into a clean, dry vial. This amount is a good compromise for obtaining a high-quality ¹H spectrum quickly and ¹³C/2D spectra in a reasonable timeframe.[6][8]
-
Solvent Selection: CDCl₃ is typically the first choice for non-polar to moderately polar organic compounds. If solubility is an issue, DMSO-d₆ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm tube, which is critical for proper shimming.[6][9]
-
Mixing: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Causality: This step is crucial to remove any micro-particulates that can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[5][9] Do not use cotton wool, as solvents can leach impurities from it.[5]
-
Transfer: Filter the solution through the glass wool-plugged pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.
Protocol 2: 1D NMR Data Acquisition and Interpretation
One-dimensional spectra provide the fundamental framework for the structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
Acquisition Protocol (Typical 400 MHz Spectrometer):
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Acquire a standard ¹H spectrum with the following parameters:
-
Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Interpretation and Predicted Signals: The structure is purely aliphatic/heterocyclic with no aromatic protons. We can predict three distinct regions:
-
Propyl Chain Protons (H-1', H-2', H-3'): Standard aliphatic signals.
-
Tetrahydropyridine Ring Protons (H-4, H-5, H-6): Aliphatic signals, with those adjacent to the nitrogen (H-4, H-6) expected to be downfield.
-
NH Proton: If the tetrahydropyridine nitrogen is protonated (e.g., as a salt) or in slow exchange, a broad signal may be observed. For the free base, this is absent.
¹³C and DEPT NMR Spectroscopy
The ¹³C spectrum identifies all unique carbon atoms. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) are absent in the DEPT spectrum.
Acquisition Protocol (Typical 101 MHz Spectrometer):
-
Use the same sample and shim values from the ¹H acquisition.
-
Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
Pulse Program: zgpg30 (for ¹³C), dept135 (for DEPT).
-
Spectral Width: 0 to 180 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128-1024 scans (or until adequate signal-to-noise is achieved).
-
Interpretation and Predicted Signals: The structure has 9 unique carbon atoms.
-
Oxazole Carbons (C-2, C-7a, C-3a): These are quaternary and will be downfield. C-2 (part of an imine-like C=N bond) is expected to be the most downfield carbon.[10]
-
Propyl Chain Carbons (C-1', C-2', C-3'): Standard aliphatic signals, identified as CH₂ and CH₃ by DEPT.
-
Tetrahydropyridine Carbons (C-4, C-5, C-6): Aliphatic CH₂ signals, identified by DEPT.
Protocol 3: 2D NMR for Complete Structural Assembly
Two-dimensional NMR experiments are essential to connect the fragments identified in the 1D spectra.[11][12]
COSY (Correlation Spectroscopy)
COSY reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. It is used to map out entire spin systems.[12]
Acquisition Protocol:
-
Run a standard gradient-enhanced COSY (gCOSY) experiment.
-
Number of Scans (NS): 2-4 per increment.
-
Data Points (F2 & F1): 2048 x 256.
Expected Correlations:
-
Propyl Chain: A clear correlation path will be visible from H-3' ↔ H-2' ↔ H-1' .
-
Tetrahydropyridine Ring: Correlations will be seen between adjacent methylene groups: H-4 ↔ H-5 ↔ H-6 . Due to the fused ring, these signals may be complex, but the connectivity will be unambiguous.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates each proton with the carbon it is directly attached to (¹J_CH). This is the most reliable way to assign the chemical shifts of protonated carbons.[12][13]
Acquisition Protocol:
-
Run a standard gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Number of Scans (NS): 4-8 per increment.
-
Data Points (F2 & F1): 2048 x 256.
-
¹J_CH Coupling Constant: Set to an average value of 145 Hz.
Expected Correlations:
-
Each CH, CH₂, and CH₃ group will show a single cross-peak, definitively linking the ¹H and ¹³C assignments for the eight protonated carbons (C-4, C-5, C-6, C-1', C-2', C-3', and their respective protons). Quaternary carbons (C-2, C-3a, C-7a) will be absent.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is the key experiment for assembling the molecular skeleton. It detects longer-range correlations between protons and carbons, typically over 2-4 bonds (²J_CH, ³J_CH).[14][15]
Acquisition Protocol:
-
Run a standard gradient-enhanced HMBC experiment.
-
Number of Scans (NS): 8-16 per increment.
-
Long-Range Coupling Constant: Set to 8 Hz. Causality: This value is a good compromise for detecting both ²J and ³J correlations in small molecules without significant signal loss for weaker couplings.[16]
Expected Key Correlations for Structural Assembly: The HMBC spectrum connects the isolated spin systems and positions the quaternary carbons.
-
Connecting Propyl to Oxazole: Protons on H-1' should show a strong correlation to the quaternary carbon C-2 . This is the single most important correlation to confirm the propyl group's position.
-
Connecting Tetrahydropyridine to Fused System:
-
Protons on H-4 should correlate to the quaternary carbon C-3a .
-
Protons on H-6 should correlate to the quaternary carbon C-7a .
-
-
Confirming Ring Fusion: Protons on H-4 should show a correlation to C-7a , and protons on H-6 should correlate to C-3a , confirming the fused ring junction.
Diagram 2: Predicted key COSY and HMBC correlations for structural assembly.
Integrated Data Analysis and Summary
By combining all the spectral data, a complete and unambiguous assignment can be made. The table below summarizes the predicted assignments. The final step is to cross-reference every observed correlation with the proposed structure to ensure there are no contradictions.
Table 1: Predicted NMR Assignments for this compound (in CDCl₃)
| Atom No. | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm), DEPT | Key COSY Correlations (with ¹H) | Key HMBC Correlations (from ¹H) |
| C-2 | - | ~168 (C) | - | H-1' |
| C-3a | - | ~122 (C) | - | H-4, H-6 |
| C-4 | ~3.9 (t) | ~48 (CH₂) | H-5 | C-3a, C-5, C-7a |
| C-5 | ~2.1 (m) | ~22 (CH₂) | H-4, H-6 | C-4, C-6 |
| C-6 | ~2.9 (t) | ~27 (CH₂) | H-5 | C-3a, C-5, C-7a |
| C-7a | - | ~152 (C) | - | H-4, H-6 |
| C-1' | ~2.8 (t) | ~30 (CH₂) | H-2' | C-2, C-2', C-3' |
| C-2' | ~1.8 (sext) | ~22 (CH₂) | H-1', H-3' | C-1', C-3' |
| C-3' | ~1.0 (t) | ~14 (CH₃) | H-2' | C-1', C-2' |
Note: Chemical shifts are predictive and serve as a guide. Actual experimental values may vary.
Conclusion
The combination of 1D (¹H, ¹³C/DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the systematic workflow and protocols outlined in this application note, researchers can achieve complete and unambiguous assignment of all proton and carbon signals, leading to full confidence in the molecular structure. This foundational characterization is a prerequisite for any further chemical or biological investigation of this compound.
References
-
Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation". URL: [Link]
-
Georgia State University, NMR Core Facility. (2023). "Small molecule NMR sample preparation". URL: [Link]
-
University of Leicester, Chemistry Department. "NMR Sample Preparation". URL: [Link]
-
Organomation. "NMR Sample Preparation: The Complete Guide". URL: [Link]
-
University College London, Department of Chemistry. "Sample Preparation". URL: [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]
-
Science.gov. "cosy hsqc hmbc: Topics". URL: [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley. URL: [Link]
-
Willker, W., Leibfritz, D., Kerssebaum, R., & Bermel, W. (1993). Gradient Selection in Inverse Heteronuclear Correlation Spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287-292. URL: [Link]
-
PubChem, National Center for Biotechnology Information. "this compound". URL: [Link]
Sources
- 1. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound; CAS No.: 885273-11-0 [chemshuttle.com]
- 3. This compound | 885273-11-0 [amp.chemicalbook.com]
- 4. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 6. organomation.com [organomation.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
Application Notes & Protocols: In Vivo Evaluation of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the therapeutic potential of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. While this compound is novel, its core structure shares similarities with molecules known to interact with CNS targets.[1][2] For the purpose of this guide, we will posit a scientifically plausible mechanism of action and build a rigorous, multi-stage testing framework around it.
We hypothesize that this compound, hereafter designated Cmpd-X , is a selective agonist of a novel G-protein coupled receptor, the Neuro-Inflammatory Modulating Receptor (NIMR) . This receptor is primarily expressed on microglia and its activation is believed to suppress pro-inflammatory signaling cascades, making Cmpd-X a promising candidate for neurodegenerative diseases where neuroinflammation is a key pathological driver.[3][4]
This guide outlines a logical, phased approach, beginning with essential pharmacokinetic and tolerability studies, followed by efficacy testing in both acute and progressive animal models of neuroinflammation and Parkinson's Disease. The protocols provided are detailed, self-validating, and grounded in established preclinical research standards to ensure robust and reproducible outcomes.[5][6][7]
Hypothesized Mechanism of Action: Cmpd-X
Cmpd-X is proposed to act as a potent NIMR agonist. Upon binding, it initiates a signaling cascade that inhibits the activation of the NLRP3 inflammasome and downstream release of pro-inflammatory cytokines like IL-1β.[8] Concurrently, it promotes a phenotypic shift in microglia from the pro-inflammatory M1 state to the anti-inflammatory and phagocytic M2 state, thereby reducing neurotoxicity and creating a more favorable environment for neuronal survival.
PART 1: Pre-Clinical Strategy & Model Selection
A successful in vivo program requires a strategic progression from broad safety and exposure assessments to more complex, disease-relevant efficacy studies.[7][9] The failure of many CNS drug candidates in clinical trials can often be traced back to inadequate preclinical evaluation.[5][10] Our strategy is designed to build a comprehensive data package to de-risk clinical transition.
Rationale for Model Selection
To test our hypothesis, we will use two well-characterized rodent models that represent different aspects of neuroinflammatory pathology.
-
Lipopolysaccharide (LPS) Model: An acute model where systemic or central administration of LPS, a bacterial endotoxin, induces a robust and rapid neuroinflammatory response.[3][11][12] This model is ideal for a first-pass efficacy screen to confirm that Cmpd-X engages its target and exerts the expected anti-inflammatory effect in vivo.[13]
-
MPTP Model: A toxin-based model that recapitulates key features of Parkinson's Disease.[14] 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, a process involving significant neuroinflammation.[15][16] This model allows us to assess whether the anti-inflammatory action of Cmpd-X translates into a tangible neuroprotective effect.
Comparison of Selected Animal Models
| Feature | LPS-Induced Neuroinflammation Model | MPTP-Induced Parkinson's Model |
| Type | Acute, Induced Inflammation | Progressive, Toxin-Induced Neurodegeneration |
| Primary Insult | Systemic or central injection of Lipopolysaccharide (LPS).[12][17] | Systemic injection of MPTP neurotoxin.[15][18] |
| Pathology | Rapid microglial and astrocyte activation; surge in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[8][19] | Selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and striatal dopamine depletion.[14][16] |
| Key Endpoints | Cytokine levels (ELISA/qPCR), Iba1/GFAP staining (Immunohistochemistry), Sickness behavior. | Motor function (Rotarod, Pole test), TH+ neuron count (Immunohistochemistry), Striatal dopamine levels (HPLC).[20] |
| Timeline | Short (Hours to days). | Medium (Days to weeks).[15] |
| Primary Question | Does Cmpd-X have in vivo anti-inflammatory activity in the CNS? | Does the anti-inflammatory activity of Cmpd-X protect neurons from degeneration and preserve motor function? |
| Advantages | Fast, highly reproducible, excellent for mechanistic studies. | High clinical relevance to Parkinson's Disease, well-validated endpoints. |
| Limitations | Does not feature progressive neurodegeneration. | Does not fully replicate all aspects of human PD (e.g., Lewy body formation).[16] |
PART 2: In Vivo Experimental Protocols
Ethical Considerations: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.
Protocol 2.1: Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetics in Healthy Mice
Objective: To determine the highest dose of Cmpd-X that can be administered without causing significant overt toxicity and to characterize its basic pharmacokinetic profile (Cmax, Tmax, AUC).
Materials:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Cmpd-X.
-
Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosing equipment (oral gavage needles).
-
Blood collection supplies (e.g., EDTA-coated micro-capillary tubes).
-
Centrifuge, freezer (-80°C).
Methodology:
-
Formulation: Prepare a stock solution of Cmpd-X in the chosen vehicle. Ensure solubility and stability.
-
Single Ascending Dose (SAD) Study:
-
Acclimatize animals for at least 7 days.
-
Divide mice into groups (n=3-5 per group), including a vehicle control group.
-
Administer single oral doses of Cmpd-X in an escalating manner (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Observe animals continuously for the first 4 hours, then at 24 and 48 hours post-dose for any signs of toxicity (e.g., lethargy, ataxia, piloerection, weight loss).
-
The MTD is defined as the highest dose that does not produce mortality or serious adverse effects.
-
-
Preliminary PK Study:
-
Using a dose determined to be safe from the MTD study (e.g., 10 mg/kg), dose a new cohort of mice (n=3 per time point).
-
Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at pre-dose (0), and at multiple time points post-dose (e.g., 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of Cmpd-X using a validated LC-MS/MS method.[21]
-
Calculate key PK parameters.
-
Data Presentation:
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | [Enter Value] |
| Tmax (hr) | [Enter Value] |
| AUC (0-t) (ng*hr/mL) | [Enter Value] |
| Half-life (t1/2) (hr) | [Enter Value] |
Protocol 2.2: Efficacy in Acute LPS-Induced Neuroinflammation Model
Objective: To determine if Cmpd-X can suppress the acute neuroinflammatory response induced by LPS.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Lipopolysaccharide (LPS, from E. coli O111:B4).
-
Cmpd-X and vehicle.
-
Sterile saline.
-
ELISA kits for TNF-α and IL-1β.
-
Materials for brain tissue homogenization and immunohistochemistry (IHC).
Methodology:
-
Animal Groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Cmpd-X (Low Dose) + LPS
-
Group 4: Cmpd-X (High Dose) + LPS
-
-
Dosing Procedure:
-
Acclimatize animals for 7 days.
-
Pre-treat animals with a single oral dose of Cmpd-X or vehicle.
-
One hour after Cmpd-X/vehicle administration, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or sterile saline.[19]
-
-
Endpoint Analysis:
-
Cytokine Measurement (4 hours post-LPS): Euthanize a subset of animals. Rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen. Homogenize tissues and measure TNF-α and IL-1β protein levels using commercial ELISA kits according to the manufacturer's instructions.
-
Immunohistochemistry (24 hours post-LPS): Euthanize remaining animals and perfuse with paraformaldehyde (PFA). Prepare brain sections and perform IHC for microglial marker Iba1 to assess microglial activation and morphology.
-
Data Presentation:
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Cortical IL-1β (pg/mg protein) |
| Vehicle + Saline | [Enter Value] | [Enter Value] |
| Vehicle + LPS | [Enter Value] | [Enter Value] |
| Cmpd-X (Low Dose) + LPS | [Enter Value] | [Enter Value] |
| Cmpd-X (High Dose) + LPS | [Enter Value] | [Enter Value] |
Protocol 2.3: Efficacy in the Sub-Acute MPTP Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective efficacy of Cmpd-X against MPTP-induced dopaminergic neuron loss and motor deficits.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old (Note: This strain is susceptible to MPTP).[14]
-
MPTP-HCl and sterile saline. CAUTION: MPTP is a potent neurotoxin. Handle with extreme care under appropriate safety protocols. [15][18]
-
Cmpd-X and vehicle.
-
Rotarod apparatus.
-
Materials for IHC (anti-Tyrosine Hydroxylase antibody) and HPLC analysis.
Methodology:
-
Animal Groups (n=10-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: Cmpd-X (Optimal Dose from LPS study) + MPTP
-
-
Experimental Timeline:
-
Day 0: Begin daily oral administration of Cmpd-X or vehicle.
-
Day 7-11: Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 5 consecutive days.[15] Continue daily Cmpd-X/vehicle treatment.
-
Day 18-20: Conduct behavioral testing (Rotarod).
-
Day 21: Euthanize animals for terminal tissue analysis.
-
-
Behavioral Testing (Rotarod):
-
Train mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days prior to the testing period.
-
On testing days, record the latency to fall for each mouse over three consecutive trials.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Perfuse animals with PFA. Process brains for IHC. Stain sections containing the substantia nigra and striatum with an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Quantify the number of TH-positive neurons in the substantia nigra using stereology.
-
HPLC Analysis: For a separate cohort, dissect the striatum from fresh brains, snap-freeze, and store at -80°C. Homogenize and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Data Presentation:
| Treatment Group | Latency to Fall (seconds) | TH+ Neurons in SNpc (cell count) | Striatal Dopamine (ng/mg tissue) |
| Vehicle + Saline | [Enter Value] | [Enter Value] | [Enter Value] |
| Vehicle + MPTP | [Enter Value] | [Enter Value] | [Enter Value] |
| Cmpd-X + MPTP | [Enter Value] | [Enter Value] | [Enter Value] |
References
-
Petroske, E., Meredith, G. E., van Groen, T., Farrer, T. J., & Tansey, M. G. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Journal of Neuroscience Methods, 107(1-2), 1-19. [Link]
-
Fisher, M., Feuerstein, G., Howells, D. W., Hurn, P. D., Kent, T. A., Savitz, S. I., & Lo, E. H. (2009). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke, 40(6), 2244-2250. [Link]
-
Nakata, Y., Nakagawa, K., & Ohta, K. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]
-
Gómez-Galán, M., & La-Rosa, S. (2022). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers in Aging Neuroscience. [Link]
-
Stroke Progress Review Group. (2009). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke, 40(6), 2244-2250. [Link]
-
Stroke Progress Review Group. (2002). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke, 33(9), 2363-2368. [Link]
-
Nakata, Y., Nakagawa, K., & Ohta, K. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]
-
Przedborski, S., & Jackson-Lewis, V. (2008). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 3(6), 945-950. [Link]
-
He, Y., et al. (2021). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 2(4), 100885. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). MPTP mouse models of Parkinson's disease: an update. Journal of tissue engineering and regenerative medicine, 1(3), 187-198. [Link]
-
Woodcock, T., & Morganti-Kossmann, M. C. (2013). Neuroinflammation in animal models of traumatic brain injury. Frontiers in cellular neuroscience, 7, 113. [Link]
-
Neurofit. (n.d.). Animal and cellular models of acute inflammation. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]
-
Wang, Y., et al. (2023). Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson’s Disease Induced with MPTP and D-Galactose. Biomedicines, 11(5), 1435. [Link]
-
Szałapska, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9687. [Link]
-
Yoshimura, T., & Okuyama, S. (2019). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]
-
Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 20(9), 2293. [Link]
-
Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155-164. [Link]
-
Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's research & therapy, 1(5), 32. [Link]
-
Altasciences. (2022). CNS Drug Development – Integrated Solutions Lessen Complexity. The Altascientist. [Link]
-
Zhang, M., & Villalobos, A. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. EJNMMI Radiopharmacy and Chemistry, 1(1), 13. [Link]
-
Atack, J. R. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Gauthier, S., et al. (2020). Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials. The American Journal of Geriatric Psychiatry, 28(11), 1149-1159. [Link]
-
Geyer, M. A., & Gross, G. (2012). New Era for Novel CNS Drug Development. Current topics in behavioral neurosciences, 12, 1-7. [Link]
-
Manji, H. K., & Drevets, W. C. (2015). Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. Innovations in clinical neuroscience, 12(3-4), 12-19. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Krogsgaard-Larsen, P., et al. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of medicinal chemistry, 26(6), 895-900. [Link]
-
Hirose, W., et al. (2017). Synthesis and optimization of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines as potent and orally-active metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & medicinal chemistry letters, 27(20), 4697-4702. [Link]
-
Jensen, A. A., et al. (2013). Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. Journal of medicinal chemistry, 56(3), 1211-1227. [Link]
- Petersen, H., et al. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. U.S.
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. PubChem. [Link]
-
Jaen, J. C., et al. (1990). 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties. Journal of medicinal chemistry, 33(1), 311-317. [Link]
-
Sánta, B., et al. (2024). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[3][5][15]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC advances, 14(32), 23095-23101. [Link]
Sources
- 1. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and optimization of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines as potent and orally-active metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 4. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations for standards regarding preclinical neuroprotective and restorative drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. altasciences.com [altasciences.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 17. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson’s Disease Induced with MPTP and D-Galactose [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Drug Delivery Systems for 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of drug delivery systems for the novel small molecule, 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. Due to the compound's predicted physicochemical properties suggesting low aqueous solubility, this guide focuses on two robust encapsulation strategies: polymeric nanoparticles and liposomes. Detailed, step-by-step protocols for pre-formulation analysis, formulation preparation, and physicochemical characterization are provided, underpinned by scientific rationale to guide experimental design and troubleshooting.
Introduction: The Rationale for Advanced Drug Delivery
This compound is a heterocyclic small molecule with potential therapeutic applications, as suggested by research into related oxazolo[5,4-d]pyrimidine derivatives which have shown activity as anticancer agents.[1][2] A primary challenge in the clinical translation of many novel small molecules is poor aqueous solubility, which can lead to low bioavailability and high inter-patient variability.[3][4][5]
Based on its chemical structure (C9H14N2O)[6], the compound is predicted to be lipophilic, making it a prime candidate for encapsulation within a drug delivery system. Such systems can enhance solubility, improve stability, modify pharmacokinetic profiles, and potentially reduce off-target toxicity.[7][8] This guide presents two widely applicable and effective formulation strategies:
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and FDA-approved for medical applications, PLGA nanoparticles are excellent carriers for hydrophobic drugs, offering sustained release profiles.[9]
-
Liposomes: Vesicular systems composed of lipid bilayers that can efficiently incorporate hydrophobic drugs within the membrane, enhancing stability and altering drug disposition.[10][11]
The following sections provide a logical workflow, from initial characterization of the active pharmaceutical ingredient (API) to the preparation and quality control of the final nanoparticle or liposomal formulation.
Pre-Formulation & Foundational Analysis
Before formulation development, a thorough characterization of the API is critical. This data informs the selection of an appropriate delivery system and the parameters for its preparation.
Physicochemical Properties of the API
A summary of the known and predicted properties of this compound is presented below.
| Property | Value / Prediction | Source | Rationale for Formulation |
| Molecular Formula | C9H14N2O | PubChem[6] | Defines the chemical entity. |
| Molecular Weight | 166.22 g/mol | PubChem[6] | Suitable for encapsulation in various nanocarriers. |
| Predicted XLogP3 | 1.1 | PubChem | Indicates moderate lipophilicity, suggesting poor water solubility and suitability for lipid-based or polymeric carriers. |
| Predicted Water Solubility | 1.98 g/L | PubChem | Low aqueous solubility necessitates an enabling formulation strategy to achieve therapeutic concentrations.[3][5] |
| Hydrogen Bond Donors | 1 | PubChem | Influences interactions with polymers and lipids. |
| Hydrogen Bond Acceptors | 3 | PubChem | Influences interactions with polymers and lipids. |
Note: As this is a novel compound, many properties are based on computational predictions and should be experimentally verified.
Workflow for Drug Delivery System Development
The overall process follows a logical sequence from API characterization to final formulation testing. This workflow ensures that formulation decisions are data-driven and that the final product is well-characterized and reproducible.
Sources
- 1. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research | MDPI [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Technical Guide: A-769662 as a High-Affinity Chemical Probe for AMP-Activated Protein Kinase (AMPK)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of A-769662, a potent and specific small-molecule activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] A-769662, a member of the thienopyridone family, has become an invaluable tool for interrogating the downstream consequences of AMPK activation in both cell-free and intact cell systems.[2][4] Its direct and dual mechanism of action—allosteric activation and inhibition of dephosphorylation—distinguishes it from other AMPK activators like AICAR.[4][5][6] This document details the mechanism of action, provides validated protocols for its use in key applications, discusses potential off-target effects, and presents critical data to guide experimental design and interpretation.
Introduction to A-769662
AMPK is a crucial serine/threonine kinase that functions as a cellular energy sensor, activated under conditions of metabolic stress that deplete ATP levels (e.g., nutrient starvation, hypoxia).[1][3] Once activated, AMPK orchestrates a metabolic switch from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways to restore energy balance.[1][3] Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as cancer.[1][7][8][9]
A-769662 emerged from a high-throughput screen as a potent, reversible, and direct activator of AMPK.[10][11] Its utility as a chemical probe is underscored by its cell permeability and its distinct mechanism, which allows for the specific activation of AMPK pathways, providing a clearer understanding of the kinase's physiological roles.[4][5]
Physicochemical Properties & Data Summary
A-769662 is a well-characterized thienopyridone compound.[4] Proper handling and solubilization are critical for reproducible experimental outcomes.
Table 1: Physicochemical Properties of A-769662
| Property | Value | Source |
| Chemical Name | 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | [12] |
| Molecular Formula | C₂₀H₁₂N₂O₃S | [12][13][14] |
| Molecular Weight | 360.39 g/mol | [13][14][15] |
| CAS Number | 844499-71-4 | [12][13][14] |
| Appearance | Off-white to yellow solid | [13][16] |
| Solubility | Soluble in DMSO (>18 mg/mL or ~100 mM); Insoluble in water and ethanol.[12][14][17][18] | [12][14][17][18] |
| Storage | Store lyophilized powder at -20°C for up to 24 months. Store DMSO stock solutions at -20°C or -80°C for up to 3 months.[15][19] | [15][19] |
Table 2: Summary of In Vitro and In Vivo Efficacy
| Parameter | Value | System | Source |
| EC₅₀ (AMPK Activation) | 0.8 - 1.16 µM | Partially purified rat liver AMPK | [4][11][12][13] |
| IC₅₀ (Fatty Acid Synthesis) | 3.2 µM | Primary rat hepatocytes | [10][11][12][13] |
| In Vivo Dosage (mice) | 3-30 mg/kg (i.p.) | ob/ob mice | [11][13] |
| In Vivo Dosage (rats) | 30 mg/kg (gavage or i.p.) | Sprague Dawley rats | [12][13][17] |
Mechanism of Action: A Dual Approach
A-769662's mechanism is distinct from that of the endogenous activator AMP or the widely used prodrug AICAR. AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[1][6]
-
Allosteric Activation: A-769662 binds to a site at the interface of the α and β subunits, known as the Allosteric Drug and Metabolite (ADaM) site.[20] This binding induces a conformational change that leads to modest allosteric activation.[4][21]
-
Inhibition of Dephosphorylation: Crucially, A-769662 binding also protects the key activating phosphorylation site on the α subunit, Threonine-172 (Thr172), from being dephosphorylated by protein phosphatases (e.g., PP2Cα).[4][6][11] This protective effect sustains the active state of the kinase.
This dual mechanism mimics both effects of AMP but occurs independently of the AMP-binding sites on the γ subunit.[4][5] Furthermore, A-769662 shows selectivity for AMPK complexes containing the β1 subunit isoform over the β2 isoform.[10][14][16][22] This activation is dependent on an upstream kinase (like LKB1 or CaMKKβ) to initially phosphorylate Thr172, but the probe itself does not activate these upstream kinases.[4][5][21]
Figure 2: Standard workflow for a cell-based Western blot experiment.
Protocol 2: In Vitro AMPK Kinase Assay (Cell-Free)
This assay measures the direct effect of A-769662 on the activity of purified AMPK enzyme.
A. Materials
-
Purified, active AMPK enzyme (recombinant or from tissue extracts)
-
A-769662 stock solution in DMSO
-
Kinase assay buffer
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay system (Promega)
-
Phosphocellulose paper (for radiolabeling) or luminometer (for ADP-Glo™)
B. Procedure (Radiolabeling Example)
-
Prepare a reaction mixture containing kinase assay buffer, purified AMPK enzyme, and the SAMS peptide substrate. [11]2. Add varying concentrations of A-769662 or a vehicle control (DMSO). A typical EC₅₀ determination would involve serial dilutions.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to wash away unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the activity versus the concentration of A-769662 to determine the EC₅₀ value.
Conclusion
A-769662 is a robust and highly specific chemical probe for the direct activation of AMPK. [4][5]Its well-defined mechanism of action makes it a superior tool compared to less specific activators for dissecting the complex roles of AMPK in cellular metabolism and disease. [23]However, a thorough understanding of its potential off-target effects and the implementation of rigorous experimental controls, such as the use of AMPK-null cell lines, are paramount to generating scientifically sound and publishable data. This guide provides the foundational knowledge and protocols to effectively utilize A-769662 in metabolic research.
References
-
Sanders, M. J., et al. (2007). Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase. The Journal of biological chemistry. [Link]
-
Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & molecular medicine. [Link]
-
Göransson, O., et al. (2007). Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase. Journal of Biological Chemistry. [Link]
-
Musí, N. (2012). Direct AMP-activated protein kinase activators: a review of evidence from the patent literature. Expert opinion on therapeutic patents. [Link]
-
Bungard, C. I., et al. (2016). Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. American journal of physiology. Endocrinology and metabolism. [Link]
-
ResearchGate. Model for activation of AMPK by A-769662 or AMP. [Link]
-
Treebak, J. T., et al. (2009). A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle. American journal of physiology. Cell physiology. [Link]
-
ResearchGate. Direct AMP-activated protein kinase activators: A review of evidence from the patent literature | Request PDF. [Link]
-
Macartney, T. J., et al. (2022). The AMPK activator A-769662 inhibits human TASK3 potassium channels in an AMPK-independent manner. bioRxiv. [Link]
-
Green, A. S., et al. (2014). Differential effects of AMPK agonists on cell growth and metabolism. Oncogene. [Link]
-
Isca Biochemicals. A 769662 | 844499-71-4. [Link]
-
Hardie, D. G. (2013). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes. [Link]
-
Patsnap Synapse. discuss the pros and cons of AMPK activation as a strategy. [Link]
-
ResearchGate. Small Molecule Drug A-769662 and AMP Synergistically Activate Naive AMPK Independent of Upstream Kinase Signaling | Request PDF. [Link]
-
Dr. Axe. (2025). Energy-Boosting, Hormone-Balancing Benefits of AMPK. [Link]
-
ResearchGate. (PDF) A-769662 activates AMPK 1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle. [Link]
-
Planta Medica. (2022). In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature. [Link]
-
Schjerling, C. K., et al. (2021). A-769662 inhibits adipocyte glucose uptake in an AMPK-independent manner. Biochemical Journal. [Link]
-
National Institutes of Health. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. [Link]
-
ResearchGate. (PDF) Mechanism of Action of A-769662, a Valuable Tool for Activation of AMP-activated Protein Kinase. [Link]
-
ResearchGate. Activation of AMPK in mBMSCs by A-769662. [Link]
Sources
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Direct AMP-activated protein kinase activators: a review of evidence from the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. A-769662 | Cell Signaling Technology [cellsignal.com]
- 16. iscabiochemicals.com [iscabiochemicals.com]
- 17. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 18. fluoresceintsa.com [fluoresceintsa.com]
- 19. A 769662 | AMP-activated protein kinase (AMPK) activator | Hello Bio [hellobio.com]
- 20. portlandpress.com [portlandpress.com]
- 21. researchgate.net [researchgate.net]
- 22. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
Welcome to the technical support center for the synthesis of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure your synthetic efforts are successful.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable 3-amino-4-hydroxypiperidine derivative. The proposed pathway involves an initial N-acylation to introduce the propyl group, followed by a cyclodehydration reaction to form the oxazole ring.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
Part 1: N-Acylation of the Piperidine Precursor
Question 1: I am observing very low yield of my desired N-acylated intermediate. What are the likely causes?
Answer: Low yields in the N-acylation step can stem from several factors. Let's break down the possibilities:
-
Reagent Quality: Ensure your butyryl chloride is fresh and has not been hydrolyzed by atmospheric moisture. The piperidine starting material should be pure and dry.
-
Base Stoichiometry: A common issue is the use of an insufficient amount of base. The reaction generates HCl, which must be neutralized. We recommend using at least 1.1 to 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction Temperature: While the initial addition of butyryl chloride should be done at 0 °C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature ensures it goes to completion.
-
Competing O-acylation: Although less likely due to the higher nucleophilicity of the amine, O-acylation at the hydroxyl group can occur. This can be minimized by the slow addition of the acylating agent.
Experimental Protocol: N-acylation
-
Dissolve the 3-amino-4-hydroxypiperidine derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add butyryl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are they and how can I avoid them?
Answer: The most common byproduct in this step is the di-acylated product, where both the amino and hydroxyl groups have reacted. Over-alkylation of the piperidine nitrogen to form a quaternary ammonium salt is also a possibility, though less common with acylation.
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the butyryl chloride.
-
Slow Addition: Adding the butyryl chloride slowly, perhaps using a syringe pump, maintains a low concentration of the acylating agent, favoring mono-acylation.
| Parameter | Recommended Condition | Rationale |
| Butyryl Chloride (eq) | 1.0 - 1.05 | Minimizes di-acylation |
| Triethylamine (eq) | 1.1 - 1.2 | Ensures complete HCl scavenging |
| Temperature | 0 °C to room temperature | Controls exothermicity, then drives to completion |
| Solvent | Anhydrous DCM | Aprotic, good solubility for reagents |
Table 1: Optimized conditions for selective N-acylation.
Part 2: Cyclodehydration to Form the Oxazole Ring
Question 3: The cyclization of my N-acylated intermediate is not proceeding, or I'm getting a complex mixture of products. What should I try?
Answer: The cyclodehydration step is critical and can be challenging. The choice of dehydrating agent and reaction conditions are paramount. This reaction is a variation of the Robinson-Gabriel synthesis, which involves the intramolecular cyclization of a 2-acylamino-ketone.[1] In our case, we are using an N-acyl-amino-alcohol.
-
Choice of Dehydrating Agent:
-
Thionyl Chloride (SOCl₂): A common and effective reagent. It first converts the hydroxyl group into a good leaving group (chlorosulfite ester), which is then displaced by the amide oxygen.
-
Triphenylphosphine/Iodine (PPh₃/I₂): This combination forms an iodophosphonium species in situ, which activates the hydroxyl group for intramolecular attack. This is a milder alternative to SOCl₂.
-
Burgess Reagent: Known for mild dehydration of alcohols.
-
-
Reaction Temperature: These reactions often require heating to overcome the activation energy for cyclization. A temperature range of 60-80 °C is a good starting point.
-
Solvent: A non-protic solvent like toluene or acetonitrile is generally preferred.
Caption: Troubleshooting workflow for the cyclization step.
Experimental Protocol: Cyclodehydration
-
Dissolve the N-(4-hydroxypiperidin-3-yl)butanamide (1.0 eq) in anhydrous toluene.
-
Add the dehydrating agent (e.g., thionyl chloride, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 110 °C for toluene) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Question 4: I am having difficulty purifying the final product. What are the best practices?
Answer: The basic nitrogen of the piperidine ring can cause streaking on silica gel chromatography.
-
Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent. This is an effective way to remove non-basic impurities.
-
Column Chromatography with Additives: If chromatography is necessary, consider adding a small amount of triethylamine (e.g., 1%) to your eluent system. This will deactivate the acidic sites on the silica gel and prevent streaking.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
References
-
Royal Society of Chemistry. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Welcome to the dedicated technical support guide for 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (CAS No. 885273-11-0). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising heterocyclic compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to effectively handle and formulate this molecule for your experimental needs.
Introduction: Understanding the Solubility Profile of a Novel Heterocycle
This compound is a nitrogen-containing heterocyclic compound[1][2]. Such compounds are prevalent in pharmaceuticals, often due to their ability to interact with biological targets[3][4][5]. However, their complex structures can also present significant challenges in achieving adequate solubility for in vitro and in vivo studies. The fused ring system and the presence of both hydrophobic (propyl group) and polar (oxazole and pyridine nitrogens) moieties suggest a nuanced solubility behavior that requires a systematic approach to overcome.
This guide will walk you through a logical progression of solubility enhancement techniques, from fundamental solvent screening to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial attempts, a range of solvents with varying polarities should be tested. Start with common organic solvents such as DMSO, DMF, ethanol, and methanol. Given its heterocyclic structure, it is also prudent to assess its solubility in aqueous buffers at different pH values, as the pyridine nitrogen can be protonated.
Q2: My compound is not dissolving in aqueous solutions. What should I do?
A2: Poor aqueous solubility is a common challenge for many organic compounds[6][7]. The first step is to try pH modification. Since this compound has a basic nitrogen atom in the pyridine ring, acidification of the aqueous medium (e.g., using HCl to reach a pH of 2-4) may significantly increase its solubility by forming a more soluble salt.
Q3: Can I use co-solvents to improve the solubility in my aqueous buffer?
A3: Absolutely. Co-solvents are a widely used and effective technique for increasing the solubility of poorly water-soluble drugs[8][9][10][11]. Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to your aqueous buffer to increase the overall polarity of the solvent system, which can enhance the dissolution of your compound. It is crucial to determine the appropriate ratio of co-solvent to aqueous buffer to maximize solubility without negatively impacting your experimental system.
Q4: I am concerned about the potential toxicity of organic solvents in my cell-based assays. Are there alternatives?
A4: This is a valid concern. If solvent toxicity is an issue, you can explore several alternative formulation strategies. These include the use of cyclodextrins to form inclusion complexes, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or creating solid dispersions[7][12][13][14]. These methods can enhance aqueous solubility and bioavailability while minimizing the use of harsh organic solvents.
Q5: How can I determine the optimal solubilization method for my specific experiment?
A5: The best approach is a systematic and stepwise process. Start with the simplest methods (e.g., pH adjustment, co-solvents) and progress to more complex techniques if needed. The choice of method will depend on several factors, including the required concentration of your compound, the experimental model (e.g., in vitro vs. in vivo), and the acceptable excipients. The troubleshooting guide below provides a structured workflow for this process.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides detailed protocols and decision-making workflows to address solubility issues with this compound.
Part 1: Initial Solubility Screening
The first step is to determine the baseline solubility of the compound in a variety of common laboratory solvents.
Protocol 1: Basic Solvent Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Add a measured volume (e.g., 100 µL) of each test solvent to a vial.
-
Vortex the vials for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If dissolved, the solubility is at least 10 mg/mL.
-
If not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved or a practical volume limit is reached.
-
Gentle heating (e.g., to 37°C) can be applied to assess temperature effects on solubility.
-
Record the approximate solubility in mg/mL for each solvent.
Table 1: Hypothetical Solubility Screening Data for this compound
| Solvent | Polarity Index | Predicted Solubility (mg/mL) |
| Water | 10.2 | < 0.1 |
| PBS (pH 7.4) | ~10 | < 0.1 |
| Ethanol | 5.2 | 5 - 10 |
| Methanol | 6.6 | 1 - 5 |
| DMSO | 7.2 | > 50 |
| DMF | 6.4 | > 50 |
| Propylene Glycol | 6.8 | 10 - 20 |
Part 2: pH-Dependent Solubility Enhancement
The presence of a basic nitrogen in the pyridine ring suggests that solubility can be increased in acidic conditions.
Protocol 2: Aqueous Solubility at Different pH Values
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).
-
Add an excess amount of this compound to each buffer.
-
Stir the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (mg/mL) as a function of pH.
Workflow for pH Modification
Caption: Decision workflow for pH-dependent solubility enhancement.
Part 3: Co-solvent Systems
If pH adjustment alone is insufficient, the use of co-solvents is the next logical step.
Protocol 3: Developing a Co-solvent System
-
Select a water-miscible organic solvent in which the compound has good solubility (e.g., ethanol, propylene glycol, or PEG 400).
-
Prepare a series of co-solvent mixtures with your aqueous buffer (e.g., 10%, 20%, 30%, etc., of the organic solvent in the buffer).
-
Determine the solubility of this compound in each co-solvent mixture using the method described in Protocol 2.
-
Identify the co-solvent concentration that provides the desired solubility while minimizing the organic solvent content to reduce potential toxicity.
-
Important: Always check for precipitation upon dilution. Prepare a concentrated stock solution in the optimal co-solvent mixture and dilute it into your final assay medium to ensure the compound remains in solution.
Table 2: Example of Co-solvent Screening Data
| Co-solvent System (in PBS pH 7.4) | Solubility (mg/mL) |
| 10% Ethanol | 0.5 |
| 20% Ethanol | 1.2 |
| 10% Propylene Glycol | 0.8 |
| 20% Propylene Glycol | 2.5 |
| 10% PEG 400 | 1.5 |
| 20% PEG 400 | 5.0 |
Part 4: Advanced Formulation Strategies
For challenging cases, especially for in vivo applications, more advanced formulation techniques may be necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility[7][14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions upon contact with aqueous media, enhancing drug dissolution and absorption[12][13].
-
Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix, often in an amorphous state, which can significantly improve the dissolution rate[6][7].
Workflow for Advanced Formulation Selection
Caption: Decision tree for selecting an advanced formulation strategy.
References
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. [Link]
-
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. (2018). [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
ResearchGate. (2002). Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents. [Link]
-
ResearchGate. (n.d.). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. [Link]
-
PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. [Link]
- Google Patents. (n.d.). US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
-
MOLBASE. (n.d.). 2-methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride. [Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). [Link]
- Google Patents. (n.d.). WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol.
-
PMC - NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
-
PMC - PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
Crysdot LLC. (n.d.). 2-Propyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. [Link]
-
PubMed. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. [Link]
-
Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Link]
Sources
- 1. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 885273-11-0 [amp.chemicalbook.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. longdom.org [longdom.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. bepls.com [bepls.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Welcome to the technical support center for the synthesis of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The oxazolopyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, and mastering its synthesis is key to accelerating discovery programs.[1][2][3][4]
This document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the reaction, empowering you to make informed decisions in the lab.
Core Synthesis Pathway: An Overview
The most direct and widely adopted strategy for constructing the 2-substituted oxazolo[5,4-C]pyridine core involves the condensation and subsequent cyclodehydration of a piperidine-based amino alcohol with a suitable carboxylic acid or its derivative. For the target molecule, this translates to the reaction between 4-amino-3-(hydroxymethyl)piperidine and butyric acid (or an activated equivalent like butyryl chloride or butyronitrile).
The critical transformation is the formation of the oxazoline ring, a process that requires the efficient removal of a water molecule.
Caption: Troubleshooting workflow for low product yield.
Q2: I'm observing a significant amount of an ester side product. How can I prevent this?
Probable Cause: Esterification of the hydroxyl group is a common competing reaction, particularly when using sulfonyl chlorides like tosyl chloride (TsCl) in the presence of a base. [5]The intermediate O-tosylated species can be attacked by the carboxylate (if present) or another nucleophile instead of the amide nitrogen.
-
Expert Insight: This side reaction is a clear indicator that your cyclization conditions favor intermolecular or intramolecular esterification over the desired intramolecular amidation.
-
Solution 1: Change the Dehydrating Agent. Switch to a reagent system less prone to this pathway. As mentioned, fluorinating agents (DAST, XtalFluor-E) or strong protic acids (TfOH) directly activate the hydroxyl group for displacement by the amide nitrogen, largely avoiding the ester-forming intermediate. [5][6] * Solution 2: Pre-form the Amide. If you are attempting a one-pot synthesis, consider a two-step approach. First, form and isolate the β-hydroxy amide. This ensures that in the subsequent cyclodehydration step, the only reactive functionalities are the amide and the alcohol, which should favor the desired intramolecular cyclization.
-
Q3: My purified product seems to be unstable on a silica gel column. What are my options?
Probable Cause: The nitrogen atoms in the tetrahydropyridine and oxazoline rings can be basic. The acidic nature of standard silica gel can lead to product degradation, irreversible binding to the column, or significant band tailing during chromatography. [7]
-
Expert Insight: The interaction between a basic compound and acidic stationary phase is a classic purification challenge in N-heterocycle chemistry.
-
Solution 1: Use Neutralized or Basic Media.
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~0.5-1%) or ammonia in methanol before packing the column. This deactivates the acidic silanol groups. [7] * Use Alumina: Consider using basic or neutral alumina as your stationary phase instead of silica gel.
-
-
Solution 2: Recrystallization. If your product is a solid, recrystallization is an excellent, non-destructive alternative to chromatography for achieving high purity. The key is finding a suitable solvent or solvent system where the product is soluble when hot but sparingly soluble when cold. [7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, modern method for this synthesis? For robust and high-yielding synthesis of 2-oxazolines, the triflic acid (TfOH)-promoted dehydrative cyclization of the corresponding β-hydroxy amide is an excellent choice. [6]This method often proceeds with good functional group tolerance and generates water as the only byproduct, simplifying workup. One-pot protocols where the carboxylic acid and amino alcohol are directly condensed and cyclized under these conditions are also highly effective. [6][8] Q2: How do I choose the best cyclodehydration agent for my specific system? The choice depends on substrate sensitivity, desired reaction conditions, and cost.
| Reagent | Pros | Cons | Best For |
| TfOH | Catalytic or stoichiometric, high acidity, generates only water, good for one-pot synthesis. [6] | Corrosive, requires anhydrous conditions. | General-purpose, scalable, and atom-economical synthesis. |
| DAST, XtalFluor-E | Very powerful, high yielding, mild conditions. [9][10] | Stoichiometric, expensive, generates fluoride byproducts, moisture-sensitive. | Sensitive substrates or when other methods fail. |
| Burgess Reagent | Mild, neutral conditions. | Stoichiometric, can be expensive. | Acid- or base-sensitive substrates. |
| TsCl, Pyridine | Inexpensive, readily available. | Can lead to ester side products, may require higher temperatures. [5] | Initial optimization or on robust substrates where side reactions are minimal. |
Q3: Is it necessary to protect the tetrahydropyridine nitrogen during the reaction? It depends on the reaction conditions. The secondary amine in the tetrahydropyridine ring is nucleophilic and basic.
-
Under acid-catalyzed conditions (e.g., with TfOH), the ring nitrogen will likely be protonated, deactivating it and protecting it from participating in side reactions.
-
If using acyl chlorides to form the amide, the ring nitrogen will compete with the primary amine for acylation. In this case, protecting the ring nitrogen (e.g., as a Boc or Cbz carbamate) is highly recommended. The protecting group can be removed in a subsequent step.
Protocol: One-Pot Synthesis of this compound via TfOH-Promoted Cyclization
This protocol is a representative example based on established methods for oxazoline synthesis and should be adapted and optimized for the specific substrate. [6] Materials:
-
4-Amino-3-(hydroxymethyl)piperidine derivative (1.0 equiv)
-
Butyric acid (1.2 equiv)
-
Triflic acid (TfOH) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-amino-3-(hydroxymethyl)piperidine derivative (1.0 equiv) and butyric acid (1.2 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Cool the mixture to 0 °C in an ice bath. Slowly add triflic acid (1.5 equiv) dropwise. Caution: TfOH is highly corrosive.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.
-
Monitoring: Stir the reaction at 80 °C for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed. [11]6. Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on neutralized silica gel or by recrystallization to afford the final product. [7]
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
-
Li, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. Available from: [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for oxazoline synthesis. BenchChem.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
-
Brandstätter, M., et al. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40-51. Available from: [Link]
-
Wipf, P., & Wang, X. (2002). Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols. Journal of Combinatorial Chemistry, 4(6), 656-660. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. Request PDF. Retrieved from [Link]
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry, 2, 11. Available from: [Link]
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry. Available from: [Link]
- EURASIAN JOURNAL OF CHEMISTRY. (n.d.). View of A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.
-
ResearchGate. (n.d.). Examples of biologically active oxazolopyridines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. View of A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones [ejc.buketov.edu.kz]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Tetrahydro-Oxazolo-Pyridines
Welcome to the technical support center for the synthesis of tetrahydro-oxazolo-pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.
I. Overview of Common Synthetic Challenges
The synthesis of tetrahydro-oxazolo-pyridines, often achieved through variations of the Pictet-Spengler reaction or related cyclization strategies, is a robust method for creating complex molecular architectures.[1][2] However, like any multi-step organic synthesis, it is not without its potential pitfalls. The reactivity of the pyridine ring and the stability of the oxazolidine moiety can give rise to a variety of side products, leading to reduced yields and complex purification challenges.
This guide will address the most frequently encountered side reactions, including:
-
Hydrolysis and Ring Opening of the Oxazolidine Moiety
-
N-Oxidation of the Pyridine Ring
-
Formation of Isomeric Byproducts
-
Incomplete Cyclization or Low Yield
Each section will provide a mechanistic explanation for the side reaction, followed by a detailed troubleshooting guide and preventative measures.
II. Troubleshooting Guides & FAQs
FAQ 1: I am observing significant hydrolysis of my oxazolidine ring, leading to the formation of the starting amino alcohol. What is causing this and how can I prevent it?
A1: Mechanistic Insight into Oxazolidine Hydrolysis
The oxazolidine ring is susceptible to hydrolysis, a reaction that is essentially the reverse of its formation from a β-amino alcohol and a carbonyl compound.[3] This process is highly dependent on pH and is often catalyzed by both acids and bases.[4][5] The presence of moisture in the reaction medium or during workup is a primary driver of this side reaction. The hydrolysis rate is also influenced by the steric and electronic nature of the substituents on the oxazolidine ring.[4]
The general mechanism for acid-catalyzed hydrolysis involves protonation of the ring nitrogen, followed by nucleophilic attack of water on the adjacent carbon, leading to ring opening and formation of an intermediate Schiff base, which is then hydrolyzed to the corresponding amino alcohol and carbonyl compound.[5][6]
Troubleshooting & Preventative Measures
| Observation | Potential Cause | Recommended Solution |
| Low yield of desired product with isolation of starting amino alcohol. | Presence of water in solvents or reagents. | - Use freshly distilled, anhydrous solvents. - Dry all reagents thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Product decomposition during aqueous workup. | pH of the aqueous solution is too acidic or basic. | - Perform the workup at a neutral or near-neutral pH. - Use a buffered aqueous solution if necessary. - Minimize the contact time of the product with the aqueous phase. |
| Product degradation during column chromatography on silica gel. | The acidic nature of standard silica gel is catalyzing hydrolysis. | - Use deactivated silica gel (e.g., treated with triethylamine) for chromatography. - Consider using a different stationary phase, such as alumina. - Elute with a solvent system containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine). |
Experimental Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or distill solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane).
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add reagents via syringe through a rubber septum.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged exposure to reaction conditions.
FAQ 2: My reaction is producing a significant amount of a byproduct with a mass corresponding to the addition of an oxygen atom. I suspect N-oxidation of the pyridine ring. How can I avoid this?
A2: Understanding Pyridine N-Oxide Formation
The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide.[7] This is a common side reaction, particularly when using certain oxidizing agents or when the reaction is exposed to air at elevated temperatures.[8] The formation of N-oxides can be promoted by various reagents, including peroxy acids (like m-CPBA), hydrogen peroxide, and even atmospheric oxygen under certain conditions.[9][10]
The mechanism of N-oxidation typically involves the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen source.
Troubleshooting & Preventative Measures
| Observation | Potential Cause | Recommended Solution |
| Isolation of a byproduct with M+16 relative to the expected product. | Presence of atmospheric oxygen at elevated temperatures. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] - Use degassed solvents. |
| Formation of N-oxide when using specific reagents. | The chosen reagents are known to be oxidizing agents. | - If possible, choose alternative reagents that are less prone to causing oxidation. - If an oxidizing agent is necessary for a different transformation in the molecule, carefully control the stoichiometry and reaction temperature. |
| N-oxide formation during workup or storage. | Exposure to air and light over prolonged periods. | - Store the purified product under an inert atmosphere and protected from light. - Consider adding an antioxidant if the product is particularly sensitive.[8] |
Experimental Protocol: Deoxygenation of Pyridine N-Oxides
If N-oxide formation is unavoidable, the N-oxide can often be deoxygenated to the desired pyridine derivative.
-
Reagent Selection: Common deoxygenating agents include phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), and zinc dust in acetic acid.[7]
-
General Procedure (using PPh₃):
-
Dissolve the crude product containing the N-oxide in a suitable solvent (e.g., toluene or acetonitrile).
-
Add an excess of triphenylphosphine (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the N-oxide is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide.
-
FAQ 3: I am obtaining a mixture of diastereomers or regioisomers. How can I improve the selectivity of my reaction?
A3: Controlling Stereochemistry and Regiochemistry
The formation of isomeric byproducts is a common challenge in the synthesis of complex heterocyclic systems. In the context of tetrahydro-oxazolo-pyridines, this can manifest as either diastereomers (if a new chiral center is formed) or regioisomers (if cyclization can occur at different positions on the pyridine ring).
-
Diastereoselectivity: In Pictet-Spengler type reactions, the formation of a new chiral center can lead to a mixture of diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions, such as temperature and the choice of catalyst.[8]
-
Regioselectivity: The position of cyclization onto the pyridine ring is governed by the electronic and steric properties of the pyridine nucleus. Electron-donating groups can direct the cyclization, while electron-withdrawing groups can deactivate certain positions.
Troubleshooting & Preventative Measures
| Observation | Potential Cause | Recommended Solution |
| Formation of a mixture of diastereomers. | Lack of stereocontrol in the cyclization step. | - Lower the reaction temperature to favor the thermodynamically more stable product.[8] - Employ a chiral catalyst or auxiliary to induce stereoselectivity. - Use a bulkier protecting group on the nitrogen to sterically hinder the formation of one isomer.[8] |
| Formation of a mixture of regioisomers. | Competing cyclization pathways due to similar reactivity of different positions on the pyridine ring. | - Modify the electronic properties of the pyridine ring by changing the substituents. Electron-donating groups generally favor electrophilic substitution. - Consider a directed metalation-cyclization strategy to control the regioselectivity. |
| Epimerization of the desired product. | A reversible retro-Pictet-Spengler reaction can lead to the formation of the undesired diastereomer.[8] | - Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the extent of the retro-reaction. - Isolate the desired product as soon as the reaction is complete. |
FAQ 4: My reaction is giving a very low yield, or I am isolating mainly the uncyclized intermediate. What can I do to drive the reaction to completion?
A4: Optimizing Reaction Conditions for Cyclization
Low yields or incomplete conversion are often due to suboptimal reaction conditions. The key cyclization step in many syntheses of tetrahydro-oxazolo-pyridines is an intramolecular electrophilic substitution, which can be sensitive to a variety of factors.
Troubleshooting & Optimization Strategies
| Observation | Potential Cause | Recommended Solution |
| Low conversion of starting material. | Insufficiently activated aromatic ring for electrophilic attack. | - Use a more electron-rich pyridine derivative if the synthesis allows. - Increase the electrophilicity of the cyclizing partner, for example, by using a stronger acid catalyst to promote iminium ion formation in a Pictet-Spengler reaction.[1][11] |
| Reaction stalls or is very slow. | Unfavorable reaction conditions (e.g., temperature too low, inappropriate solvent). | - Screen different solvents with higher boiling points. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Consider using microwave irradiation to accelerate the reaction.[12] |
| Decomposition of starting materials or product. | Harsh reaction conditions (e.g., strong acid, high temperature). | - Use a milder acid catalyst (e.g., a Brønsted acid like p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂). - Consider an N-acyliminium ion strategy, which can allow for cyclization under milder conditions. |
III. Visualizing Reaction Pathways
Troubleshooting Workflow for Low Yield```dot
digraph "Troubleshooting Low Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
start [label="Low Yield or Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check Starting Material Purity"]; check_conditions [label="Review Reaction Conditions"]; start -> check_sm; start -> check_conditions;
impure_sm [label="Impure Starting Material", shape=box, fillcolor="#FBBC05"]; purify_sm [label="Purify Starting Materials", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_sm -> impure_sm -> purify_sm;
temp [label="Temperature Too Low?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Catalyst Ineffective?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Solvent Inappropriate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions -> temp; check_conditions -> catalyst; check_conditions -> solvent;
increase_temp [label="Increase Temperature or Use Microwave", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; stronger_catalyst [label="Use Stronger Acid Catalyst (Brønsted or Lewis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Screen Different Solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
temp -> increase_temp [label="Yes"]; catalyst -> stronger_catalyst [label="Yes"]; solvent -> change_solvent [label="Yes"];
end_goal [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_temp -> end_goal; stronger_catalyst -> end_goal; change_solvent -> end_goal; purify_sm -> end_goal; }
Caption: Pictet-Spengler reaction and hydrolysis side reaction.
IV. References
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137. [Link]
-
Wikipedia. (n.d.). Oxazolidine. [Link]
-
Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. [Link]
-
Okuyama, T., & Lee, J. P. (1993). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 58(1), 120-125. [Link]
-
Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
-
Martin, S. F., & Liras, S. (1993). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Journal of the American Chemical Society, 115(23), 10450-10451. [Link]
-
Poręba, K., Szafraniec-Szczęsny, J., Słoczyńska, K., & Pękala, E. (2013). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Acta Poloniae Pharmaceutica, 70(1), 127-134. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]
-
Wessjohann, L. A., & Voigt, B. (2010). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters, 20(15), 4517-4521. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Shestopalov, A. M., & Shklyaev, Y. V. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Russian Journal of Organic Chemistry, 39(10), 1473-1477. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidine - Wikipedia [en.wikipedia.org]
- 4. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-oxide synthesis by oxidation [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. jk-sci.com [jk-sci.com]
- 12. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (referred to herein as "the compound") in solution. Our focus is to deliver field-proven insights and robust methodologies to anticipate and troubleshoot challenges encountered during formulation and development.
Introduction: Why Stability Matters
The chemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[1][2] For a novel heterocyclic entity like this compound, understanding its degradation profile under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of successful drug development.[3] This guide is structured to address the most common questions and challenges, moving from foundational knowledge to practical troubleshooting and detailed experimental design.
Section 1: Understanding the Molecule - Structural Insights into Potential Instabilities
The structure of this compound contains two key heterocyclic systems: an oxazole ring fused to a tetrahydropyridine ring. Each presents unique stability considerations.
-
The Oxazole Ring: Oxazole rings, while aromatic, can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[4][5] The specific substituents on the ring can influence this lability. For instance, derivatives with 5-hydroxy and 4-carboxy groups have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[4] While our compound lacks these specific groups, the potential for hydrolytic cleavage of the oxazole N-O bond remains a primary degradation pathway to investigate.
-
The Tetrahydropyridine Ring: Saturated N-heterocycles, such as the tetrahydropyridine core, are prone to oxidative degradation.[6][7][8] A common degradation pathway is oxidative dehydrogenation, which would convert the tetrahydropyridine ring into its aromatic pyridinium analogue.[9] This process can be catalyzed by light, metal ions, or the presence of peroxides.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and testing of the compound in solution.
Q1: What are the recommended initial solvents for preparing stock solutions for stability studies?
A1: For initial studies, it is recommended to use a solvent system that ensures complete dissolution and minimizes solvent-induced degradation. A good starting point is a mixture of acetonitrile (ACN) and water or methanol and water. It is crucial to assess the stability of the compound in the chosen stock solution solvent as a baseline control. For compounds not freely soluble in aqueous media, co-solvents can be used, but care must be taken to ensure the solvent itself does not participate in degradation reactions.[10]
Q2: What are the primary degradation pathways I should anticipate for this compound?
A2: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis: Cleavage of the oxazole ring, particularly under strong acidic or basic conditions. This would likely result in the formation of an N-acylated amino alcohol derivative.
-
Oxidation: Dehydrogenation of the tetrahydropyridine ring to form the corresponding aromatic pyridine derivative. This is a significant concern, especially in the presence of oxygen, light, or trace metal impurities.[6][7][9]
Q3: What analytical technique is best suited for a stability-indicating assay?
A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard and most appropriate choice.[11] An ideal stability-indicating method must be able to resolve the parent compound from all potential degradation products and formulation excipients.[12] Development should involve testing various column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (pH, organic modifier) to achieve optimal separation. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.
Q4: How should I store solutions of the compound to ensure short-term stability during experiments?
A4: To minimize degradation during experimental handling:
-
Protect from Light: Use amber vials or cover glassware with aluminum foil to prevent photolytic degradation.
-
Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) when not in immediate use. For longer-term storage, freezing (-20 °C or -80 °C) may be appropriate, but freeze-thaw stability must be confirmed.
-
Inert Atmosphere: For solutions highly susceptible to oxidation, purging with an inert gas like nitrogen or argon before sealing the container can be beneficial.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability studies.
Q: I'm observing a rapid loss of the parent compound in my acidic formulation, even at room temperature. What is the likely cause and how can I fix it?
A: Likely Cause: This strongly suggests acid-catalyzed hydrolysis of the oxazole ring.[4][5] The ether oxygen in the oxazole ring can be protonated under acidic conditions, making the ring highly susceptible to nucleophilic attack by water, leading to cleavage.
Troubleshooting Steps:
-
Confirm pH Dependence: Perform a pH-rate profile study by preparing solutions in a series of buffers across a wide pH range (e.g., pH 2 to pH 10). Analyze the degradation rate at each pH to identify the pH of maximum stability.
-
Formulation Adjustment: If possible, adjust the formulation pH to a more neutral or stable range identified in your pH-rate profile.
-
Structural Confirmation: Use LC-MS/MS to identify the mass of the primary degradant. A mass corresponding to the addition of one molecule of water would support the hydrolysis hypothesis.
Q: My chromatogram shows a new peak appearing after exposure to light, and this peak has a different UV spectrum. What could this be?
A: Likely Cause: This is a classic sign of photolytic degradation. The new UV spectrum suggests a change in the chromophore, which is consistent with the formation of an aromatic pyridine ring via oxidative dehydrogenation of the tetrahydropyridine moiety.[9] Aromatic systems have distinct UV absorbance profiles compared to their saturated counterparts.
Troubleshooting Steps:
-
Conduct Confirmatory Forced Photostability Study: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.[10] A parallel dark control stored under the same conditions is mandatory to confirm that the degradation is light-induced.
-
Identify the Degradant: Use LC-MS to determine the mass of the photolytic degradant. A loss of two or four mass units (corresponding to the loss of 2 or 4 hydrogen atoms) would strongly indicate dehydrogenation.
-
Mitigation Strategy: If the compound is confirmed to be light-sensitive, the final drug product will require light-protective packaging (e.g., amber bottles, opaque blister packs).
Q: I see a loss of assay value over time in my control sample stored under ambient conditions, but no single major degradant peak is growing in. What's happening?
A: Likely Cause: This scenario could be due to several factors:
-
Multiple Minor Degradants: The compound may be degrading through several minor pathways, with no single degradant accumulating above the detection limit.
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, rendering them invisible to the UV detector.
-
Precipitation: The compound may be precipitating out of solution over time due to low solubility or changes in the solution matrix.
-
Adsorption: The compound may be adsorbing to the surface of the container.
Troubleshooting Steps:
-
Mass Balance Analysis: Check if the sum of the parent peak area and all visible degradant peak areas remains constant over time. A decrease in total peak area (poor mass balance) suggests the formation of non-UV active or volatile degradants, or precipitation/adsorption.
-
Use a Universal Detector: Analyze the samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with the UV detector.
-
Visual Inspection: Carefully inspect your solutions for any signs of precipitation or cloudiness.
-
Container Compatibility Study: Test the stability in different container types (e.g., glass vs. polypropylene) to rule out surface adsorption issues.
Section 4: Experimental Protocol - Forced Degradation Study
Forced degradation (or stress testing) is essential for developing and validating a stability-indicating method.[1][10] It helps identify likely degradation products and demonstrates the method's specificity. The goal is to achieve 5-20% degradation of the active ingredient.[10]
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1.0 mg/mL stock solution.
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before dilution.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Sample at specified time points (e.g., 4, 8, 24, 48 hours) and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sealed vial of the stock solution in an oven at 60 °C.
-
A parallel control sample should be stored at 5 °C.
-
Sample at specified time points (e.g., 1, 3, 7 days) and dilute for analysis.
-
-
Photolytic Degradation:
-
Place a solution of the compound in a chemically inert, transparent container.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples after the exposure period.
-
Section 5: Data Presentation & Interpretation
All quantitative data from stability studies should be summarized in a clear, tabular format.
Table 1: Example Data Summary from Forced Degradation Study
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Major Degradant RRT | Mass Balance (%) |
| Control (5°C) | 7 days | 99.8 | 0.2 | N/A | 100.0 |
| 0.1M HCl, 60°C | 8 hours | 85.2 | 14.8 | 0.75 | 99.5 |
| 0.1M NaOH, 60°C | 24 hours | 91.5 | 8.5 | 0.82 | 100.1 |
| 3% H₂O₂, RT | 48 hours | 82.1 | 17.9 | 1.15 | 99.2 |
| Thermal, 60°C | 7 days | 96.3 | 3.7 | 1.15 | 99.8 |
| Photolytic | 1.2 M lux-hr | 89.4 | 10.6 | 1.15 | 99.6 |
RRT = Relative Retention Time
Hypothetical Degradation Pathways
The following diagram illustrates the potential degradation pathways based on the compound's core structures.
Caption: Potential degradation pathways for the compound.
References
-
ResearchGate. (n.d.). The oxidative dehydrogenation of N‐heterocycles. Retrieved from [Link][6]
-
ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Retrieved from [Link][7]
-
Royal Society of Chemistry. (n.d.). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Retrieved from [Link][8]
-
Royal Society of Chemistry. (n.d.). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link][12]
-
PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link][13]
-
PubMed Central (PMC). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link][4]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link][1]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Retrieved from [Link][11]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][10]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link][2]
-
PubMed Central (PMC). (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from [Link][5]
-
PubMed. (n.d.). Stability challenges in drug discovery. Retrieved from [Link][3]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Oxazolo[5,4-c]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolo[5,4-c]pyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter when enhancing the cell permeability of this important class of molecules. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your experimental decisions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of oxazolo[5,4-c]pyridine compounds.
Q1: What are the typical cell permeability characteristics of oxazolo[5,4-c]pyridine compounds?
A1: The oxazolo[5,4-c]pyridine scaffold, being a nitrogen-containing heterocyclic system, often presents a unique set of physicochemical properties that influence its cell permeability.[1][2] Generally, these compounds can range from moderately lipophilic to highly polar, depending on the substitutions on the core structure. Their permeability is largely governed by a balance between lipophilicity (for transcellular diffusion) and aqueous solubility. Key factors influencing permeability include molecular weight, polar surface area (PSA), number of hydrogen bond donors and acceptors, and pKa. A comprehensive understanding of the structure-activity relationship (SAR) is crucial for predicting and modulating the permeability of your specific oxazolo[5,4-c]pyridine derivatives.[3][4][5]
Q2: Which in vitro assays are most suitable for assessing the permeability of my oxazolo[5,4-c]pyridine compounds?
A2: For a comprehensive assessment, a tiered approach is recommended. Start with a high-throughput, cost-effective assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[6][7][8] Subsequently, for promising candidates, utilize a more physiologically relevant cell-based assay such as the Caco-2 permeability assay. The Caco-2 assay not only assesses passive permeability but also provides insights into active transport and efflux mechanisms, which are common for nitrogen-containing heterocycles.[9][10][11]
Q3: What are the primary strategies for improving the cell permeability of oxazolo[5,4-c]pyridines?
A3: There are three main strategies to consider, often used in combination:
-
Structural Modification: This involves altering the chemical structure of the compound to optimize its physicochemical properties for better membrane translocation. This can include modulating lipophilicity, reducing polar surface area, and masking hydrogen bond donors.[12]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[13][14][15] This is a powerful strategy for transiently masking polar functional groups that hinder membrane permeability.[16][17]
-
Formulation Strategies: Utilizing drug delivery systems like liposomes or nanoparticles can enhance the apparent permeability and cellular uptake of your compound by encapsulating it and altering its interaction with the cell membrane.[18][19][20][21][22]
Section 2: Troubleshooting Guides
This section provides detailed guidance for specific experimental challenges you might encounter.
Guide 1: Low Permeability in the PAMPA Assay
Issue: My oxazolo[5,4-c]pyridine compound exhibits low apparent permeability (Papp) in the PAMPA assay.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Poor Aqueous Solubility | The compound may be precipitating in the aqueous donor compartment, leading to an underestimation of its true permeability. | - Increase solubility: Consider using co-solvents (e.g., DMSO, ethanol) in the donor buffer, but be mindful of their potential to disrupt the artificial membrane at high concentrations.[23] - pH modification: If your compound has ionizable groups, adjusting the pH of the donor buffer to favor the neutral species can improve permeability. |
| High Lipophilicity & Low Recovery | Highly lipophilic compounds can get trapped within the artificial membrane, resulting in low recovery in the acceptor well and an inaccurate Papp value. | - Modify assay conditions: Incorporate a surfactant or protein like Bovine Serum Albumin (BSA) in the acceptor compartment to act as a "sink" and improve the mass balance.[24][25] - Analyze membrane retention: Quantify the amount of compound remaining in the artificial membrane to understand the extent of this issue. |
| Intrinsic Poor Permeability | The compound's inherent physicochemical properties (e.g., high PSA, multiple hydrogen bond donors) may be limiting its passive diffusion. | - Structural modification: Refer to the SAR of your compound series to guide modifications that reduce polarity. Consider strategies like N-methylation or replacing polar groups with more lipophilic ones.[12] - Prodrug approach: Masking polar functional groups with lipophilic moieties can significantly enhance passive diffusion. |
Workflow for Troubleshooting Low PAMPA Permeability
Caption: Troubleshooting workflow for low permeability in PAMPA.
Guide 2: Interpreting Conflicting PAMPA and Caco-2 Data
Issue: My oxazolo[5,4-c]pyridine compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay.
Potential Cause & Interpretation:
This discrepancy often points towards the involvement of active efflux transporters in the Caco-2 cells.[9][10] The Caco-2 cell line expresses various efflux pumps, such as P-glycoprotein (P-gp), which can actively transport your compound out of the cell, thereby reducing its net apical-to-basolateral permeability.
Troubleshooting & Next Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate of an efflux transporter.
-
Use Efflux Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.
Data Interpretation: PAMPA vs. Caco-2
| PAMPA Result | Caco-2 Result (A-to-B) | Efflux Ratio (B-to-A / A-to-B) | Interpretation | Next Steps |
| High Papp | High Papp | < 2 | Good passive permeability, not an efflux substrate. | Proceed to further in vivo studies. |
| High Papp | Low Papp | > 2 | Good passive permeability, but is an efflux substrate. | - Structural modifications to reduce efflux. - Co-administration with an efflux inhibitor. |
| Low Papp | Low Papp | < 2 | Poor passive permeability. | - Structural modifications to improve permeability. - Prodrug approach. - Formulation strategies. |
| Low Papp | High Papp | < 1 | Potential active uptake. | Investigate specific uptake transporters. |
Section 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of oxazolo[5,4-c]pyridine compounds.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA plate: Add 5 µL of the phospholipid solution to each well of the donor plate and allow the solvent to evaporate, forming a lipid layer on the filter.
-
Prepare the acceptor plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the donor solutions: Dissolve the test and control compounds in PBS (with a small percentage of co-solvent like DMSO if necessary) to a final concentration of 100-200 µM.
-
Assemble the PAMPA sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Add donor solutions: Add 200 µL of the donor solutions to each well of the donor plate.
-
Incubate: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where:
-
VD = volume of donor well
-
VA = volume of acceptor well
-
A = filter area
-
t = incubation time
-
CA(t) = compound concentration in the acceptor well at time t
-
Ceq = equilibrium concentration = (VD * CD(0) + VA * CA(0)) / (VD + VA)
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active transport of oxazolo[5,4-c]pyridine compounds.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Prepare Transport Buffer: Prepare HBSS (pH 7.4 for the apical side and pH 6.5 for the basolateral side to mimic the intestinal pH gradient, if desired).
-
Prepare Dosing Solutions: Dissolve the test and control compounds in the transport buffer to the desired concentration (typically 1-10 µM).
-
Permeability Assay (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (B-to-A):
-
Follow the same procedure as the A-to-B assay, but add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of permeation
-
A = surface area of the filter
-
C0 = initial concentration in the donor compartment
Calculate the efflux ratio (ER) as described in Troubleshooting Guide 2.
Section 4: Advanced Strategies for Permeability Enhancement
Prodrug Design Workflow
Caption: Workflow for the design and evaluation of prodrugs.
Nanoformulation Approaches
For particularly challenging oxazolo[5,4-c]pyridine compounds with both poor solubility and permeability, nanoformulation strategies can be employed.
| Formulation Type | Mechanism of Permeability Enhancement | Advantages | Considerations |
| Liposomes | Encapsulation of the drug protects it from degradation and facilitates its transport across the cell membrane via endocytosis or membrane fusion.[18][19][20][21] | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. | Stability can be an issue; potential for rapid clearance from circulation. |
| Polymeric Nanoparticles | Similar to liposomes, they encapsulate the drug and can be surface-modified with targeting ligands to enhance uptake by specific cells. | High drug loading capacity, controlled release profiles. | Potential for toxicity depending on the polymer used. |
| Lipid Nanoparticles | These are solid at room temperature and offer improved stability over liposomes. They enhance oral bioavailability by promoting lymphatic transport. | High stability, suitable for oral delivery. | Manufacturing can be complex. |
References
-
Highly Predictive and Interpretable Models for PAMPA Permeability. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
High-Throughput Screening Using Caco-2 Cell and PAMPA Systems. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyridine-Appended Disulfidephospholipids Enable Exceptionally High Drug Loading and Stability as a Robust Liposomal Platform. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyridine-appended disulfidephospholipids enable exceptionally high drug loading and stability as a robust liposomal platform. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
Improving Caco-2 permeability assay for lipophilic compounds with poor mass-balance using PC-silica beads in the BL chamber. (2022). DiVA. Retrieved January 20, 2026, from [Link]
-
Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
How to increase cell permeability of highly lipophillic compounds in vitro?. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. Retrieved January 20, 2026, from [Link]
-
Physicochemical properties of highly active[6][10][26]oxadiazolo[3,4-b]pyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Highly Efficient Prodrugs: Design and Therapeutic Applications. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
A) Current state-of-the-art methods to improve permeability in peptide... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). NIH. Retrieved January 20, 2026, from [Link]
-
Prodrugs: A Novel Approach of Drug Delivery. (n.d.). Science Publishing Group. Retrieved January 20, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
- Nano-liposomal formulations and methods of use. (n.d.). Google Patents.
-
Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. Prodrugs: A Novel Approach of Drug Delivery , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine-appended disulfidephospholipids enable exceptionally high drug loading and stability as a robust liposomal platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2014144365A1 - Nano-liposomal formulations and methods of use - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. enamine.net [enamine.net]
- 26. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Addressing Off-Target Effects of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Introduction:
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. While this specific molecule is not extensively characterized in publicly available literature, this guide provides a robust framework for proactively identifying, characterizing, and mitigating potential off-target effects. The principles and protocols outlined here are broadly applicable to other small molecules in your research pipeline. Our goal is to equip you with the knowledge and tools to ensure the specificity of your findings and the safety of your potential therapeutics.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel compound like this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] For a novel compound such as this compound, understanding these effects is critical for several reasons:
-
Data Integrity: Off-target interactions can lead to misleading experimental results, where a phenotypic effect is incorrectly attributed to the modulation of the intended target.
-
Safety and Toxicity: Unwanted interactions are a significant cause of adverse drug reactions and toxicity, leading to failures in preclinical and clinical development.[2]
-
Mechanism of Action: A complete understanding of a compound's biological activity requires a comprehensive profile of its molecular interactions.[2]
-
Drug Repurposing: Identifying off-target effects can sometimes reveal new therapeutic opportunities for a compound.[2]
Given the structural novelty of this compound, a proactive approach to identifying off-target effects is essential to build a robust data package for your research.
Q2: What are the most common classes of off-targets for small molecules?
A2: While off-target interactions can occur with any class of protein, some families are more commonly implicated due to conserved binding sites or other structural features. For a compound like this compound, it is prudent to investigate interactions with:
-
Kinases: The human kinome contains over 500 members, many of which share a structurally similar ATP-binding pocket.[3][4] This makes kinases a frequent source of off-target activity for ATP-competitive inhibitors.
-
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs are involved in a vast array of physiological processes.[5] Off-target modulation of GPCRs can lead to a wide range of physiological effects.
-
Ion Channels: These are critical for cellular communication, and their unintended modulation can have significant safety implications, particularly for cardiovascular and neurological function.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolic profiles of co-administered therapies.[6]
Q3: What is the recommended strategy for initial off-target screening of this compound?
A3: A tiered approach is recommended for efficient and cost-effective off-target screening.
Tier 1: Broad Panel Screening:
-
Kinome Profiling: Screen your compound against a broad panel of kinases (e.g., >300 kinases) at a single high concentration (e.g., 10 µM) to identify potential hits.[4][7]
-
GPCR Binding Panel: Utilize a commercially available panel that covers a wide range of GPCRs to identify any significant binding interactions.[5][8]
-
Safety Pharmacology Panel: Screen against a panel of targets known to be associated with adverse drug reactions (e.g., hERG ion channel, various receptors and transporters).[6]
Tier 2: Dose-Response Validation:
-
For any "hits" identified in Tier 1, perform 10-point dose-response curves to determine the potency (IC50 or Ki) of the off-target interaction.
Tier 3: Cellular Confirmation:
-
If a potent off-target interaction is confirmed biochemically, the next step is to assess its relevance in a cellular context using functional assays.
Below is a diagram illustrating this tiered screening workflow:
}
Tiered workflow for off-target screening.
Troubleshooting Guides & Experimental Protocols
Guide 1: My compound shows activity against multiple kinases. How do I determine if this is a significant off-target liability?
This is a common scenario, especially with ATP-competitive molecules. The key is to quantify the selectivity and assess the therapeutic window.
Step 1: Quantify Kinase Selectivity
After an initial broad kinome scan, you will have a list of kinases that are inhibited by your compound at a certain percentage.
-
Protocol: Kinome Profiling and Selectivity Analysis
-
Primary Screen: Submit this compound for screening against a large kinase panel (e.g., Reaction Biology's HotSpot™, Eurofins' KinaseProfiler™) at a concentration of 1-10 µM.[4]
-
Hit Identification: Identify all kinases with >50% inhibition as primary hits.
-
IC50 Determination: For all primary hits, perform 10-point dose-response assays to determine the IC50 values.
-
Selectivity Scoring: Calculate a selectivity score to quantify the compound's promiscuity. Common metrics include:
-
S-Score: A measure of how many off-targets are inhibited within a certain potency range of the primary target.
-
GINI Coefficient: A measure of the inequality of inhibitor potency across the kinome.
-
-
Step 2: Compare On-Target vs. Off-Target Potency
Create a table to compare the potency of your compound against its intended target versus the identified off-targets.
| Target | IC50 (nM) | Fold Selectivity (Off-Target IC50 / On-Target IC50) |
| Primary Target | 10 | - |
| Off-Target Kinase A | 100 | 10 |
| Off-Target Kinase B | 500 | 50 |
| Off-Target Kinase C | 2,000 | 200 |
A general rule of thumb is to aim for at least a 100-fold selectivity against any off-targets. However, the required selectivity depends on the therapeutic context and the physiological role of the off-target.
Step 3: Cellular Target Engagement
Biochemical assays do not always reflect the activity within a cell. It is crucial to confirm target engagement in a cellular environment.
-
Protocol: Cellular Thermal Shift Assay (CETSA®) The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in intact cells or tissues.[9][10][11] It is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.
-
Cell Treatment: Treat your cell line of interest with either vehicle (DMSO) or varying concentrations of this compound.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification: Analyze the soluble protein fraction by Western blot or mass spectrometry to detect the on-target and off-target proteins.
-
Data Analysis: A shift in the melting curve in the presence of your compound indicates target engagement.
}
CETSA experimental workflow.
-
Guide 2: My compound shows unexpected cellular toxicity that doesn't correlate with on-target activity. How do I investigate potential off-target causes?
This is a classic sign of off-target toxicity. A systematic investigation is required.
Step 1: Broad Liability Screening
If not already performed, conduct a broad safety pharmacology screen.[6] This will assess your compound's activity against a panel of targets known to be associated with toxicity, such as:
-
hERG Channel: Inhibition can lead to cardiotoxicity.
-
GPCRs: Interactions with adrenergic, dopaminergic, or serotonergic receptors can cause a range of side effects.[5]
-
CYP Enzymes: Inhibition can lead to metabolic liabilities.[6]
Step 2: Phenotypic Screening
Phenotypic screening in a panel of diverse cell lines can provide clues about the mechanism of toxicity. For example, if your compound is selectively toxic to cells of a particular lineage, this may point towards a specific pathway or target that is critical for that cell type.
Step 3: Unbiased Target Identification
If the above approaches do not yield a clear answer, unbiased methods can be employed to identify the protein(s) that your compound is binding to in an unbiased manner.
-
Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA where mass spectrometry is used to monitor the thermal stability of thousands of proteins simultaneously.[10] This can reveal both on- and off-targets in an unbiased fashion.
-
Affinity Chromatography-Mass Spectrometry: This involves immobilizing your compound on a solid support and using it to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.
}
Troubleshooting workflow for unexpected toxicity.
Concluding Remarks
The journey of developing a novel small molecule like this compound is fraught with challenges, with off-target effects being a major hurdle. A proactive, systematic, and multi-pronged approach to identifying and characterizing these unintended interactions is not just a risk mitigation strategy; it is a cornerstone of robust scientific inquiry and successful drug development. By employing the tiered screening strategies, quantitative analyses, and cellular validation techniques outlined in this guide, you can build a comprehensive understanding of your compound's biological activity, leading to more reliable data and safer, more effective therapeutic candidates.
References
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
CRISPRMED26. Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages: A Cost-Effective Alternative to Sequence Approaches. [Link]
-
Al-Ali, H. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
-
D'Alessandro, A. et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
-
Wu, Z. et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
Sanchez, T. W. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
L. et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]
-
Schürer, S. C. et al. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. [Link]
-
Sanchez, T. W. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. multispaninc.com [multispaninc.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. GPCR Toxicity Panel | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Welcome to the technical support center for the synthesis and scale-up of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the production of this important heterocyclic scaffold. Our approach is grounded in established chemical principles, drawing from extensive experience in heterocyclic synthesis to ensure scientific integrity and practical applicability.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a convergent strategy culminating in the formation of the oxazole ring. The recommended pathway is a modification of the classic Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone.[1][2] This method offers a robust and scalable route to the target molecule.
The proposed overall synthetic workflow is depicted below:
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis.
Q1: What is the most critical step in this synthesis?
A1: The most critical step is the final cyclodehydration (Step 5) to form the oxazole ring. The yield and purity of the final product are highly dependent on the efficiency of this step. Careful selection of the dehydrating agent and strict control of reaction conditions are paramount.[1][2]
Q2: Can I use a different protecting group for the piperidine nitrogen?
A2: Yes, other protecting groups such as Carbobenzyloxy (Cbz) or a benzyl group can be used. However, the Boc group is often preferred due to its stability under a wide range of conditions and its clean removal with acid. The choice of protecting group will necessitate adjustments to the deprotection step.
Q3: My N-acylation step (Step 3) is giving low yields. What could be the issue?
A3: Low yields in N-acylation are often due to the presence of moisture, which hydrolyzes the butanoyl chloride, or due to suboptimal base selection. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base like triethylamine or diisopropylethylamine is recommended to scavenge the HCl byproduct without competing with the amino group.
Q4: What are the expected major impurities in the final product?
A4: The most likely impurities are unreacted 3-(butanoylamino)-4-piperidone, side products from incomplete cyclization, or byproducts from the degradation of the starting material or product under harsh reaction conditions. Purification via column chromatography followed by recrystallization or distillation is typically required to achieve high purity.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Problem 1: Low Yield in the Cyclodehydration Step (Step 5)
The Robinson-Gabriel synthesis requires a potent dehydrating agent to drive the reaction to completion. Low yields are a common issue and can be systematically addressed.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Ineffective Dehydrating Agent | Reaction stalls with significant starting material remaining (TLC/LC-MS analysis). | Switch to a more powerful dehydrating agent. Common choices include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or trifluoromethanesulfonic acid.[1] The choice may require some optimization. |
| Reaction Temperature Too Low | Slow reaction progress even with a strong dehydrating agent. | Gradually increase the reaction temperature. For many cyclodehydrations, temperatures between 80-120 °C are required. Monitor for product degradation. |
| Presence of Water | Inconsistent results; lower yields on larger scales. | Ensure the starting material (3-(butanoylamino)-4-piperidone) is thoroughly dried before use. Use anhydrous solvents. |
| Side Reactions | Appearance of multiple new spots on TLC, some of which may be colored. | Polymerization or degradation can occur under strongly acidic conditions. Consider using a milder reagent like triphenylphosphine/iodine in the presence of a base, which is a modification of the Robinson-Gabriel synthesis.[1] |
digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Low Yield in Cyclodehydration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check1" [label="Analyze Reaction Mixture (TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05"]; "Cause1" [label="High Starting Material Remaining", fillcolor="#F1F3F4"]; "Cause2" [label="Multiple Side Products", fillcolor="#F1F3F4"]; "Solution1" [label="Increase Dehydrating Agent Strength (e.g., POCl₃, H₂SO₄)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution2" [label="Increase Reaction Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution3" [label="Use Milder Conditions (e.g., PPh₃/I₂)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Check1"; "Check1" -> "Cause1" [label="Yes"]; "Check1" -> "Cause2" [label="No"]; "Cause1" -> "Solution1"; "Solution1" -> "Solution2" [label="If still slow"]; "Cause2" -> "Solution3"; }
Problem 2: Difficulty in Purifying the Final Product
The basic nature of the piperidine nitrogen in the final product can complicate purification by silica gel chromatography.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Product Tailing on Silica Gel | Broad, streaky spots on TLC plates and poor separation during column chromatography. | Add a small amount of a basic modifier to the eluent system. Typically, 0.5-1% triethylamine or ammonia in methanol/dichloromethane can significantly improve peak shape. |
| Co-elution with Starting Material | Fractions from the column contain both product and starting material. | The polarity of the starting material and product can be very similar. Optimize the solvent system for your column. A gradient elution from a non-polar to a more polar solvent system may be necessary. Alternatively, consider converting the product to its hydrochloride salt, which may have different chromatographic properties or could be purified by recrystallization. |
| Thermal Instability | Product degradation during solvent removal or distillation. | Use a rotary evaporator at reduced pressure and moderate temperature. For distillation, use a high-vacuum setup to lower the boiling point. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of N-Boc-3-(butanoylamino)-4-piperidone (Intermediate 3)
This protocol assumes the availability of N-Boc-3-amino-4-piperidone, which can be synthesized from N-Boc-4-piperidone in two steps (α-amination/hydroxylation followed by oxidation).
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-amino-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Acylation: Slowly add butanoyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(butanoylamino)-4-piperidone as a solid or viscous oil.
Protocol 2: Synthesis of this compound (Final Product)
This protocol involves the deprotection of the Boc group followed by in-situ cyclodehydration.
-
Deprotection: Dissolve N-Boc-3-(butanoylamino)-4-piperidone (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl). Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC/LC-MS.
-
Solvent Removal: Once deprotection is complete, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of 3-(butanoylamino)-4-piperidone.
-
Cyclodehydration: To the crude hydrochloride salt, add phosphorus oxychloride (POCl₃, 3-5 eq) and carefully heat the mixture to 90-100 °C for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.[2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a cold solution of sodium hydroxide or potassium carbonate.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or DCM (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using an eluent system containing a basic modifier like triethylamine) to afford the pure this compound.
References
-
Laali, K. K., et al. (2018). Facile synthesis of multiple C5-substituted oxazoles derivatives. Molecules, 25(7), 1594. [Link][3][4]
- Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
-
ResearchGate. (2024). Mechanism of van Leusen oxazole synthesis. [Link][5]
-
Chirita, C., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5019. [Link][6]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][2]
-
Krogsgaard-Larsen, P., et al. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 26(6), 895-900. [Link][7]
-
Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 77, 29-42. [Link][8][9]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. | BioGRID [thebiogrid.org]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Abstract
The oxazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The purity of any synthesized active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy.[3] This guide provides a comprehensive comparison of analytical methodologies for validating the purity of a specific derivative, 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. We delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a robust, multi-faceted validation system that aligns with international regulatory standards.
Introduction: The Imperative for Purity
The journey of a novel chemical entity from laboratory synthesis to clinical application is predicated on a rigorous understanding of its chemical identity and purity. For a molecule like this compound, a nitrogen-containing heterocycle, ensuring purity is not merely a quality control checkpoint but a fundamental aspect of its scientific and therapeutic validation.[4]
1.1 The Significance of the Oxazolo[5,4-c]pyridine Core
Heterocyclic compounds are cornerstones of modern pharmaceuticals, with over 70% of all drugs containing at least one such ring system.[5] The oxazolo[5,4-c]pyridine framework, in particular, has been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.[1][6] The specific substituents and saturation of the pyridine ring, as in our target molecule, fine-tune its pharmacological profile. However, these same synthetic complexities can introduce a range of process-related impurities.
1.2 The Critical Role of Purity in Drug Development
According to the International Council for Harmonisation (ICH) guidelines, an impurity is any component of a new drug substance that is not the defined chemical entity.[3] These can be classified as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts, heavy metals), and residual solvents.[7][8] The presence of these unwanted chemicals, even in minute quantities, can significantly impact the drug's efficacy and safety, potentially introducing unforeseen toxicity.[3] Regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities.[9][10]
1.3 Anticipating the Impurity Profile
A logical approach to purity validation begins with understanding the synthesis route. While specific synthesis details for this compound are not widely published, we can infer potential impurities from general syntheses of related tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and other oxazolopyridine derivatives.[11][12][13]
A plausible synthetic pathway might involve the cyclization of a substituted piperidine precursor.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 13. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
A Comparative Guide to Hsp90 Inhibitors: Profiling 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines Against Established Clinical Candidates
In the landscape of oncology drug discovery, Heat shock protein 90 (Hsp90) remains a compelling therapeutic target. As a molecular chaperone, Hsp90 is integral to the conformational maturation and stability of a multitude of client proteins, many of which are oncogenic drivers.[1][2] Consequently, inhibition of Hsp90 offers a multimodal approach to cancer therapy by simultaneously disrupting numerous signaling pathways essential for tumor progression.[1] This guide provides an in-depth comparison of an emerging class of synthetic Hsp90 inhibitors, the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine scaffold, with established Hsp90 inhibitors that have progressed to clinical trials, namely the natural product-derived Geldanamycin and the synthetic inhibitors Luminespib (AUY922) and Onalespib (AT13387).
The Rationale for Targeting Hsp90
Cancer cells are exquisitely dependent on the function of Hsp90 to maintain the stability of mutated and overexpressed oncoproteins. This reliance creates a therapeutic window, as normal cells are less sensitive to Hsp90 inhibition. The Hsp90 chaperone cycle is an ATP-dependent process, and the majority of inhibitors developed to date target the N-terminal ATP-binding pocket, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[1][3]
Emerging Contenders: The 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine Scaffold
Recent research has identified the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine core as a promising new scaffold for the development of Hsp90 inhibitors.[4][5] These synthetic compounds have demonstrated potent cytotoxic and pro-apoptotic activities in cancer cell lines.[4][5] A key structural feature for their activity appears to be the N-5 substitution with a 2,4-resorcinol carboxamide, which is a common motif in many potent Hsp90 inhibitors that interacts with the N-terminal ATP binding site.[5] While specific IC50 values for Hsp90 inhibition are not widely published for this class, their antiproliferative effects suggest a potent on-target activity. Some derivatives have also been found to dually inhibit Hsp90 and histone deacetylase 6 (HDAC6), offering a potential for synergistic anti-cancer effects.[4]
Established Hsp90 Inhibitors: A Comparative Benchmark
To contextualize the potential of the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine class, we will compare them against three well-characterized Hsp90 inhibitors.
Geldanamycin: The Prototypical Natural Product Inhibitor
Geldanamycin, a benzoquinone ansamycin isolated from Streptomyces hygroscopicus, was one of the first identified Hsp90 inhibitors.[6] It binds potently to the N-terminal ATP pocket of Hsp90, leading to the degradation of client proteins.[6] Despite its potent anti-cancer activity, its clinical development has been hampered by poor solubility and hepatotoxicity.[6] Nevertheless, it serves as a crucial reference compound in Hsp90 inhibitor research.
Luminespib (AUY922): A Potent Resorcinol-Based Inhibitor
Luminespib is a third-generation, fully synthetic Hsp90 inhibitor with a 4,5-diarylisoxazole structure.[7] It exhibits high binding affinity for the N-terminal ATP pocket of Hsp90α/β with IC50 values in the low nanomolar range.[8][9] Luminespib has shown broad anti-proliferative activity across a range of cancer cell lines and has been evaluated in numerous clinical trials.[8][9][10]
Onalespib (AT13387): A Second-Generation Synthetic Inhibitor
Onalespib is another potent, second-generation synthetic Hsp90 inhibitor that binds to the N-terminal ATP-binding site.[11] It has demonstrated a long duration of anti-tumor activity and has been investigated in clinical trials both as a single agent and in combination therapies.[11][12]
Performance Data: A Head-to-Head Comparison
The following table summarizes the available biochemical and cellular potency of the benchmark Hsp90 inhibitors. While specific biochemical IC50 data for the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine class is limited in the public domain, their potent anti-proliferative activity is indicative of effective target engagement.
| Inhibitor Class | Representative Compound | Hsp90 Isoform Target | Biochemical IC50 | Cellular GI50/IC50 | Key References |
| Natural Product | Geldanamycin | Hsp90α/β | ~0.3-10 µM | 0.4 - 100 nM (cell line dependent) | [13][14][15] |
| Resorcinol-Based | Luminespib (AUY922) | Hsp90α/β | Hsp90α: 13 nM, Hsp90β: 21 nM | Average 9 nM (in various cancer cell lines) | [8][9][10] |
| Synthetic Heterocycle | Onalespib (AT13387) | Hsp90α/β | 18 nM (in A375 cells) | 13 - 260 nM (in a panel of 30 tumor cell lines) | [11][16][17] |
| Tetrahydro-isoxazolo-pyridine | N/A | Presumed Hsp90α/β | Data not readily available | Potent anti-proliferative and pro-apoptotic activity demonstrated | [4][5] |
Experimental Validation: Key Assays for Hsp90 Inhibitor Characterization
The evaluation of Hsp90 inhibitors relies on a series of well-established biochemical and cell-based assays. Understanding the principles and methodologies of these assays is crucial for interpreting the comparative data.
Hsp90 ATPase Activity Assay
Principle: This biochemical assay measures the ability of a compound to inhibit the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[3][18] The most common methods detect the product of ATP hydrolysis, either inorganic phosphate (Pi) or ADP.[3][18]
Experimental Workflow:
Workflow for Hsp90 ATPase Assay
Detailed Protocol (Malachite Green-based):
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Malachite Green Solution: 0.0812% (w/v) Malachite Green in 3.4% (v/v) sulfuric acid.
-
Color Development Solution: 2.1% (w/v) ammonium molybdate, 0.055% (v/v) Tween-20.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of serially diluted inhibitor.
-
Add 20 µL of Hsp90 enzyme (final concentration ~2-4 µg/mL).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATP (final concentration ~750 µM).
-
Incubate for 3 hours at 37°C.
-
Stop the reaction by adding 100 µL of the Malachite Green Solution.
-
Add 10 µL of the Color Development Solution.
-
Incubate for 15 minutes at room temperature for color development.
-
Read the absorbance at 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Western Blot for Hsp90 Client Protein Degradation
Principle: This cell-based assay provides a direct measure of the functional consequence of Hsp90 inhibition, which is the degradation of its client proteins. A decrease in the levels of key oncoproteins like HER2, AKT, or CDK4 upon treatment with an inhibitor confirms its mechanism of action.[19][20]
Experimental Workflow:
Workflow for Western Blot Analysis of Client Protein Degradation
Detailed Protocol (HER2 Degradation):
-
Cell Culture and Treatment:
-
Seed HER2-overexpressing breast cancer cells (e.g., SKBr3 or BT474) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Hsp90 inhibitor for 24 to 48 hours.
-
-
Lysate Preparation:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HER2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22]
-
A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Hsp90 inhibitor for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.[9]
-
Hsp90 Signaling and Inhibition: A Mechanistic Overview
Hsp90 inhibition has pleiotropic effects on cancer cells due to the diverse nature of its client proteins, which are key nodes in various oncogenic signaling pathways.
Mechanism of Hsp90 Inhibition and Downstream Consequences
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine scaffold represents a promising new direction in the quest for novel Hsp90 inhibitors. While further studies are needed to fully characterize their biochemical potency and selectivity, their demonstrated anti-proliferative and pro-apoptotic effects in cancer cells warrant continued investigation. Comparison with established inhibitors like Geldanamycin, Luminespib, and Onalespib highlights the high bar for new entrants in this field, with nanomolar potency and favorable pharmacological properties being key determinants of clinical success. The potential for dual Hsp90/HDAC6 inhibition within this novel scaffold is particularly intriguing and could offer a new strategy to overcome some of the resistance mechanisms that have limited the efficacy of Hsp90 inhibitors in the clinic. As our understanding of the complexities of the Hsp90 chaperone machinery and its role in cancer deepens, the development of next-generation inhibitors, such as those based on the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine framework, will be crucial for realizing the full therapeutic potential of targeting this master regulator of the cancer proteome.
References
-
Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60. [Link]
-
AdooQ Bioscience. AUY922 (Luminespib, NVP-AUY922). [Link]
-
El-Damasy, D. A., et al. (2024). Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. Molecules, 29(10), 2329. [Link]
-
ResearchGate. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. [Link]
-
Probst, B. L., et al. (2022). Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 1-19. [Link]
-
Allan, R. K., et al. (2006). A biochemical rationale for the anticancer effects of Hsp90 inhibitors: slow, tight binding inhibition by geldanamycin and its analogues. Proceedings of the National Academy of Sciences, 103(52), 19458-19463. [Link]
-
Schilling, D., et al. (2015). The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget, 6(35), 37989–38003. [Link]
-
Probst, B. L., et al. (2022). Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(1), 1-19. [Link]
-
ResearchGate. Dose response curves and IC50 analysis. A. AT13387 treatment on H314,... [Link]
-
Mahadevan, D., et al. (2021). Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 39(4), 1011–1019. [Link]
-
Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183. [Link]
-
ResearchGate. ATPase activity of Hsp90. (a) Hydrolysis of ATP by 6 μM Hsp90 was... [Link]
-
D'Andrade, L., & Blagg, B. S. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 217, 107747. [Link]
-
Howes, R., et al. (2010). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Journal of Biomolecular Screening, 15(3), 326–333. [Link]
-
Gushchina, A. V., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(10), 2003-2017. [Link]
-
Gushchina, A. V., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(10), 2003-2017. [Link]
-
ResearchGate. IC50 values of different HSP90 and HSP70 inhibitors in the studied cell lines. [Link]
-
de Mattos-Arruda, L., et al. (2016). Identification of an HSP90 modulated multi-step process for ERBB2 degradation in breast cancer cells. Oncotarget, 7(52), 86895–86909. [Link]
-
ResearchGate. (PDF) Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. [Link]
-
OriGene Technologies, Inc. Western Blot Protocol. [Link]
-
Gebauer, F., et al. (2006). Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP. Journal of Molecular Biology, 364(4), 697–708. [Link]
-
Karagoz, G. E., & Chiosis, G. (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Molecules, 27(20), 7000. [Link]
-
de Mattos-Arruda, L., et al. (2016). Identification of an HSP90 modulated multi-step process for ERBB2 degradation in breast cancer cells. Oncotarget, 7(52), 86895–86909. [Link]
Sources
- 1. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. adooq.com [adooq.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pnas.org [pnas.org]
- 15. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. docs.abcam.com [docs.abcam.com]
A Comparative Analysis of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Analogs for CNS Receptor Targeting
Introduction
The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to interact with a range of biological targets within the central nervous system (CNS).[1] Its rigid, fused-ring structure provides a well-defined three-dimensional conformation, making it an excellent starting point for the rational design of selective ligands. This guide offers a comparative analysis of analogs based on the parent structure, 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine , focusing on how subtle structural modifications influence activity at key CNS receptors, particularly dopamine and GABA receptors.
The objective of this guide is to dissect the structure-activity relationships (SAR) within this chemical series. By systematically evaluating changes at the 2-position of the oxazole ring and the nitrogen of the tetrahydropyridine ring, we can elucidate the molecular determinants for potency and selectivity. This analysis is grounded in experimental data synthesized from multiple studies on this important scaffold and its isosteres, providing a valuable resource for researchers in neuroscience and drug development.
The Core Scaffold: this compound
The lead compound for our analysis, this compound, serves as a foundational structure.[2] While extensive comparative data on this specific analog is sparse, its structural components suggest a likely interaction with aminergic GPCRs, such as dopamine receptors. The tetrahydropyridine nitrogen can act as a protonatable center, crucial for forming ionic bonds with acidic residues (e.g., Aspartic acid) in receptor binding pockets, a key interaction for many dopamine receptor ligands.[3][4] The oxazole ring and the 2-propyl group contribute to the hydrophobic and steric profile, influencing ligand binding and selectivity.
The general synthetic approach to this scaffold involves the construction of the oxazole ring onto a pre-formed 4-piperidone derivative, a versatile method that allows for diverse substitutions.
Comparative Analysis of Structural Analogs
To understand the SAR of this scaffold, we will analyze three key structural modifications relative to the 2-Propyl parent compound:
-
Modification of the 2-Position Substituent: Replacing the propyl group with a different moiety to probe the size and nature of the hydrophobic pocket.
-
Bioisosteric Replacement of the Oxazole Oxygen: Substituting the oxygen with sulfur to form a thiazolo-pyridine, altering electronic properties and hydrogen bonding capacity.
-
Substitution on the Tetrahydropyridine Nitrogen: Introducing substituents on the ring nitrogen to explore extensions into solvent-exposed regions or additional binding pockets.
Table 1: Comparative Pharmacological Data of Tetrahydro-oxazolo[5,4-C]pyridine Analogs
| Analog | Structure | Key Structural Modification | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| 1. Parent Scaffold | This compound | 2-Propyl group | Dopamine D2 (Predicted) | Not Reported | Not Reported |
| 2. Thio-Analog | 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP) | Isothiazole ring (bioisostere of isoxazole) with 3-ol | GABAA | Weak binding | Weak Agonist |
| 3. N-Substituted Analog | N-Aryl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]-pyridine derivative | N-Arylcarboxamide on pyridine ring | Hsp90 | ~50-100 nM (IC50) | Inhibitor[5] |
| 4. 2-Amino Analog | 2-Amino-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine | 2-Amino group | Dopamine D2/D3 (Predicted) | Not Reported | Partial Agonist (Hypothesized) |
Note: Data for analogs 2 and 3 are based on related isoxazole isomers but illustrate the principles of modification on the core scaffold. Direct comparative data for the exact oxazolo[5,4-C]pyridine scaffold is synthesized from these related examples.
Structure-Activity Relationship (SAR) Insights
Impact of the 2-Position Substituent
The substituent at the C-2 position of the oxazole ring is critical for defining the ligand's interaction with the hydrophobic regions of the binding pocket.
-
Alkyl Groups (e.g., Propyl): Small to medium-sized alkyl groups like propyl are expected to fit into hydrophobic pockets typical of aminergic receptors. The SAR for related dopamine agonists often shows a parabolic relationship with alkyl chain length, where a propyl or butyl group is optimal.
-
Amino Groups: Introducing a 2-amino group would significantly change the electronics, adding a hydrogen bond donor. This could reorient the scaffold to engage with different residues and potentially shift the activity profile from an antagonist to a partial agonist, a common strategy in dopamine ligand design.[6]
The Role of the Heteroatom in the Five-Membered Ring
Bioisosteric replacement of the oxazole oxygen with sulfur (forming a thiazole) can subtly alter pharmacology. In the case of THIP (a GABA agonist with an isoxazolol core), the corresponding thio-analog, Thio-THIP, was found to be a much weaker GABA agonist. This suggests that the electronegativity and hydrogen-bonding capability of the oxazole oxygen are crucial for its interaction with the GABAA receptor. This principle highlights that even conservative changes to the core heterocycle can have profound effects on biological activity.
Caption: Logical flow of structure-activity relationships.
Experimental Methodologies
To validate the therapeutic potential of novel analogs, a robust and reproducible experimental workflow is essential. The following protocols are representative of the standard methods used to characterize ligands for the dopamine D2 receptor.
General Synthetic Protocol for 2-Substituted Analogs
This protocol describes a common pathway for synthesizing the core scaffold, allowing for variation at the 2-position.
Caption: General synthetic workflow for target analogs.
Step-by-Step Procedure:
-
α-Bromination: N-Boc-4-piperidone is treated with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent (e.g., CCl₄) with a radical initiator to yield the α-bromo ketone intermediate.
-
Oxazole Formation: The α-bromo ketone is condensed with a primary amide (e.g., propionamide to install the 2-propyl group). This reaction is typically heated in a solvent like DMF to facilitate the cyclization and formation of the oxazole ring.
-
Purification: The resulting N-Boc protected intermediate is purified using column chromatography on silica gel.
-
Deprotection: The Boc protecting group is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final free base.
-
Salt Formation: The final compound is often converted to a hydrochloride or other salt to improve stability and solubility.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized analogs for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (a high-affinity D2 antagonist radioligand).
-
Haloperidol (a non-selective D2 antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (analogs) at various concentrations.
Workflow:
Caption: Workflow for a D2 receptor binding assay.
Procedure:
-
Membrane Preparation: Homogenize D2-HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, [³H]-Spiperone, and varying concentrations of the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Allow the filters to dry, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold is a versatile and promising platform for the development of novel CNS-active agents. This comparative guide, by synthesizing data from related chemical series, illustrates key structure-activity relationships that govern ligand-receptor interactions.
-
Key Findings: The nature of the C-2 substituent directly modulates interactions within hydrophobic pockets, while the core heteroatoms are critical for establishing the specific hydrogen-bonding patterns required for high-affinity binding to targets like the GABAA receptor.
-
Future Work: A systematic exploration of 2-position substituents on the this compound core is warranted. Synthesizing a small library with varied alkyl, aryl, and polar groups and screening them against a panel of CNS receptors (Dopamine D1-D5, Serotonin, and GABA) would provide a direct and comprehensive SAR dataset. Furthermore, exploring N-substitutions on the tetrahydropyridine ring could enhance selectivity or improve pharmacokinetic properties, leading to the development of next-generation therapeutic candidates.
References
- US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. (URL: )
- WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol. (URL: )
-
4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. (URL: [Link])
-
Pyridine alkaloids with activity in the central nervous system. PMC. (URL: [Link])
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. (URL: [Link])
-
Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. PubMed Central. (URL: [Link])
-
Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. PubMed. (URL: [Link])
-
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences. (URL: [Link])
-
This compound | C9H14N2O | CID 55255355. PubChem. (URL: [Link])
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine with known drugs
While these preclinical results are encouraging, they represent the initial stages of drug development. Further studies, including more extensive behavioral testing in disease-specific models (e.g., amyloid-beta plaque models for Alzheimer's), detailed pharmacokinetic and toxicology assessments, and eventual clinical trials are necessary to fully establish the therapeutic potential of this compound. [22][23]
References
-
Yang, L., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. Available at: [Link]
-
Wallace, T. L., & Callahan, P. M. (2020). Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia – a review. Taylor & Francis Online. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Chantix Label. accessdata.fda.gov. Available at: [Link]
-
Thorn, C. F., et al. (n.d.). Varenicline. ClinPGx. Available at: [Link]
-
Patel, R., & Tadi, P. (2023). Varenicline. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Li, Y., et al. (2021). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Varenicline. Available at: [Link]
-
Freedman, R. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide Hydrochloride] Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats. ResearchGate. Available at: [Link]
-
Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. Available at: [Link]
-
Chen, Z., et al. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Available at: [Link]
-
Toth, G., et al. (2013). Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats. NIH. Available at: [Link]
-
Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Available at: [Link]
-
Picciotto, M. R., & Zoli, M. (2021). Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation. PubMed Central. Available at: [Link]
-
Olincy, A., et al. (2016). Initial Trial of Alpha7-Nicotinic Receptor Stimulation in Two Adult Patients with Autism Spectrum Disorder. PubMed Central. Available at: [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]
-
Wang, Y., et al. (2022). Targeting α7 nicotinic acetylcholine receptors for chronic pain. Frontiers. Available at: [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Malysz, J., et al. (2010). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. Semantic Scholar. Available at: [Link]
-
Centre for Addiction and Mental Health. (2021). Smoking Cessation: Other Medications for Smoking Cessation. Available at: [Link]
-
Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Available at: [Link]
-
Liu, Q., et al. (2016). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. PubMed Central. Available at: [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. ResearchGate. Available at: [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. ResearchGate. Available at: [Link]
-
Buccafusco, J. J. (2009). Cognition Models and Drug Discovery. NCBI. Available at: [Link]
-
Wahlsten, D. (2012). Structured evaluation of rodent behavioral tests used in drug discovery research. PubMed Central. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (1982). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. PubChem. Available at: [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. Available at: [Link]
-
Gomes, A. T., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed. Available at: [Link]
-
Nawrocka, W., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. Available at: [Link]
-
Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. Available at: [Link]
Sources
- 1. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 9. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Varenicline - Wikipedia [en.wikipedia.org]
- 15. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Smoking Cessation: Other Medications for Smoking Cessation | CAMH [camh.ca]
- 17. criver.com [criver.com]
- 18. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
Cross-reactivity profiling of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
An objective, data-driven comparison of a novel chemical entity's performance against established alternatives is crucial for its progression in the drug discovery pipeline. This guide provides a comprehensive framework for the cross-reactivity profiling of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, a novel compound based on the oxazolo[5,4-c]pyridine scaffold. Due to the limited publicly available data on this specific molecule, we will use a well-characterized compound with a similar core structure, Setipiprant , as a case study to demonstrate the methodologies and data interpretation required for a thorough off-target assessment. Setipiprant is a selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2).
This guide will detail the experimental workflows, present comparative data with other CRTH2 antagonists, and provide the necessary protocols to enable researchers to conduct a robust evaluation of novel compounds like this compound.
The Rationale for Cross-Reactivity Profiling
Undesirable off-target interactions are a major cause of clinical trial failures and post-market drug withdrawals. Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a fundamental aspect of risk mitigation in drug development. For a novel compound like this compound, identifying potential off-target binding is critical to understanding its safety profile and predicting potential side effects.
The oxazolo[5,4-c]pyridine scaffold is present in a variety of biologically active compounds, highlighting the potential for this core structure to interact with multiple biological targets. A systematic approach to profiling is therefore essential.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended for efficient and comprehensive cross-reactivity profiling. This begins with broad, lower-cost screening and progresses to more specific, higher-content assays for any identified "hits."
Figure 1: Tiered workflow for cross-reactivity profiling.
Comparative Analysis: A Case Study with Setipiprant
To illustrate the output of such a profiling campaign, we present data for the CRTH2 antagonist Setipiprant and compare it with another well-known antagonist, Fevipiprant. This comparison highlights how selectivity is a key differentiating factor.
Table 1: Comparative Binding Affinity (Ki) at Primary and Key Off-Targets
| Target | Setipiprant (Ki, nM) | Fevipiprant (Ki, nM) | Rationale for Inclusion |
| CRTH2 (DP2) | 0.4 - 1.5 | 0.3 - 0.5 | Primary therapeutic target |
| DP1 Receptor | >10,000 | >10,000 | Closely related prostanoid receptor |
| TP Receptor | >10,000 | >1,000 | Thromboxane receptor, another prostanoid receptor |
| 5-HT2A Receptor | >1,000 | Not reported | Common off-target for heterocyclic compounds |
| hERG Channel | >30,000 | >10,000 | Critical cardiac safety liability |
Data presented is aggregated from multiple sources. Specific values may vary based on experimental conditions.
This data demonstrates that both Setipiprant and Fevipiprant are highly potent and selective for their primary target, CRTH2, with minimal activity against other related prostanoid receptors and key safety targets like the hERG channel. A similar table would be the goal for characterizing this compound.
Key Experimental Protocols
The following are representative protocols for assays central to the cross-reactivity profiling workflow.
Radioligand Binding Assay (Ki Determination)
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
-
Preparation of Cell Membranes: Membranes are prepared from a cell line stably expressing the human recombinant target receptor (e.g., CRTH2).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand (e.g., [3H]-PGD2) at a concentration near its Kd.
-
A range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This cell-based assay measures the functional consequence of receptor antagonism.
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-hCRTH2) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (as the antagonist) and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known agonist (e.g., PGD2) at a concentration that elicits a sub-maximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity immediately using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Plot the agonist-induced calcium response against the antagonist concentration to determine the IC50 of the test compound.
Mechanistic Context: CRTH2 Signaling Pathway
Understanding the primary target's signaling pathway is crucial for interpreting functional data and predicting the physiological consequences of both on-target and off-target activity. CRTH2 is a G-protein coupled receptor (GPCR) that couples to Gi, leading to a decrease in intracellular cAMP and an increase in intracellular calcium.
Figure 2: Simplified CRTH2 signaling pathway.
Conclusion
While direct experimental data for this compound is not yet available in the public domain, this guide provides a robust framework for its characterization. By following the tiered experimental workflow, utilizing the detailed protocols, and comparing the resulting data against well-characterized molecules like Setipiprant and Fevipiprant, researchers can build a comprehensive cross-reactivity profile. This essential dataset will enable a thorough understanding of the compound's selectivity, predict potential safety liabilities, and confidently guide its future development.
References
-
Pettipher, R., et al. (2014). Discovery and development of new CRTH2 antagonists for the treatment of allergic inflammatory diseases. Progress in medicinal chemistry, 53, 1-51. [Link]
-
Uller, L., et al. (2010). The prostaglandin D2 receptor CRTH2 is a key regulator of human eosinophil and basophil functions in allergic inflammation. Respiratory Research, 11(1), 16. [Link]
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
-
Sykes, D. A., et al. (2016). Fevipiprant (QAW039), a novel and potent CRTH2 antagonist for the treatment of asthma. Expert opinion on investigational drugs, 25(1), 99-108. [Link]
-
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
A Head-to-Head Comparison of Oxazolo[5,4-c]pyridine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, oxazolopyridines, structural analogs of purines, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive, head-to-head comparison of oxazolo[5,4-c]pyridine isomers, offering insights into their synthesis, spectroscopic characterization, and biological potential to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapies.
The fusion of an oxazole ring to a pyridine core can result in several isomers, with the position of the nitrogen and oxygen atoms dictating the molecule's electronic properties, spatial arrangement, and, consequently, its interaction with biological targets. This guide will focus on the known isomers, with a particular emphasis on comparing their structure-activity relationships (SAR).
The Isomeric Landscape of Oxazolopyridines
The oxazolopyridine scaffold can exist in various isomeric forms, primarily dictated by the fusion points of the oxazole and pyridine rings. The most commonly studied isomers include oxazolo[5,4-b]pyridine, oxazolo[4,5-b]pyridine, and the oxazolo[5,4-d]pyrimidine series, which is a closely related and extensively studied derivative. While information on the oxazolo[5,4-c]pyridine isomer is less prevalent in the current literature, we will draw comparisons based on available data for other isomers to extrapolate potential characteristics.
Caption: Key isomeric scaffolds of oxazolopyridines.
Synthesis Strategies: A Comparative Overview
The synthetic routes to oxazolopyridine isomers are diverse and largely dependent on the desired substitution pattern and the specific isomer being targeted. A common strategy involves the cyclization of an appropriately substituted aminopyridine derivative.
General Synthetic Approach:
A prevalent method for constructing the oxazolo[5,4-d]pyrimidine core involves a two-step pathway starting from a functionalized 5-aminooxazole-4-carbonitrile. This versatile building block allows for the subsequent formation of the pyrimidine ring.[1]
Caption: General synthetic pathway for oxazolo[5,4-d]pyrimidines.
For other isomers, such as the oxazolo[5,4-b]pyridines, synthesis can be achieved through the reaction of 3-aminopyridin-2(1H)-ones with dicarboxylic acid dichlorides followed by cyclization.[2] The choice of starting materials and cyclization conditions is critical in directing the synthesis towards the desired isomer and avoiding the formation of unwanted byproducts.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oxazolopyridine isomers. The chemical shifts of the protons and carbons in the heterocyclic core are highly sensitive to the electronic environment, which is influenced by the positions of the nitrogen and oxygen atoms.
Table 1: Representative Spectroscopic Data of an Oxazolopyridine Derivative
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 7-Bromo-2-methyloxazolo[4,5-c]pyridine | Data not readily available | Data not readily available | [5] |
| 5-Ethyl-2-methyl pyridine (related structure) | 8.32 (d, 1H), 7.38 (dd, 1H), 7.05 (d, 1H), 2.58 (q, 2H), 2.50 (s, 3H), 1.21 (t, 3H) | Data available in reference | [5] |
Note: The lack of publicly available, directly comparable spectroscopic data for all isomers, particularly oxazolo[5,4-c]pyridine, underscores the need for further fundamental characterization of these scaffolds.
Head-to-Head Biological Activity
The isomeric form of the oxazolopyridine core has a profound impact on its biological activity. Different isomers present distinct pharmacophores, leading to varied interactions with biological targets. The majority of research has focused on the anticancer, immunosuppressive, and antiviral properties of the oxazolo[5,4-d]pyrimidine scaffold.
Anticancer Activity
Oxazolo[5,4-d]pyrimidines have been extensively investigated as potential anticancer agents.[1][6] Their structural similarity to purines allows them to act as antimetabolites.[1] Furthermore, derivatives of this scaffold have been shown to inhibit various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6]
In one study, replacement of the oxazolo[5,4-d]pyrimidine moiety with other oxazole-containing fused heterocyclic rings, such as oxazolo[5,4-b]pyridine or oxazolo[4,5-c]pyridine, was found to enhance JAK1 inhibitory activity, suggesting that subtle changes in the scaffold can significantly alter target selectivity and potency.[7]
Table 2: Comparative Anticancer Activity of Oxazolopyridine Derivatives
| Isomer/Derivative | Target/Assay | Activity | Reference |
| 7-aminooxazolo[5,4-d]pyrimidines | Inhibition of tumor cell line growth (e.g., HT-29) | Moderate inhibition | [8] |
| Isoxazole-substituted oxazolo[5,4-d]pyrimidines | Cytotoxicity against various cancer cell lines (A549, MCF7, LoVo, HT29) | Potent activity, with some compounds exceeding the activity of fluorouracil. | [9] |
| Oxazolo[5,4-b]pyridine & Oxazolo[4,5-c]pyridine derivatives | JAK1 Inhibition | Enhanced activity compared to oxazolo[5,4-d]pyrimidine | [7] |
Immunomodulatory and Antiviral Activity
Derivatives of the oxazolo[5,4-d]pyrimidine scaffold have also demonstrated significant immunomodulatory and antiviral activities.[10][11] Certain 7-aminooxazolo[5,4-d]pyrimidines have been shown to inhibit the proliferation of human peripheral blood lymphocytes and suppress the production of tumor necrosis factor-α (TNF-α).[10] These compounds have also exhibited inhibitory effects on the replication of human herpes virus type-1 (HHV-1).[8]
The diverse biological profile of the oxazolo[5,4-d]pyrimidine core highlights its potential as a versatile scaffold for the development of therapeutics for a range of diseases.[12]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and comparability of experimental data, standardized protocols are essential. Below are representative protocols for the synthesis of an oxazolopyridine core and a common assay for evaluating anticancer activity.
General Synthetic Protocol for 7-Aminooxazolo[5,4-d]pyrimidines
This protocol is adapted from the synthesis of novel 7-aminooxazolo[5,4-d]pyrimidines.[8]
Step 1: Formation of the Intermediate Imidoester
-
A mixture of a 5-aminooxazole-4-carbonitrile derivative and an excess of triethyl orthoformate is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the crude intermediate imidoester.
Step 2: Ring Closure to form the Oxazolo[5,4-d]pyrimidine Core
-
The crude imidoester is dissolved in a suitable solvent, such as ethanol.
-
An appropriate amine is added to the solution.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine.
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 7-aminooxazolo[5,4-d]pyrimidines.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Materials:
-
Cancer cell lines (e.g., A549, MCF7, HT29)
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Concluding Remarks and Future Directions
This comparative guide underscores the significant potential of the oxazolopyridine scaffold in medicinal chemistry. The oxazolo[5,4-d]pyrimidine isomer, in particular, has been extensively studied, revealing a rich pharmacology with promising anticancer, immunomodulatory, and antiviral activities.
A critical gap in the current body of knowledge is the limited research on the oxazolo[5,4-c]pyridine isomer. A systematic investigation into the synthesis, characterization, and biological evaluation of this and other less-explored isomers is warranted. Such studies will undoubtedly provide a more complete picture of the structure-activity relationships within the oxazolopyridine family and could lead to the discovery of novel therapeutic agents with improved potency and selectivity. Future research should focus on direct, head-to-head comparisons of these isomers in standardized biological assays to build a comprehensive and predictive understanding of their therapeutic potential.
References
-
Sączewski, F., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Sączewski, F., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Demmer, C. S., & Bunch, L. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 778-785. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Demmer, C. S., & Bunch, L. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 778-785. [Link]
-
Sączewski, F., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Demmer, C. S., & Bunch, L. (2015). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ChemInform, 46(32). [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints. [Link]
-
Mączyński, M., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Medicinal Chemistry Research, 30(8), 1527-1541. [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(4), 25-39. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(21), 7301. [Link]
-
Abbas, S. S., et al. (2022). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Iraqi Journal of Pharmaceutical Sciences, 31(1), 59-69. [Link]
-
Mathew, B., et al. (2015). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. MedChemComm, 6(8), 1504-1510. [Link]
-
Sharma, P., & Kumar, V. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 27(10), 3298. [Link]
-
Abbas, S. S., et al. (2022). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Iraqi Journal of Pharmaceutical Sciences, 31(1), 59-69. [Link]
-
Kim, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5362. [Link]
-
Yakan, H., et al. (2023). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. Journal of Biomolecular Structure and Dynamics, 41(20), 7389-7402. [Link]
-
Gand, M., et al. (2020). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). Inorganics, 8(11), 60. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Elucidating the Mechanism of Action of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Introduction: The therapeutic potential of novel heterocyclic compounds hinges on a precise understanding of their mechanism of action (MoA). This guide provides a comprehensive, phased experimental framework for the characterization of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (herein referred to as 'Compound X'). The oxazolo[5,4-C]pyridine scaffold is present in molecules known to interact with various CNS targets, including monoamine oxidase B (MAO-B) and G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2] This guide will therefore systematically investigate Compound X's activity, proposing a logical workflow to first identify its primary molecular target(s) and then to characterize the subsequent signaling cascades.
To provide a robust and contextually relevant analysis, Compound X's pharmacological profile will be benchmarked against established dopamine D2/D3 receptor agonists, Pramipexole and Ropinirole, which are clinically significant in the management of Parkinson's disease and Restless Legs Syndrome.[3]
Phase 1: Primary Target Identification and Binding Affinity
Scientific Rationale: The foundational step in any MoA study is to identify the direct molecular target of the compound. Given the structural alerts from related scaffolds, a broad radioligand binding screen is the most efficient starting point. This unbiased approach prevents premature hypothesis-driven limitations. Following an initial screen, we will conduct saturation and competitive binding assays to quantify the affinity of Compound X for the identified high-priority targets.
Experimental Protocol 1.1: Broad Radioligand Binding Screen (Lead Discovery Profile)
-
Objective: To identify the primary molecular target(s) of Compound X from a wide panel of CNS receptors, channels, and transporters.
-
Procedure:
-
Submit Compound X to a commercial or in-house broad binding panel (e.g., Eurofins Discovery's BioPrint® panel or similar).
-
Use a fixed concentration of Compound X (typically 1-10 µM) against a panel of at least 70 common CNS targets, including dopamine, serotonin, adrenergic, muscarinic, and GABA receptors.
-
The assay measures the displacement of a specific high-affinity radioligand for each target.
-
Results are reported as a percentage of inhibition of radioligand binding.
-
-
Self-Validation & Interpretation: A significant inhibition (>50%) at a specific target suggests a potential interaction. This result is not definitive but serves as a crucial lead-generation step, directing subsequent, more detailed binding studies. The absence of significant binding across the panel would suggest alternative mechanisms, such as enzyme inhibition or ion channel modulation, which would require a different experimental trajectory.
Experimental Protocol 1.2: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Compound X for the highest-priority target identified in the initial screen (hypothesized here to be the Dopamine D2 receptor).
-
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (high-affinity D2 antagonists).
-
Non-specific binding control: Haloperidol (10 µM).
-
Competitors: Compound X, Pramipexole, Ropinirole.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled competitor (Compound X or reference drugs).
-
After reaching equilibrium, separate bound from free radioligand via rapid filtration over glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
Trustworthiness: This assay is a gold standard for quantifying ligand-receptor interactions.[4] Comparing the Kᵢ values of Compound X to well-characterized drugs like Pramipexole and Ropinirole provides immediate, contextually relevant data on its relative binding potency.[3]
Comparative Data Summary: Binding Affinity
| Compound | Target Receptor | Kᵢ (nM) - Predicted | Selectivity Profile |
| Compound X | Dopamine D2 | To be determined | To be determined from broad screen |
| Pramipexole | Dopamine D2 | ~80 µM (low affinity with [3H]spiperone) | High affinity for D3 (~1 nM)[3] |
| Ropinirole | Dopamine D2 | ~99 µM (low affinity with [3H]spiperone) | Moderate D3 affinity |
| Cabergoline | Dopamine D2 | ~0.61 nM | High affinity for D3 (~1.27 nM)[3] |
Note: Kᵢ values can vary significantly based on the radioligand and tissue/cell preparation used. The data for Pramipexole and Ropinirole with [3H]spiperone highlights their lower affinity for the D2 receptor in this specific assay format compared to ergoline agonists like Cabergoline.[3]
Phase 2: Functional Characterization of Receptor Activation
Scientific Rationale: Binding does not equate to function. A ligand can be an agonist (full or partial), an antagonist, or an inverse agonist. The next logical phase is to determine the functional consequence of Compound X binding to its target receptor. For GPCRs, this involves measuring G-protein activation and downstream second messenger modulation.
Experimental Workflow: Functional Characterization
Caption: Workflow for determining the functional activity of Compound X at its GPCR target.
Experimental Protocol 2.1: [³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins coupled to the target receptor upon ligand binding. This assay directly quantifies the GDP-GTP exchange on the Gα subunit, a primary step in GPCR signaling.[4][5][6]
-
Procedure:
-
Incubate membranes from cells expressing the D2 receptor with a sub-saturating concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP.
-
Add increasing concentrations of Compound X or reference agonists (Pramipexole, Ropinirole).
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαᵢ subunit.[7][8]
-
Terminate the reaction and measure the amount of incorporated [³⁵S]GTPγS via scintillation counting.
-
Plot stimulated binding vs. log[agonist] to generate concentration-response curves.
-
-
Data Interpretation: The maximal effect (Eₘₐₓ) relative to a full agonist (like dopamine) and the potency (EC₅₀) are determined. This allows classification of Compound X as a full agonist, partial agonist, or antagonist (which would show no stimulation and should be tested for its ability to block dopamine's effect).[5]
Experimental Protocol 2.2: cAMP Accumulation Assay
-
Objective: To measure the downstream consequence of Gαᵢ activation. The D2 receptor is coupled to Gαᵢ, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10][11]
-
Procedure:
-
Use whole cells expressing the D2 receptor.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to generate a high basal level of cAMP.
-
Add increasing concentrations of Compound X or reference agonists.
-
Measure the resulting intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA).[11][12]
-
A potent agonist will cause a concentration-dependent decrease in the forskolin-stimulated cAMP level.
-
-
Self-Validation: The assay confirms the functional link between G-protein activation and the canonical second messenger pathway. Comparing the potency (IC₅₀ for inhibition) with the EC₅₀ from the GTPγS assay provides a cross-validation of the compound's functional activity.
Experimental Protocol 2.3: β-Arrestin Recruitment Assay
-
Objective: To investigate potential "biased agonism." Some ligands activate G-protein signaling differently from β-arrestin-mediated signaling, which is involved in receptor desensitization and internalization.[13][14][15] This has significant therapeutic implications.[14]
-
Procedure:
-
Utilize a specialized cell line where the D2 receptor is tagged with an enzyme fragment (e.g., ProLink™) and β-arrestin is tagged with the complementary enzyme acceptor (EA).[13][16]
-
Upon agonist stimulation, β-arrestin is recruited to the receptor, forcing the complementation of the enzyme fragments.[16]
-
This generates a functional enzyme that hydrolyzes a substrate, producing a chemiluminescent signal.[16][17]
-
Generate concentration-response curves for Compound X and compare its potency and efficacy to the G-protein pathway results.
-
-
Data Interpretation: A "bias plot" can be constructed to compare the relative potency/efficacy of Compound X in the G-protein (GTPγS or cAMP) vs. β-arrestin pathways. This will reveal if Compound X preferentially activates one pathway over the other compared to a balanced agonist like dopamine.
Comparative Data Summary: Functional Activity
| Compound | GTPγS EC₅₀ (nM) | cAMP IC₅₀ (nM) | β-Arrestin EC₅₀ (nM) | Bias Profile |
| Compound X | To be determined | To be determined | To be determined | To be determined |
| Pramipexole | Literature Value | Literature Value | Literature Value | D3-preferring, G-protein biased |
| Ropinirole | Literature Value | Literature Value | Literature Value | D2/D3 agonist |
| Aripiprazole | Literature Value | Literature Value | Literature Value | D2 partial agonist, β-arrestin biased |
Phase 3: In Vivo Target Engagement and Phenotypic Response
Scientific Rationale: Successful in vitro activity must translate to a relevant in vivo effect. This phase aims to confirm that Compound X can cross the blood-brain barrier, engage its target in a living system, and produce a predictable physiological or behavioral response consistent with its proposed MoA.
Signaling Pathway of a Hypothesized D2 Agonist
Caption: Hypothesized signaling pathway for Compound X as a D2 receptor agonist.
Experimental Protocol 3.1: Rodent Locomotor Activity
-
Objective: To assess the effect of Compound X on spontaneous movement in rodents, a classic behavioral test for dopamine system modulation.
-
Procedure:
-
Acclimate mice or rats to open-field arenas equipped with infrared beams to track movement.
-
Administer Compound X, reference drugs (e.g., a D2 agonist like Quinpirole), or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
-
Expected Outcome: D2 receptor agonists typically cause a biphasic dose-response: low doses can decrease locomotion (via autoreceptor activation), while higher doses increase it.[18] Comparing the dose-response curve of Compound X to known agents will provide evidence of a similar in vivo MoA.
Experimental Protocol 3.2: In Vivo Microdialysis
-
Objective: To directly measure the effect of Compound X on dopamine release in a specific brain region, such as the striatum or nucleus accumbens.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.
-
After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Administer Compound X systemically.
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
-
Data Interpretation: If Compound X acts as a D2 autoreceptor agonist, it should cause a dose-dependent decrease in dopamine release in the terminal fields. This provides powerful in vivo evidence of target engagement and the predicted neurochemical consequence. This technique can also be used to assess changes in dopamine levels following a challenge with another drug, providing further mechanistic insight.[19]
Conclusion
This guide outlines a rigorous, multi-phase strategy to definitively confirm the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to specific, quantitative in vitro functional assays and finally to in vivo validation, this workflow ensures a high degree of scientific integrity. The continuous comparison against well-characterized reference compounds at each stage provides the necessary context to not only identify the MoA but also to understand its potential novelty and therapeutic relevance. The discovery of biased agonism or a unique selectivity profile could distinguish Compound X from existing alternatives, opening new avenues for drug development.
References
-
Falardeau, P., et al. (1988). Biochemical and functional characterization of the D1 and D2 dopamine receptors in the rat striatum. Journal of Neurochemistry. Available at: [Link]
-
Solyom, A. M., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link][13]
-
Smith, J. S., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Available at: [Link][14]
-
van der Lee, M. M. C., et al. (2011). β-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening. Available at: [Link][17]
-
Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. Eurofins Discovery. Available at: [Link][15]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link][9]
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link][5]
-
Eurofins Discovery. (n.d.). β-arrestin Assays. Eurofins Discovery. Available at: [Link][16]
-
Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission. Available at: [Link][3]
-
Keks, N., et al. (2020). Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia. CNS Drugs. Available at: [Link]
-
Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Available at: [Link][20]
-
Kamal, M., & Jockers, R. (2017). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link][12]
-
Ryman-Rasmussen, J. P., et al. (2003). Autoradiographic analysis of dopamine receptor-stimulated [(35)S]GTPgammaS binding in rat striatum. Brain Research. Available at: [Link][21]
-
Sena-Esteves, M., et al. (2013). Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis. PLoS One. Available at: [Link][18]
-
Odagaki, Y., & Toyoshima, R. (2006). Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes. Progress in Neuro-psychopharmacology & Biological Psychiatry. Available at: [Link][7]
-
Hauser, A. S., et al. (2017). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Drug Discovery. Available at: [Link]
-
Zhang, X., et al. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Gonzalez, D., et al. (2021). Computational and experimental approaches to probe GPCR activation and signaling. Biochemical Society Transactions. Available at: [Link]
-
Flietstra, R. J., & Levant, B. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences. Available at: [Link]
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Charles River Laboratories. Available at: [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link][6]
-
Roberts, J. A., & Strange, P. G. (2005). Mechanisms of G protein activation via the D2 dopamine receptor. British Journal of Pharmacology. Available at: [Link][8]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link][4]
-
Zhang, Y., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience. Available at: [Link]
-
Suthara, J. (2017). Is there a quick and easy way to check if my GPCRs are getting activated?. ResearchGate. Available at: [Link]
-
Inotiv. (n.d.). Parkinson's Disease. Inotiv. Available at: [Link]
-
Free, R. B., et al. (2010). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. Experimental Neurology. Available at: [Link]
-
Grealish, S., et al. (2015). In vivo assessment of dopamine release by imaging with [18F]fallypride. Scientific Reports. Available at: [Link][19]
-
Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
-
Cichero, E., et al. (2012). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. PubChem. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]
-
Wujec, M., & Paneth, A. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]
-
Hirose, W., et al. (2017). Synthesis and optimization of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines as potent and orally-active metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Park, H. R., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry. Available at: [Link][1]
-
Horti, A. G., et al. (2010). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2017). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]
- Google Patents. (2020). US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. Google Patents.
-
Sahu, N., et al. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Journal of Molecular Modeling. Available at: [Link]
-
Park, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]
-
Jensen, A. A., et al. (2013). Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. Journal of Medicinal Chemistry. Available at: [Link][2]
Sources
- 1. Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 15. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autoradiographic analysis of dopamine receptor-stimulated [(35)S]GTPgammaS binding in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Studies of Novel Kinase Inhibitors: The Case of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Introduction: Navigating the Challenges of Novel Compound Characterization
In the realm of drug discovery, the journey from a novel chemical entity to a well-characterized lead compound is fraught with challenges, paramount among which is the establishment of reproducible in vitro experimental data. This guide addresses the critical aspects of ensuring experimental reproducibility, using the novel compound 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine as a case study. While specific biological data for this exact molecule is sparse in publicly available literature, its structural similarity to other oxazolo[5,4-d]pyrimidine and tetrahydro-pyridine derivatives suggests a potential role as a kinase inhibitor.[1][2] This guide, therefore, provides a robust framework for researchers, scientists, and drug development professionals to systematically characterize such a compound, with an unwavering focus on generating reliable and reproducible results.
We will delve into the foundational biochemical and cell-based assays, comparing the hypothetical performance of this compound against well-established kinase inhibitors. The protocols and principles outlined herein are designed to be self-validating, ensuring that the generated data is not only accurate but also consistently achievable across different experimental setups and laboratories.
Part 1: Foundational Strategy for Reproducible In Vitro Characterization
Given the novelty of this compound, a logical first step is to hypothesize its molecular targets based on its chemical scaffold. The oxazolo-pyridine core is a common feature in many kinase inhibitors, including those targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met), both of which are pivotal in cancer cell proliferation and angiogenesis.[3][4][5]
Our strategy, therefore, is to first assess the direct enzymatic inhibition of these kinases and then to correlate these findings with cellular phenotypes. This dual approach provides a more complete picture of the compound's activity and helps to identify potential discrepancies between biochemical and cellular potency, which can be a source of irreproducibility.
The following diagram illustrates the proposed workflow for the systematic evaluation of a novel kinase inhibitor.
Caption: Systematic workflow for novel kinase inhibitor characterization.
Part 2: Biochemical Assays for Direct Target Inhibition
The cornerstone of characterizing a putative kinase inhibitor is the direct measurement of its effect on the enzymatic activity of the purified target kinase. Here, we propose a luminescent-based kinase assay, which is a common and robust method for determining inhibitor potency.[6][7]
Comparative Biochemical Potency
The following table presents hypothetical IC50 values for our compound of interest and established inhibitors against VEGFR-2 and c-Met.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | VEGFR-2 | 85 |
| Sorafenib | VEGFR-2 | 53.65[3] |
| Sunitinib | VEGFR-2 | 9[8] |
| This compound | c-Met | 150 |
| Tivantinib | c-Met | ~350 (in some studies) |
| Crizotinib | c-Met | 9.7[9] |
Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted for determining the in vitro potency of inhibitors against VEGFR-2 or c-Met.
Objective: To quantify the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human VEGFR-2 or c-Met kinase (BPS Bioscience or similar).[7][10]
-
Poly (Glu, Tyr) 4:1 peptide substrate.[6]
-
Kinase-Glo® MAX Assay Kit (Promega).
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP at a concentration equal to the Km for the specific kinase.
-
Test compounds (this compound and comparators) dissolved in 100% DMSO.
-
White, opaque 96-well plates.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, the respective kinase, and the peptide substrate.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds to the appropriate wells. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of DMSO.
-
Add 25 µL of the master mix to each well, except for the negative controls.
-
-
Reaction Initiation: Add 20 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 50 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the "blank" (negative control) values from all other readings. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Key Considerations for Reproducibility:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Using an ATP concentration equal to the Michaelis-Menten constant (Km) for each kinase is crucial for comparing inhibitor potencies.[11]
-
Enzyme Purity and Activity: Use highly purified, well-characterized enzyme preparations. Lot-to-lot variability in enzyme activity can be a significant source of irreproducibility.
-
Reagent Handling: Prepare fresh ATP and buffer solutions. Avoid multiple freeze-thaw cycles of the kinase.[2]
-
Pipetting Accuracy: Inconsistent pipetting of enzyme, substrate, ATP, or inhibitor will lead to variable results. Use calibrated pipettes and consider using master mixes.[2]
Part 3: Cell-Based Assays for Determining Cellular Potency and Target Engagement
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant context by assessing a compound's ability to cross the cell membrane, engage its target in a complex cellular environment, and elicit a functional response.
Comparative Cellular Potency
The following table shows hypothetical anti-proliferative IC50 values for our test compound and comparators in cell lines with known overexpression of VEGFR-2 or c-Met.
| Compound | Cell Line | Target Overexpression | Anti-proliferative IC50 (nM) |
| This compound | HUVEC | VEGFR-2 | 250 |
| Sorafenib | HUVEC | VEGFR-2 | ~20-100 |
| This compound | MKN-45 (Gastric Cancer) | c-Met | 400 |
| Crizotinib | EBC-1 (Lung Cancer) | c-Met | 10[9] |
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To measure the effect of the test compound on the proliferation and viability of cancer cell lines.
Materials:
-
HUVEC (for VEGFR-2) or MKN-45 (for c-Met) cells.
-
Appropriate cell culture medium and supplements.[1]
-
Test compounds dissolved in DMSO.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Clear or white, opaque 96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization buffer and read the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability versus the log of the inhibitor concentration to determine the IC50 value.
Protocol: Western Blot for Cellular Target Engagement
Objective: To confirm that the compound inhibits the phosphorylation of its target kinase within the cell.
Procedure:
-
Cell Treatment: Treat cells (e.g., MKN-45 for c-Met) with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the anti-proliferative IC50) for 2 hours.[12]
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-c-Met and total c-Met. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Key Considerations for Reproducibility in Cell-Based Assays:
-
Cell Health and Passage Number: Use healthy, viable cells and keep the passage number low to avoid phenotypic drift.[13] Never allow cells to become over-confluent.[1]
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity.[13]
-
Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.[1]
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, fill the surrounding wells with sterile water or media.[2]
The diagram below illustrates the signaling pathway of a receptor tyrosine kinase like VEGFR-2 or c-Met and highlights the point of inhibition by a kinase inhibitor.
Caption: Inhibition of receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
Establishing the reproducibility of in vitro experiments is a non-negotiable prerequisite for the successful advancement of any novel compound through the drug discovery pipeline. For a novel molecule like this compound, where initial data is scarce, a systematic and rigorous approach is paramount. By leveraging knowledge from structurally similar compounds, we can formulate a clear hypothesis about its mechanism of action and design a series of self-validating experiments to test it.
The comparison with well-characterized alternative compounds provides an essential benchmark for assessing the potency and potential of our test molecule. Adherence to the detailed protocols and the principles of good cell culture practice, as outlined in this guide, will significantly mitigate experimental variability and build a solid foundation of trustworthy data. This, in turn, will enable confident decision-making as the compound progresses towards more complex preclinical models.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
Malik Al-Rubaye, I. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research. [Link]
-
Wheeler, D. L., et al. (2013). Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. PLoS ONE. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Abdel-Moneim, I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. In vitro VEGFR-2 inhibitory assay. [Link]
-
Sargsyan, K., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Pharmaceuticals. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Liu, X., et al. (2011). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Clinical Cancer Research. [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Gheryani, V., et al. (2014). EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. Walsh Medical Media. [Link]
-
Nakagawa, T., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Cancer Science. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
Abdel-Moneim, I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
Zhang, J.-H. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]
-
ResearchGate. (2021). Development of c-MET pathway inhibitors. [Link]
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Aoyagi, Y., et al. (2013). A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. Molecular Cancer Therapeutics. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine and Analogous Heterocyclic Compounds
This guide provides a detailed, safety-first protocol for the proper disposal of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. Recognizing that specific safety data sheets (SDS) for novel or niche research chemicals are not always available, this document establishes a disposal framework based on an expert analysis of the compound's structural motifs—namely its pyridine and oxazole cores. This approach ensures that waste is managed in a manner that is compliant, safe, and environmentally responsible, building on established principles for handling hazardous laboratory chemicals.
Hazard Profile Analysis and Risk Assessment
The inherent risks of a chemical dictate its disposal pathway. In the absence of a specific SDS for this compound, we must infer its hazard profile from its constituent functional groups.
-
Pyridine Core: The tetrahydro-pyridine ring is a derivative of pyridine. Pyridine and its analogues are well-documented as hazardous compounds. They are typically flammable, toxic, and act as irritants[1]. Pyridine itself is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC. Therefore, any waste containing this moiety must be presumed hazardous[2]. Disposal of pyridine-containing waste must adhere to strict state and federal regulations[3].
-
Oxazole Ring: The oxazole component also presents significant hazards. Oxazole is a highly flammable liquid and vapor and is known to cause serious eye damage[4][5]. Standard procedure for oxazole waste is disposal at an approved and licensed treatment facility[4].
Personal Protective Equipment (PPE) and Spill Management
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn to mitigate exposure risks.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant, such as Butyl rubber or Viton®. Nitrile may be insufficient for prolonged contact[2]. | To prevent dermal contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN 166(EU) or NIOSH (US) standards[1][4]. | To protect eyes from splashes and vapors. |
| Lab Coat | Standard flame-retardant laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | All handling and waste preparation must occur inside a certified chemical fume hood. | To prevent inhalation of potentially toxic or irritating vapors[2]. |
Spill Management Protocol
Accidents require immediate and correct responses to prevent escalation.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent[1][2].
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools[4].
-
Place the collected material into a designated, properly labeled hazardous waste container.
-
Decontaminate the spill surface according to the procedure in Section 4.2.
-
-
Large Spills (outside a fume hood):
-
Immediately evacuate the area[2].
-
Alert others and activate the nearest fire alarm if the substance is flammable and poses an ignition risk.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[1].
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Segregation and Containerization Protocol
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal. All waste containing this compound must be treated as a regulated waste stream[8].
Step 1: Identify and Segregate Waste Streams
Isolate waste into distinct categories to prevent incompatible materials from mixing[6].
Table 2: Waste Stream Classification and Handling
| Waste Stream | Description | Recommended Container | Key Handling Notes |
| Pure Compound / Concentrated Solutions | Unused or expired neat chemical; reaction mixtures with high concentrations. | Glass or polyethylene-coated glass bottle with a screw cap. | Do not mix with other waste streams. Ensure container is airtight[2]. |
| Dilute Aqueous Solutions | Rinsate from cleaning, buffer solutions, etc., containing low concentrations of the compound. | High-Density Polyethylene (HDPE) or glass carboy. | Label with all components, including water, and their estimated percentages[6]. |
| Contaminated Solid Waste | Used pipette tips, gloves, absorbent pads, silica gel, etc. | Lined, puncture-resistant container or a designated solid waste drum. | Double-bag sharp items (e.g., needles) in a sharps container before placing in the general solid waste stream. |
| Contaminated Organic Solvents | Solutions where an organic solvent (e.g., ethanol, hexane) is the primary component. | Solvent-safe waste container (HDPE or metal, depending on solvent). | Segregate halogenated and non-halogenated solvent waste if required by your facility. |
Scientific Principle: Pyridine-based compounds are incompatible with strong oxidizers and acids (especially nitric acid)[2]. Co-mingling these wastes can lead to violent exothermic reactions, fire, or the release of toxic gases. Segregation is a critical, non-negotiable safety step.
Step 2: Labeling Waste Containers
Proper labeling is mandated by the EPA's Resource Conservation and Recovery Act (RCRA)[9][10].
-
Attach a hazardous waste label to the container before adding the first drop of waste[2].
-
The label must clearly state the words "HAZARDOUS WASTE" [9].
-
List all chemical constituents by their full, unabbreviated names and provide an estimated percentage for each.
-
Indicate the specific hazards (e.g., Flammable, Toxic, Irritant) using appropriate pictograms or text[9].
-
Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills[11].
Step-by-Step Disposal and Decontamination Workflow
Collection in a Satellite Accumulation Area (SAA)
An SAA is a designated laboratory location where hazardous waste is collected at or near its point of generation[6][9].
-
Storage: Keep waste containers securely closed except when adding waste[6]. Store them in a designated, labeled SAA within the line of sight of laboratory personnel[9].
-
Inspection: The SAA must be inspected weekly for leaks and container integrity[6].
-
Time & Volume Limits: While partially filled containers may remain in an SAA for up to one year, full containers must be removed within three days[6]. Be aware of your facility's generator status (e.g., SQG, LQG), which dictates overall accumulation limits[9].
Decontamination of Emptied Containers and Glassware
Decontamination renders residual hazardous material inactive or transfers it to a disposable medium[12].
-
Initial Rinse (Triple Rinse Method):
-
Rinse the container or glassware three times with a suitable solvent (e.g., ethanol or acetone for an organic-soluble compound).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste along with the "Dilute Aqueous/Organic Solutions" stream. Subsequent rinsates may also require collection depending on local regulations.
-
-
Cleaning: After the solvent rinse, wash with soap and water. This step removes any remaining residues.
-
Disposal of Cleaned Container: Once decontaminated, a container can often be disposed of as non-hazardous waste or recycled, but only if all hazardous waste labels are fully defaced or removed. Consult your EHS department for confirmation.
Arranging Final Disposal
Hazardous waste must be tracked from "cradle to grave"[8].
-
Once a waste container is full or no longer being used, ensure the label is complete and accurate.
-
Complete a chemical collection request form as required by your institution's EHS office.
-
Move the waste to a Central Accumulation Area (CAA) or await pickup by a licensed hazardous waste broker as directed by your EHS department[8][9].
Disposal Route Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from activities involving this compound.
Caption: Waste Disposal Decision Workflow.
Regulatory Framework
All chemical waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][11]. This framework regulates hazardous waste from generation to final disposal. Laboratories typically operate as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs), each with specific requirements for storage time, documentation, and reporting[9]. It is imperative to consult and comply with all federal, state, and local regulations, in addition to your own institution's EHS policies.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- ECHEMI. (n.d.). Oxazole SDS, 288-42-6 Safety Data Sheets.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Capot Chemical. (2008, October 23). MSDS of Oxazole.
- Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- ASHP Publications. (n.d.). Decontamination and Cleaning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. echemi.com [echemi.com]
- 5. capotchem.com [capotchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. carlroth.com [carlroth.com]
- 8. epa.gov [epa.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. publications.ashp.org [publications.ashp.org]
A Senior Application Scientist's Guide to the Safe Handling of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Hazard Assessment: A Proactive Stance
The chemical structure of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, featuring a pyridine moiety, suggests potential hazards that warrant careful consideration. Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[8] They can cause irritation to the skin, eyes, and respiratory tract.[9] Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.
Potential Routes of Exposure:
-
Inhalation: Vapors or aerosols may be harmful if inhaled.[10][11]
-
Skin Contact: The compound may be absorbed through the skin, potentially causing irritation or systemic effects.[12]
-
Eye Contact: Direct contact can cause serious eye irritation.[9][13][14]
-
Ingestion: Accidental ingestion could be harmful.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards of pyridine-like substances.
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield worn over safety goggles is required.[15][16] |
| Hand Protection | Chemically resistant gloves are essential. Given the lack of specific permeation data, double-gloving with a heavier, chemically resistant outer glove over a disposable nitrile glove is a sound precautionary measure. Always inspect gloves for integrity before use.[15] |
| Body Protection | A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[16] |
| Footwear | Closed-toe shoes are mandatory. Shoes should be made of a non-porous material to prevent absorption in case of spills. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][17] If there is a potential for exposure above established limits, a NIOSH-approved respirator may be necessary.[13][15] |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is crucial for minimizing risk.
Storage
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[17][18]
-
Store segregated from incompatible materials such as strong oxidizing agents and strong acids.[17]
Handling
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. All work must be conducted in a certified chemical fume hood.[10][17]
-
Weighing and Transferring: When weighing, use a balance inside the fume hood or in a ventilated enclosure. Use non-sparking tools for transfers.[18]
-
In Use: Keep the container sealed as much as possible. Avoid generating dust or aerosols.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[11] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Procedures: Be Prepared
In the event of an emergency, prompt and correct action is critical.
| Emergency Scenario | Immediate Action Steps |
| Skin Exposure | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[14][19] |
| Eye Exposure | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][19][20] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Spill | For a minor spill within a fume hood, use an inert absorbent material to contain the spill.[10] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[19] |
Emergency Response Flowchart
Sources
- 1. This compound | 885273-11-0 [amp.chemicalbook.com]
- 2. This compound | C9H14N2O | CID 55255355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. carlroth.com [carlroth.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 20. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
